molecular formula C11H20N2O5S B558083 S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine CAS No. 19746-37-3

S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine

Número de catálogo: B558083
Número CAS: 19746-37-3
Peso molecular: 292.35 g/mol
Clave InChI: HLCTYBOTPCIHTG-QMMMGPOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-Cys(Acm)-OH (CAS 19746-37-3) is a protected cysteine derivative essential for advanced solid-phase peptide synthesis (SPPS) , particularly in the construction of complex, disulfide-rich peptides . The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group, while the acetamidomethyl (Acm) group protects the thiol side chain of cysteine . This orthogonal protection strategy is critical for the regioselective formation of disulfide bonds, a common and structurally vital feature in many therapeutic peptides . The primary research value of Boc-Cys(Acm)-OH lies in the properties of the Acm protecting group. It is stable to the acidic conditions used in Boc-based SPPS and can be cleanly removed by oxidative treatment with iodine (I₂) . This reaction not only deprotects the thiol group but also simultaneously oxidizes pairs of cysteine residues to form the desired disulfide bridge , streamlining the synthesis of peptides like oxytocin, insulin analogs, and other disulfide-constrained molecules . The compound is characterized by a high purity of >99.0% (HPLC) and specific optical rotation ([α] 20 /D -27.0° to -31.0°), ensuring reliable and reproducible results in synthetic applications . Boc-Cys(Acm)-OH is intended for use as a key building block in peptide synthesis, pharmaceutical intermediate development, and biochemical research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5S/c1-7(14)12-6-19-5-8(9(15)16)13-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCTYBOTPCIHTG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173430
Record name S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19746-37-3
Record name S-[(Acetylamino)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19746-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019746373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.319
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine (Boc-Cys(Acm)-OH), a critical building block in peptide synthesis and drug development. The acetamidomethyl (Acm) group offers stable protection for the cysteine thiol, while the tert-butoxycarbonyl (Boc) group safeguards the α-amino group, allowing for controlled and site-specific modifications in complex synthetic pathways.[1] This guide details a reliable one-pot synthesis protocol, purification methodologies, and characterization data.

I. Overview of the Synthetic Pathway

The synthesis of Boc-Cys(Acm)-OH is typically achieved through a two-step, one-pot procedure. The first step involves the S-alkylation of L-cysteine with N-(hydroxymethyl)acetamide to form the intermediate S-acetamidomethyl-L-cysteine. This is immediately followed by the N-protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Synthesis_Pathway L_Cysteine L-Cysteine Hydrochloride Monohydrate S_Acm_Cys S-acetamidomethyl-L-cysteine (intermediate) L_Cysteine->S_Acm_Cys S-Alkylation N_Hydroxymethylacetamide N-(hydroxymethyl)acetamide N_Hydroxymethylacetamide->S_Acm_Cys Final_Product S-(acetamidomethyl)-N-(tert- butoxycarbonyl)-L-cysteine (Boc-Cys(Acm)-OH) S_Acm_Cys->Final_Product N-Boc Protection Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Final_Product

Caption: Synthetic pathway for Boc-Cys(Acm)-OH.

II. Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established methodologies for the synthesis of S-protected cysteine derivatives and subsequent N-Boc protection.

Materials and Reagents
ReagentMolecular Weight ( g/mol )
L-Cysteine Hydrochloride Monohydrate175.63
N-(hydroxymethyl)acetamide89.09
Di-tert-butyl dicarbonate (Boc₂O)218.25
Sodium Bicarbonate (NaHCO₃)84.01
Dioxane-
Water (deionized)-
Ethyl Acetate-
Hexanes-
Brine Solution-
Procedure
  • S-Alkylation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine hydrochloride monohydrate (1.0 eq) and N-(hydroxymethyl)acetamide (1.1 eq) in deionized water.

    • Cool the solution to 0-5 °C using an ice bath.

    • The reaction is allowed to proceed at room temperature for 24-48 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • N-Boc Protection:

    • To the aqueous solution containing the S-acetamidomethyl-L-cysteine intermediate, add dioxane.

    • Add sodium bicarbonate (NaHCO₃) (2.5 eq) to the mixture and stir until dissolved.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Extraction:

    • Once the reaction is complete, acidify the mixture to a pH of 2-3 with a cold aqueous solution of potassium hydrogen sulfate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or semi-solid.

  • Purification by Crystallization:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether).

    • Add a non-polar solvent such as hexanes or pentane dropwise until the solution becomes cloudy.

    • Allow the solution to stand at a cool temperature (e.g., 4 °C) to induce crystallization.

    • Collect the white crystalline solid by filtration, wash with cold non-polar solvent, and dry under vacuum.

Experimental_Workflow cluster_S_Alkylation Step 1: S-Alkylation cluster_N_Boc_Protection Step 2: N-Boc Protection cluster_Workup Step 3: Work-up and Extraction cluster_Purification Step 4: Purification A1 Dissolve L-Cysteine HCl and N-(hydroxymethyl)acetamide in water A2 Cool to 0-5 °C A1->A2 A3 Stir at room temperature for 24-48h A2->A3 B1 Add dioxane and NaHCO₃ A3->B1 Intermediate formation B2 Add Boc₂O solution dropwise at 0-5 °C B1->B2 B3 Stir at room temperature for 12-24h B2->B3 C1 Acidify to pH 2-3 B3->C1 Reaction completion C2 Extract with Ethyl Acetate C1->C2 C3 Wash with brine and dry C2->C3 C4 Concentrate under reduced pressure C3->C4 D1 Dissolve crude product in ether C4->D1 Crude product D2 Induce crystallization with hexanes D1->D2 D3 Filter, wash, and dry the solid D2->D3 Final_Product Final_Product D3->Final_Product Pure Boc-Cys(Acm)-OH

Caption: Experimental workflow for the one-pot synthesis of Boc-Cys(Acm)-OH.

III. Quantitative Data and Characterization

The following table summarizes typical quantitative data for the synthesis of Boc-Cys(Acm)-OH.

ParameterTypical Value
Yield 75-90%
Purity (HPLC) ≥98%[2]
Appearance White to off-white crystalline powder[2]
Melting Point 103-117 °C[2]
Optical Rotation [α]²⁰/D -36.5 ± 1.5° (c=1 in H₂O)
Molecular Formula C₁₁H₂₀N₂O₅S
Molecular Weight 292.35 g/mol

IV. Conclusion

The one-pot synthesis of this compound is an efficient and reliable method for producing this essential amino acid derivative. The protocol outlined in this guide, coupled with careful experimental technique and purification, can consistently yield a high-purity product suitable for demanding applications in peptide synthesis, drug discovery, and bioconjugation. The dual protection strategy offered by the Boc and Acm groups provides researchers with a versatile tool for the controlled construction of complex peptides and other biologically active molecules.[1][3]

References

An In-depth Technical Guide to the Chemical Properties and Stability of Boc-Cys(Acm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-S-acetamidomethyl-L-cysteine, commonly abbreviated as Boc-Cys(Acm)-OH, is a pivotal protected amino acid derivative indispensable in modern peptide synthesis.[1][2] Its unique dual-protection scheme, featuring an acid-labile Boc group on the α-amino function and a selectively removable Acm group on the thiol side chain, offers strategic advantages in the synthesis of complex peptides, particularly those containing disulfide bridges.[3] This technical guide provides a comprehensive overview of the chemical properties, stability profile, and handling protocols for Boc-Cys(Acm)-OH, aimed at researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical and Physical Properties

Boc-Cys(Acm)-OH is a white to off-white crystalline powder.[4] Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Chemical Name N-α-tert-Butoxycarbonyl-S-acetamidomethyl-L-cysteine[5]
Synonyms Boc-S-acetamidomethyl-L-cysteine, N-Boc-S-acetamidomethyl-L-cysteine[6]
CAS Number 19746-37-3[5]
Molecular Formula C11H20N2O5S[5][7]
Molecular Weight 292.35 g/mol [7]
Melting Point 111-114 °C[8]
Appearance White to off-white powder[4]
Solubility Soluble in methanol and DMF.[8]
Optical Rotation [α]20/D −36.5±1.5°, c = 1% in H2O
Storage 2-8 °C, sealed in a dry environment.[4][8]

Spectroscopic Data

While specific spectra are often proprietary to the manufacturer, the following provides an overview of the expected spectroscopic characteristics for Boc-Cys(Acm)-OH.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the acetamidomethyl group (a singlet for the methyl protons and signals for the methylene protons), and the cysteine backbone (α-CH and β-CH2 protons).[4] The exact chemical shifts can vary depending on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the cysteine backbone and the Acm protecting group.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of Boc-Cys(Acm)-OH will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

  • N-H stretching vibrations from the carbamate and amide groups.

  • C=O stretching from the urethane, carboxylic acid, and amide functionalities.

  • C-H stretching from the aliphatic parts of the molecule.

  • S-C stretching vibrations.

Many suppliers confirm the identity of their product by stating that the IR spectrum "passes test," indicating it matches a reference spectrum.

Stability Profile

The stability of Boc-Cys(Acm)-OH is a critical factor in its storage and application in peptide synthesis. The stability is largely dictated by the lability of the Boc and Acm protecting groups under different chemical conditions.

3.1. Stability of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It is stable under neutral and basic conditions but is readily cleaved by strong acids. In solid-phase peptide synthesis (SPPS), the Boc group is typically removed at each cycle using moderately strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM).

3.2. Stability of the Acm Protecting Group

The acetamidomethyl (Acm) group is stable to the acidic conditions used for Boc removal and the basic conditions sometimes employed in peptide synthesis.[9] This orthogonality is a key feature that allows for the synthesis of peptides with multiple disulfide bonds. The Acm group is also stable to the final cleavage from most resins when using strong acids like hydrogen fluoride (HF), although prolonged exposure to strong acids in the presence of scavengers like thioanisole may lead to partial removal. The Acm group is specifically removed under oxidative conditions or by treatment with heavy metal salts.

3.3. pH and Thermal Stability

Experimental Protocols

The following sections provide detailed methodologies for the key chemical manipulations involving Boc-Cys(Acm)-OH.

4.1. Boc Group Deprotection

This protocol describes the removal of the N-terminal Boc group, a standard step in Boc-based solid-phase peptide synthesis.

  • Reagents and Materials:

    • Boc-protected peptide-resin

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Scavengers (e.g., anisole, thioanisole, or triisopropylsilane (TIS), depending on the peptide sequence)

    • Reaction vessel with a filter

  • Procedure:

    • Swell the Boc-protected peptide-resin in DCM in the reaction vessel.

    • Drain the DCM.

    • Prepare the deprotection solution, typically 25-50% TFA in DCM. Add scavengers as needed (e.g., 1-5%) to prevent side reactions with sensitive amino acids.

    • Add the deprotection solution to the resin and agitate for 20-30 minutes at room temperature.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc byproducts.

    • Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in DCM or N-methylmorpholine (NMM) in DMF before the next coupling step.

4.2. Acm Group Deprotection and Disulfide Bond Formation

The removal of the Acm group is a critical step for the formation of disulfide bridges. Several methods are available, each with its own advantages and potential side reactions.

4.2.1. Iodine-Mediated Deprotection and Oxidation

This is a common method for the simultaneous deprotection of two Cys(Acm) residues and the formation of a disulfide bond.

  • Reagents and Materials:

    • Acm-protected peptide

    • Iodine (I₂)

    • Solvents such as aqueous acetic acid, methanol, or a mixture of DMF/water.

    • Ascorbic acid or sodium thiosulfate solution for quenching.

  • Procedure (in solution):

    • Dissolve the Acm-protected peptide in a suitable solvent (e.g., 80% aqueous acetic acid) at a low concentration (typically 0.1-1 mg/mL) to favor intramolecular cyclization.

    • Slowly add a solution of iodine (typically 10-50 fold molar excess over the peptide) in the same solvent with stirring.

    • Monitor the reaction progress by HPLC. The reaction is typically complete within 1-2 hours.

    • Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate dropwise until the yellow color of the solution disappears.

    • The crude cyclized peptide can then be purified by preparative HPLC.

G cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up Dissolve Peptide Dissolve Acm-protected peptide in aqueous acetic acid Add Iodine Add Iodine solution (10-50 eq.) Dissolve Peptide->Add Iodine Low Concentration Monitor Monitor reaction by HPLC Add Iodine->Monitor 1-2 hours Quench Quench excess Iodine with ascorbic acid Monitor->Quench Reaction Complete Purify Purify by HPLC Quench->Purify

Caption: Workflow for Iodine-Mediated Acm Deprotection and Cyclization.

4.2.2. Mercury(II) Acetate Mediated Deprotection

This method removes the Acm group to yield a free thiol, which can then be oxidized to a disulfide in a separate step. This method is effective but involves highly toxic mercury salts.

  • Reagents and Materials:

    • Acm-protected peptide

    • Mercury(II) acetate (Hg(OAc)₂)

    • Aqueous acetic acid

    • β-mercaptoethanol

  • Procedure:

    • Dissolve the Acm-protected peptide in 10% aqueous acetic acid.

    • Adjust the pH to 4.0 with glacial acetic acid.

    • Add 1.0 equivalent of mercury(II) acetate per Acm group.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add an excess of β-mercaptoethanol to precipitate the mercury as mercury mercaptide.

    • Remove the precipitate by centrifugation or filtration.

    • The peptide with the free thiol can then be purified or subjected to oxidation.

4.2.3. Silver(I) Tetrafluoroborate Mediated Deprotection

Similar to the mercury(II) acetate method, this protocol uses a heavy metal salt to remove the Acm group, yielding a free thiol. It also requires careful handling due to the toxicity of silver salts.

  • Reagents and Materials:

    • Acm-protected peptide

    • Silver(I) tetrafluoroborate (AgBF₄) or Silver(I) trifluoromethanesulfonate (AgOTf)

    • Trifluoroacetic acid (TFA)

    • Anisole (scavenger)

    • Dithiothreitol (DTT)

  • Procedure:

    • Dissolve the Acm-protected peptide in cold TFA containing anisole.

    • Add a large excess (e.g., 20 equivalents) of the silver salt.

    • Stir the reaction at low temperature (e.g., 4 °C) for 1-2 hours.

    • Precipitate the peptide-silver salt with cold diethyl ether.

    • Treat the precipitate with a solution of DTT in aqueous acetic acid to remove the silver ions and generate the free thiol.

    • The deprotected peptide can then be purified.

4.2.4. On-Resin Deprotection with N-Chlorosuccinimide (NCS)

This method allows for the deprotection of Acm and disulfide bond formation directly on the solid support, which can simplify the work-up procedure.

  • Reagents and Materials:

    • Peptidyl-resin with Cys(Acm) residues

    • N-Chlorosuccinimide (NCS)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Swell the peptidyl-resin in DMF.

    • Treat the resin with a solution of NCS (typically 3 equivalents) in DMF for a short period (e.g., 2 x 3.5 minutes).

    • Wash the resin thoroughly with DMF.

    • The cyclized peptide can then be cleaved from the resin using a standard cleavage cocktail.

G cluster_resin_prep Resin Preparation cluster_deprotection Deprotection & Cyclization cluster_final_steps Final Steps Swell Resin Swell Peptidyl-resin in DMF NCS Treatment 1 Treat with NCS in DMF (3.5 min) Swell Resin->NCS Treatment 1 NCS Treatment 2 Repeat NCS Treatment (3.5 min) NCS Treatment 1->NCS Treatment 2 Wash Resin Wash with DMF NCS Treatment 2->Wash Resin Cleave Peptide Cleave from Resin Wash Resin->Cleave Peptide

Caption: On-Resin Acm Deprotection and Cyclization with NCS.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the deprotection of the Acm group, potentially leading to impurities in the final peptide product. Understanding these side reactions is crucial for optimizing the synthesis strategy.

5.1. Iodination of Tyrosine and Tryptophan

When using iodine for Acm deprotection, the electron-rich aromatic side chains of tyrosine and tryptophan residues are susceptible to iodination.

  • Mitigation:

    • Use the minimum necessary excess of iodine.

    • Carefully monitor the reaction time and quench the reaction promptly upon completion.

    • Perform the reaction in aqueous acetic acid, which is reported to suppress iodination compared to other solvents.

5.2. Oxidation of Methionine

The thioether side chain of methionine can be oxidized to methionine sulfoxide by iodine.

  • Mitigation:

    • If oxidation occurs, the sulfoxide can often be reduced back to methionine in a separate step using reagents like N-methylmercaptoacetamide.

5.3. S->O Acm Shift

In peptides with a high content of serine or threonine, an intramolecular transfer of the Acm group from the cysteine sulfur to the hydroxyl group of a nearby serine or threonine has been observed, particularly when using heavy metal-based deprotection methods.

  • Mitigation:

    • The use of scavengers such as glycerol has been shown to be effective in minimizing this side reaction.

5.4. Disulfide Scrambling

For peptides containing multiple cysteine residues, there is a risk of forming incorrect disulfide bonds (disulfide scrambling) if multiple Acm groups are removed simultaneously without directing the oxidation.

  • Mitigation:

    • Employing an orthogonal protection strategy, where different cysteine pairs are protected with groups that can be removed under different conditions (e.g., Acm and Trt), allows for the regioselective formation of disulfide bonds.

G cluster_iodine Iodine Method cluster_heavy_metal Heavy Metal Methods (Hg²⁺, Ag⁺) cluster_general General Concern Acm Deprotection Acm Deprotection Iodination Iodination of Tyr/Trp Acm Deprotection->Iodination Oxidation Oxidation of Met Acm Deprotection->Oxidation Acm Shift S->O Acm Shift to Ser/Thr Acm Deprotection->Acm Shift Scrambling Disulfide Scrambling Acm Deprotection->Scrambling Mitigation_Iodine Minimize Iodine Control Time Use Acetic Acid Iodination->Mitigation_Iodine Oxidation->Mitigation_Iodine Mitigation_HM Use Glycerol as Scavenger Acm Shift->Mitigation_HM Mitigation_Scrambling Orthogonal Protection Strategy Scrambling->Mitigation_Scrambling

Caption: Acm Deprotection Side Reactions and Mitigation Strategies.

Conclusion

Boc-Cys(Acm)-OH is a cornerstone for the synthesis of complex peptides, offering a robust and versatile platform for the introduction of cysteine residues and the controlled formation of disulfide bonds. A thorough understanding of its chemical properties, stability, and the nuances of its deprotection protocols is paramount for achieving high yields and purity in peptide synthesis. By carefully selecting the appropriate deprotection strategy and implementing mitigation measures for potential side reactions, researchers can effectively leverage the unique advantages of Boc-Cys(Acm)-OH to advance their research and development endeavors in the field of peptide science.

References

An In-depth Technical Guide to S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine (Boc-Cys(Acm)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19746-37-3

This technical guide provides comprehensive information on S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine, a critical building block for researchers, scientists, and professionals in drug development. Commonly abbreviated as Boc-Cys(Acm)-OH, this derivative of L-cysteine is instrumental in peptide synthesis, particularly for complex peptides and those requiring the formation of disulfide bridges.

Core Compound Data

This compound is a white to off-white crystalline powder.[1][2] Its structure features two key protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and the acetamidomethyl (Acm) group on the thiol side chain. This dual-protection scheme allows for its versatile use in solid-phase peptide synthesis (SPPS).[3]

PropertyValueReferences
CAS Number 19746-37-3[1][4][]
Molecular Formula C11H20N2O5S[4][][6]
Molecular Weight 292.35 g/mol [4][7]
Appearance White to off-white powder/crystalline solid[1][2][]
Melting Point 111-114 °C[2][6][8]
Optical Rotation [α]20/D −36.5±1.5°, c = 1% in H2O[8]
Solubility Soluble in Methanol, DMF[7][8]
Purity (HPLC) ≥98%[1][]
Storage Temperature 2-8°C, sealed in dry conditions[2][8]

Experimental Protocols

The strategic use of Boc-Cys(Acm)-OH in peptide synthesis hinges on the orthogonal stability of its protecting groups. The Boc group is labile to acid, while the Acm group is stable under these conditions but can be selectively removed to either form a disulfide bond or to reveal a free thiol for further modification.[9][10]

Protocol 1: Acm Group Deprotection and Disulfide Bond Formation with Iodine

This method is widely used for the simultaneous deprotection of the Acm group and the formation of a disulfide bridge, which is crucial for the synthesis of cyclic peptides.[11][12]

Materials:

  • Acm-protected peptide

  • Iodine (I2)

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), or aqueous Acetic Acid (AcOH)

  • Quenching solution: Aqueous ascorbic acid or sodium thiosulfate solution

Procedure:

  • Dissolve the Acm-protected peptide in a suitable solvent (e.g., 40% aqueous acetic acid) to a concentration of 10⁻³ to 10⁻⁴ M to favor intramolecular cyclization.[9]

  • Add a 10-50 fold excess of iodine, dissolved in a minimal amount of a compatible solvent (e.g., methanol or 40% acetic acid).[9][13]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 40-60 minutes.[13] Monitor the progress by HPLC.

  • Once the reaction is complete, quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate dropwise until the characteristic yellow color of iodine disappears.[13][14]

  • The resulting solution containing the cyclized peptide can then be purified by preparative HPLC.[9]

Protocol 2: Acm Group Deprotection to Yield a Free Thiol with Mercury(II) Acetate

This protocol is employed when a free thiol is desired for subsequent conjugation or other modifications.[10][14]

CAUTION: Mercury(II) acetate is highly toxic. Handle with extreme care using appropriate personal protective equipment and dispose of waste according to institutional protocols.

Materials:

  • Acm-protected peptide

  • Mercury(II) Acetate (Hg(OAc)₂)

  • 10% aqueous Acetic Acid (AcOH)

  • β-mercaptoethanol

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the Acm-protected peptide in 10% aqueous acetic acid.[10][14]

  • Adjust the pH of the solution to 4.0 with glacial acetic acid or a dilute aqueous ammonia solution.[10][14]

  • Under an inert atmosphere, add 1.0 equivalent of mercury(II) acetate for each Acm group present in the peptide.[10][14]

  • Stir the mixture at room temperature for approximately 1 hour.[10][14]

  • To remove the mercury, add β-mercaptoethanol and let the mixture stand for at least 5 hours. A precipitate will form.[10][14]

  • Centrifuge the mixture to pellet the precipitate. The supernatant containing the peptide with the free thiol can then be desalted and purified.[10][14]

Key Experimental and Logical Workflows

The utility of Boc-Cys(Acm)-OH is best illustrated through its application in the synthesis of cyclic peptides, a common strategy in drug discovery to enhance stability and bioactivity.[3]

G Workflow for Cyclic Peptide Synthesis using Boc-Cys(Acm)-OH cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage and Deprotection cluster_Cyclization Cyclization cluster_Purification Final Steps Resin Start with Solid Support (Resin) Coupling1 Couple First Amino Acid Resin->Coupling1 Deprotection1 Boc Deprotection (TFA) Coupling1->Deprotection1 Coupling2 Couple Subsequent Amino Acids Deprotection1->Coupling2 Incorporate_BocCysAcm Incorporate Boc-Cys(Acm)-OH Coupling2->Incorporate_BocCysAcm Elongation Repeat Coupling/Deprotection Cycles Incorporate_BocCysAcm->Elongation Final_Deprotection Final N-terminal Boc Deprotection Elongation->Final_Deprotection Cleavage Cleave Peptide from Resin (e.g., HF) Final_Deprotection->Cleavage Linear_Peptide Linear Peptide with Acm Protection Intact Cleavage->Linear_Peptide Acm_Deprotection Acm Deprotection & Oxidation (Iodine) Linear_Peptide->Acm_Deprotection Cyclic_Peptide Cyclic Peptide with Disulfide Bridge Acm_Deprotection->Cyclic_Peptide Purification Purification (RP-HPLC) Cyclic_Peptide->Purification Final_Product Final Purified Cyclic Peptide Purification->Final_Product

Caption: A generalized workflow for the synthesis of a cyclic peptide using Boc-Cys(Acm)-OH.

Application in Drug Development: Targeting Cysteine Protease Signaling Pathways

Cysteine proteases, such as calpains and cathepsins, are crucial regulators of numerous cellular processes. Their dysregulation is implicated in a variety of diseases, including neurodegenerative disorders and cancer, making them attractive targets for therapeutic intervention.[15][16][17][18][19][20][21][22][23] Peptides synthesized using Boc-Cys(Acm)-OH can be designed as potent and selective inhibitors of these proteases.

The following diagram illustrates a simplified, representative signaling pathway where a cysteine protease inhibitor, developed using methodologies involving Boc-Cys(Acm)-OH, can exert a therapeutic effect in the context of neurodegeneration.

G Hypothetical Signaling Pathway Modulation by a Cysteine Protease Inhibitor cluster_stimulus Pathological Stimulus cluster_pathway Cellular Signaling Cascade cluster_outcome Cellular Outcome cluster_intervention Therapeutic Intervention Stimulus e.g., Oxidative Stress, Excitotoxicity Calcium_Influx Increased Intracellular Ca²⁺ Stimulus->Calcium_Influx Calpain_Activation Calpain Activation Calcium_Influx->Calpain_Activation Substrate_Cleavage Cleavage of Key Substrates (e.g., Cytoskeletal proteins, Kinases) Calpain_Activation->Substrate_Cleavage Downstream_Effects Downstream Effects Substrate_Cleavage->Downstream_Effects Neuronal_Damage Neuronal Damage & Apoptosis Downstream_Effects->Neuronal_Damage Inhibitor Calpain Inhibitor (Synthesized using Boc-Cys(Acm)-OH) Inhibitor->Calpain_Activation Inhibition

Caption: A model signaling pathway in neurodegeneration modulated by a calpain inhibitor.

References

Navigating the Solubility of Boc-Cys(Acm)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of N-α-tert-Butyloxycarbonyl-S-acetamidomethyl-L-cysteine (Boc-Cys(Acm)-OH), a critical reagent in peptide synthesis and drug discovery.

Introduction

N-α-tert-Butyloxycarbonyl-S-acetamidomethyl-L-cysteine, commonly abbreviated as Boc-Cys(Acm)-OH, is a pivotal building block in modern peptide chemistry. Its dual protecting group strategy, with the acid-labile Boc group on the α-amino group and the stable yet selectively removable Acm group on the cysteine thiol, makes it an invaluable tool for the synthesis of complex peptides, particularly those containing disulfide bridges.[1] Understanding the solubility of this reagent in various organic solvents is paramount for efficient reaction setup, purification, and overall success in peptide synthesis workflows. This guide provides a comprehensive overview of the available solubility data, a detailed experimental protocol for determining solubility, and a visualization of its application in solid-phase peptide synthesis.

Data Presentation: Solubility of Boc-Cys(Acm)-OH

Quantitative solubility data for Boc-Cys(Acm)-OH in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative and semi-quantitative information from various sources provides valuable insights into its solubility profile. The following table summarizes the available data.

Organic SolventAbbreviationSolubilityRemarks
DimethylformamideDMFClearly SolubleA concentration of 1 mmole in 2 mL (approximately 146 mg/mL) is reported to be clearly soluble.
MethanolMeOHSoluble---
DichloromethaneDCM---Commonly used as a solvent in Boc solid-phase peptide synthesis, suggesting at least partial solubility.
Ethyl AcetateEtOAc---Data not available.
Dimethyl SulfoxideDMSOLikely SolubleGeneral guidelines for protected amino acids suggest solubility in DMSO.

Experimental Protocols: Determination of Solubility

For researchers requiring precise quantitative solubility data in a specific solvent system, direct experimental determination is recommended. The following protocol outlines a general method for determining the solubility of Boc-Cys(Acm)-OH.

Objective: To determine the saturation solubility of Boc-Cys(Acm)-OH in a given organic solvent at a specific temperature.

Materials:

  • Boc-Cys(Acm)-OH (solid)

  • Organic solvent of interest (e.g., DCM, DMF, MeOH, EtOAc)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Methodology:

  • Sample Preparation:

    • Add an excess amount of solid Boc-Cys(Acm)-OH to a series of vials.

    • To each vial, add a known volume of the organic solvent being tested. Ensure there is undissolved solid at the bottom of each vial to confirm saturation.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure the solution is fully saturated.

  • Sample Clarification:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed.

  • Quantification:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a calibrated HPLC method to determine the concentration of Boc-Cys(Acm)-OH. A standard curve should be generated using known concentrations of the compound.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL or g/L) using the measured concentration and the dilution factor.

Mandatory Visualization: Boc-Cys(Acm)-OH in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a simplified workflow of Boc-based solid-phase peptide synthesis, highlighting the incorporation of a Boc-Cys(Acm)-OH residue.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_synthesis Peptide Elongation Cycle cluster_cleavage Cleavage & Deprotection Resin Resin Deprotection Boc Deprotection (e.g., TFA in DCM) Resin->Deprotection Start Cycle Neutralization Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-Cys(Acm)-OH + Coupling Reagent) Neutralization->Coupling Wash Wash (e.g., DCM, DMF) Coupling->Wash Wash->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF) Wash->Cleavage Final Cycle Final_Peptide Peptide with Acm-protected Cysteine Cleavage->Final_Peptide

Caption: Workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS) incorporating Boc-Cys(Acm)-OH.

Conclusion

While comprehensive quantitative solubility data for Boc-Cys(Acm)-OH remains elusive in the public domain, the available qualitative information and general principles of peptide chemistry provide a solid foundation for its effective use. For applications demanding high precision, the provided experimental protocol offers a reliable method for determining solubility in specific solvent systems. The visualized workflow underscores the integral role of Boc-Cys(Acm)-OH in the elegant and powerful methodology of solid-phase peptide synthesis, enabling the creation of complex and biologically significant peptides.

References

"S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine, a critical building block in modern peptide synthesis and drug development.

Core Compound Data

This compound, often abbreviated as Boc-Cys(Acm)-OH, is a derivative of the amino acid L-cysteine. It features two key protecting groups: a tert-butoxycarbonyl (Boc) group on the amine and an acetamidomethyl (Acm) group on the thiol. This dual-protection scheme allows for precise, sequential chemical manipulations, particularly in the context of solid-phase peptide synthesis (SPPS).[1][2]

The quantitative properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C11H20N2O5S[3][4][5][6]
Molecular Weight 292.35 g/mol [2][3][5]
Appearance White to off-white powder[2][4][6]
Melting Point 103-117 °C[4][6]
Density (Predicted) 1.231±0.06 g/cm³[4][5]
CAS Number 19746-37-3[3][5][6]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that involves the protection of the thiol and amino groups of L-cysteine. A generalized experimental workflow for its synthesis is as follows:

Step 1: S-Acetamidomethylation of L-Cysteine

The first step involves the protection of the thiol group of L-cysteine with an acetamidomethyl (Acm) group. This is typically achieved by reacting L-cysteine hydrochloride monohydrate with N-(hydroxymethyl)acetamide in an acidic aqueous solution.[4]

Generalized Protocol:

  • L-cysteine hydrochloride monohydrate and N-(hydroxymethyl)acetamide are dissolved in deionized water.

  • The solution is cooled in an ice bath, and concentrated hydrochloric acid is slowly added.

  • The reaction mixture is stirred at a controlled temperature (e.g., 0-10°C) for an extended period (e.g., 18-30 hours).

  • The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Upon completion, the intermediate, S-acetamidomethyl-L-cysteine, is isolated.

Step 2: N-tert-butoxycarbonylation

The second step is the protection of the primary amine of S-acetamidomethyl-L-cysteine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry.

Generalized Protocol:

  • The S-acetamidomethyl-L-cysteine intermediate is dissolved in a suitable solvent mixture, often containing an organic solvent like acetone and water.

  • A Boc-donating reagent, such as di-tert-butyl dicarbonate (Boc)₂O, is added to the solution.

  • The pH of the reaction mixture is adjusted to be neutral or slightly alkaline (pH 7-8) using a base like sodium bicarbonate to facilitate the reaction.

  • The reaction is stirred until completion, which can be monitored by TLC.

  • The final product, this compound, is then purified, typically through recrystallization or chromatography, to yield a white to off-white powder.

Key Applications in Research and Development

This compound is a highly valuable reagent in the synthesis of complex peptides and proteins.[1] The strategic placement of the Boc and Acm protecting groups allows for their selective removal under different conditions, a concept known as orthogonal protection.

The Boc group is labile to acidic conditions, allowing for the elongation of the peptide chain during SPPS.[1] The Acm group, on the other hand, is stable to these acidic conditions but can be removed by treatment with reagents like iodine or mercury(II) acetate.[1][4] This selective deprotection of the Acm group is crucial for the formation of disulfide bonds, which are essential for the correct three-dimensional structure and biological activity of many peptides and proteins.[1][2]

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: S-Protection cluster_step2 Step 2: N-Protection L-Cysteine L-Cysteine S_Acm_Cys S-acetamidomethyl-L-cysteine L-Cysteine->S_Acm_Cys N-(hydroxymethyl)acetamide, HCl Boc_Cys_Acm S-(acetamidomethyl)-N-(tert- butoxycarbonyl)-L-cysteine S_Acm_Cys->Boc_Cys_Acm (Boc)₂O, NaHCO₃

Caption: Synthesis of Boc-Cys(Acm)-OH from L-Cysteine.

References

The Strategic Role of the Acetamidomethyl (Acm) Protecting Group in Cysteine Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of cysteine residues is a cornerstone of modern peptide and protein chemistry, pivotal in the synthesis of complex therapeutics and research agents. The thiol side chain of cysteine, with its high nucleophilicity, necessitates robust protection to prevent undesirable side reactions during peptide synthesis.[1] Among the arsenal of thiol-protecting groups, the acetamidomethyl (Acm) group stands out for its unique stability and versatile deprotection methods, enabling the regioselective formation of disulfide bonds in peptides with multiple cysteine residues.[2][3][4] This technical guide provides a comprehensive overview of the Acm protecting group, detailing its application, deprotection strategies, and its critical role in advancing drug development.

Core Principles of Acm Protection in Cysteine Chemistry

The Acm group is widely employed in both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS) strategies due to its stability under the acidic conditions used for resin cleavage and the removal of many other side-chain protecting groups.[2][5] This stability allows for the synthesis of the entire peptide chain while the cysteine thiol remains safely protected.[5] The primary advantage of the Acm group lies in its orthogonality, meaning it can be selectively removed under conditions that do not affect other protecting groups, a critical feature for the synthesis of peptides with multiple, complex disulfide bridges.[1][6]

The Acm-protected peptide can be purified before the final deprotection and disulfide bond formation, which is advantageous as the presence of free thiols can complicate purification procedures.[5][7]

Quantitative Data on Acm Deprotection Methods

The choice of deprotection method for the Acm group is dictated by the desired outcome—either a free thiol for subsequent conjugation or direct formation of a disulfide bond—and the presence of other sensitive residues in the peptide sequence. The following tables summarize the quantitative data for common Acm deprotection reagents.

ReagentTypical ConditionsOutcomeDeprotection EfficiencyKey Considerations
Iodine (I₂) ** 10-50 fold excess I₂ in solvents like aqueous acetic acid, methanol, or DCM. Reaction time: 40-60 min.[2]Direct formation of a disulfide bond.[2]Generally high, but sequence-dependent.[8]Can cause side reactions like iodination of tyrosine and tryptophan residues. The reaction rate is highly solvent-dependent.[9]
Mercury(II) Acetate (Hg(OAc)₂) **1.0-10 equivalents of Hg(OAc)₂ per Acm group at pH 4.0 in 10% aqueous acetic acid for 1-5 hours, followed by treatment with β-mercaptoethanol.[2][10]Formation of the free thiol.[2]HighHighly toxic and requires careful handling and disposal of mercury waste. Can also remove S-t-Butyl and S-trityl groups.[2][9]
Silver(I) Tetrafluoroborate (AgBF₄) / Silver(I) Trifluoromethanesulfonate (AgOTf) Treatment with Ag(I) salts followed by an appropriate workup.Formation of the free thiol or direct disulfide bond formation.EffectiveToxic heavy metals.[9]
N-Chlorosuccinimide (NCS) 3 equivalents of NCS in DMF for on-resin applications, typically for short reaction times (e.g., 2 x 3.5 minutes).[2]Direct formation of a disulfide bond.[2]Rapid and efficient, especially for on-resin cyclization.[2]Can be performed in the presence of other protecting groups like Trityl (Trt).[4][11]
Palladium(II) Complexes Pd(II) complexes in aqueous medium.Formation of the free thiol.Mild and efficient.Offers a less toxic alternative to mercury-based reagents.[12]
Copper(II) Sulfate (CuSO₄) with 1,2-aminothiols CuSO₄ and a 1,2-aminothiol under aerobic conditions.Concomitant deprotection and disulfide bond formation.EffectiveA newer method offering an alternative to traditional reagents.[12][13]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of Acm-protected cysteine in peptide synthesis. Below are methodologies for key deprotection procedures.

Protocol 1: On-Resin Acm Deprotection and Disulfide Bond Formation using N-Chlorosuccinimide (NCS)

This protocol is a rapid and efficient method for on-resin disulfide bond formation.[2]

Materials:

  • Peptidyl-resin containing two Cys(Acm) residues

  • N,N-Dimethylformamide (DMF)

  • N-Chlorosuccinimide (NCS)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Swell the peptidyl-resin (e.g., 0.05 mmol) in DMF.[2]

  • Prepare a solution of NCS (3 equivalents relative to the resin loading) in DMF.[2][5]

  • Add the NCS solution to the swollen resin.[5]

  • Agitate the mixture for 3.5 minutes at room temperature.[2][5]

  • Drain the solution and repeat the NCS treatment one more time for 3.5 minutes.[2]

  • Wash the resin thoroughly with DMF.

  • Cleave the cyclized peptide from the resin using a standard cleavage cocktail.

experimental_workflow_ncs start Swell Peptidyl-Resin (with Cys(Acm)) in DMF ncs_treatment Add NCS Solution in DMF (3 eq.) start->ncs_treatment agitate1 Agitate for 3.5 min ncs_treatment->agitate1 drain1 Drain Solution agitate1->drain1 repeat_ncs Repeat NCS Treatment (3.5 min) drain1->repeat_ncs wash Wash Resin with DMF repeat_ncs->wash cleave Cleave Peptide from Resin wash->cleave end Purified Cyclic Peptide cleave->end

On-resin Acm deprotection and cyclization using NCS.
Protocol 2: Acm Deprotection to Yield a Free Thiol using Mercury(II) Acetate

This protocol results in the formation of a free thiol, which is applicable when a subsequent reaction at the cysteine residue is desired.[2] Caution: Mercury(II) acetate is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

  • Acm-protected peptide

  • 10% aqueous acetic acid

  • Glacial acetic acid

  • Mercury(II) acetate (Hg(OAc)₂)

  • Aqueous ammonia

  • β-mercaptoethanol

Procedure:

  • Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).[10][14]

  • Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.[2][10][14]

  • Add mercury(II) acetate (10 equivalents per Acm group).[10][14]

  • Readjust the pH to 4.0 with aqueous ammonia or acetic acid.[2][10][14]

  • Stir the mixture gently at room temperature under a nitrogen atmosphere.[10]

  • Monitor the reaction by HPLC.

  • Once the reaction is complete, add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the mercury salts.[10][14]

  • Remove the precipitate by centrifugation and purify the peptide from the supernatant, for example, by HPLC.[10]

experimental_workflow_hg start Dissolve Acm-Peptide in 10% aq. Acetic Acid ph_adjust1 Adjust pH to 4.0 start->ph_adjust1 add_hg Add Hg(OAc)₂ (10 eq.) ph_adjust1->add_hg ph_adjust2 Readjust pH to 4.0 add_hg->ph_adjust2 react Stir at RT under N₂ ph_adjust2->react monitor Monitor by HPLC react->monitor add_bme Add β-mercaptoethanol (20 eq.) monitor->add_bme precipitate Precipitate Hg Salts (≥ 5 hours) add_bme->precipitate separate Centrifuge & Purify precipitate->separate end Peptide with Free Thiol separate->end

Acm deprotection to a free thiol using Mercury(II) Acetate.
Protocol 3: Disulfide Bond Formation in Solution using Iodine

This protocol is suitable for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond in solution.

Materials:

  • Purified Acm-protected peptide

  • Aqueous acetic acid or aqueous methanol

  • Iodine (I₂)

  • Ascorbic acid or sodium thiosulfate solution

Procedure:

  • Dissolve the purified Acm-protected peptide in a suitable solvent such as aqueous methanol or aqueous acetic acid to a low concentration (e.g., 10⁻³ to 10⁻⁴ M) to favor intramolecular reaction.[14]

  • Add a solution of iodine (typically 10-15 equivalents per Acm group) dropwise while stirring.[14]

  • Monitor the reaction progress by HPLC. The reaction is typically complete within 60 minutes.[2]

  • Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.[2][14]

  • Remove the solvent under reduced pressure.

  • Purify the cyclized peptide by preparative HPLC.

Logical Relationships and Considerations

The successful application of Acm protection and deprotection strategies requires careful consideration of several factors.

logical_relationships selectivity Selectivity of Acm Deprotection reagent Reagent Properties (e.g., I₂, Hg(OAc)₂, NCS) selectivity->reagent conditions Reaction Conditions (pH, Solvent, Temperature, Time) selectivity->conditions peptide Peptide Characteristics (Sequence, Steric Hindrance, Other PGs) selectivity->peptide compatibility Compatibility with Other Protecting Groups selectivity->compatibility

Factors influencing the selectivity of Acm deprotection.

A significant side reaction to be aware of during Acm deprotection, particularly with peptides rich in serine and threonine, is the S-to-O Acm shift.[15] This can lead to the formation of O-Acm-modified serine or threonine residues, complicating purification and reducing the yield of the desired product.[15] The use of scavengers, such as glycerol, has been shown to mitigate this side reaction.[15]

Applications in Drug Development

The ability to precisely control disulfide bond formation is paramount in the development of many peptide-based therapeutics. Disulfide bridges are crucial for maintaining the bioactive conformation of peptides, thereby enhancing their stability, target affinity, and specificity.[7][16] The Acm protecting group is instrumental in the synthesis of such complex molecules, including:

  • Peptide Hormones and Analogs: Many peptide hormones, such as oxytocin and somatostatin, contain disulfide bridges essential for their biological activity. The Acm group facilitates the synthesis of these and their more stable analogs.[11]

  • Toxins and Venoms: The study of toxins and venoms, which are often rich in disulfide bonds, provides valuable insights for drug design. The synthesis of conotoxins, for example, relies on orthogonal protection strategies where the Acm group plays a key role.[4][11]

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of drugs to antibodies often involves the engineering of cysteine residues. Acm protection can be used to mask a cysteine residue until a specific point in the synthesis or conjugation process.

  • Cyclic Peptides: The Acm group is a valuable tool in the synthesis of cyclic peptides, where disulfide bonds are used to create conformational constraints that can improve metabolic stability and cell permeability.[16]

Conclusion

The acetamidomethyl (Acm) protecting group is a versatile and indispensable tool in modern cysteine chemistry. Its stability to standard SPPS conditions, coupled with a range of selective deprotection methods, provides chemists with the flexibility to synthesize complex peptides with multiple, precisely defined disulfide bonds. A thorough understanding of the quantitative aspects of deprotection, adherence to detailed experimental protocols, and an awareness of potential side reactions are essential for leveraging the full potential of the Acm group in both fundamental research and the development of next-generation peptide therapeutics.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Boc Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful synthesis of complex peptides and therapeutic molecules. Among these, the tert-butyloxycarbonyl (Boc) group stands as a pillar of modern organic chemistry, offering a robust and versatile tool for the protection of the α-amino group of amino acids. Its widespread adoption is attributed to a unique combination of stability and controlled lability. This technical guide provides a comprehensive overview of the core features of N-Boc protected amino acids, including their chemical properties, detailed experimental protocols, and their critical role in drug development.

Core Principles of Boc Protection

The Boc group is a carbamate that renders the highly nucleophilic amino group inert to a wide range of reaction conditions, thereby preventing unwanted side reactions during peptide synthesis. The most common method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride, in the presence of a base. The resulting N-tert-butoxycarbonyl derivative effectively masks the nucleophilicity and basicity of the amine.

A key feature of the Boc group is its orthogonality to other common protecting groups. For instance, it is stable under the basic conditions used to cleave the Fmoc (9-fluorenylmethyloxycarbonyl) group and resistant to the catalytic hydrogenation conditions used to remove the Cbz (benzyloxycarbonyl) group. This orthogonality is a significant advantage in complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).

Mechanism of Boc Protection and Deprotection

Protection

The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide.

Boc_Protection_Mechanism cluster_reactants cluster_intermediates cluster_products AminoAcid Amino Acid (R-NH2) TetrahedralIntermediate Tetrahedral Intermediate AminoAcid->TetrahedralIntermediate Nucleophilic Attack BocAnhydride Boc Anhydride ((Boc)2O) BocAnhydride->TetrahedralIntermediate BocProtectedAA Boc-Protected Amino Acid TetrahedralIntermediate->BocProtectedAA Collapse Byproducts tert-Butanol + CO2 TetrahedralIntermediate->Byproducts Decomposition of Leaving Group

Boc Protection Mechanism

Deprotection

The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The deprotection proceeds through a stable tert-butyl cation intermediate, which fragments into isobutylene and carbon dioxide. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.

Boc_Deprotection_Mechanism cluster_reactants cluster_intermediates cluster_products BocProtectedAA Boc-Protected Amino Acid ProtonatedBoc Protonated Boc Group BocProtectedAA->ProtonatedBoc Acid Acid (e.g., TFA) Acid->ProtonatedBoc Protonation CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Cleavage TertButylCation tert-Butyl Cation ProtonatedBoc->TertButylCation FreeAmine Free Amine (as salt) CarbamicAcid->FreeAmine Decarboxylation Byproducts Isobutylene + CO2 TertButylCation->Byproducts

Boc Deprotection Mechanism

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amino Acid

This protocol provides a general method for the N-protection of an amino acid using di-tert-butyl dicarbonate.

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

  • Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

  • Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for the time indicated in the table below or until completion is confirmed by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).

Materials:

  • Boc-protected amino acid or peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., triisopropylsilane (TIS), water, anisole), if required

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM.

  • If necessary, add the appropriate scavenger to the solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution. The final concentration of TFA typically ranges from 25-50% (v/v) in DCM.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the TFA salt.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the deprotected amino acid or peptide.

Quantitative Data Summary

The efficiency of both the protection and deprotection steps is crucial for the overall yield and purity of the final peptide.

Table 1: Common Conditions for Boc Protection of Amino Acids

Amino AcidBaseSolventTime (h)Yield (%)
AlanineNaOHDioxane/Water4>95
GlycineNaHCO₃Acetone/Water2>98
LeucineTEATHF/Water6>95
PhenylalanineNaOHDioxane/Water4>97
ProlineNaHCO₃Dioxane/Water3>96
ValineTEATHF/Water8>93

Table 2: Common Conditions for TFA-Mediated Boc Deprotection

SubstrateTFA Conc. in DCM (%)ScavengerTimeYield (%)
Boc-Ala-OH50None30 min>99
Boc-Gly-Resin50None20 minQuantitative
Boc-Trp-OH25TIS (5%)1 h>95
Boc-Met-Peptide50Thioanisole (5%)1 h>90
Boc-Cys(Trt)-OH25TIS (5%), H₂O (5%)1.5 h>92

Common Side Reactions and Mitigation Strategies

While the Boc protecting group is robust, certain side reactions can occur during its removal, particularly in the presence of sensitive amino acid residues.

t-Butylation

The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic side chains, most notably tryptophan and to a lesser extent, methionine and tyrosine.

  • Mitigation: The addition of "scavengers" to the deprotection cocktail can effectively trap the tert-butyl cation. Common scavengers include:

    • Triisopropylsilane (TIS) or Triethylsilane (TES): Highly effective at reducing the tert-butyl cation.

    • Anisole or Thioanisole: Act as cation traps. Thioanisole is particularly effective for protecting methionine.

    • Water: Can also act as a scavenger.

Aspartimide Formation

In solid-phase peptide synthesis, aspartimide formation can occur when an aspartic acid residue is present in the peptide chain. The backbone amide nitrogen can attack the side-chain ester, leading to a five-membered ring intermediate. This can result in racemization and the formation of β-peptides.

  • Mitigation:

    • Using bulkier side-chain protecting groups for aspartic acid can sterically hinder this side reaction.

    • Careful control of the neutralization step after Boc deprotection is crucial.

Diketopiperazine Formation

This side reaction is most prevalent at the dipeptide stage on the solid support, especially when proline or glycine is the second amino acid. The deprotected N-terminal amine of the first amino acid can attack the ester linkage of the second amino acid to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine.

  • Mitigation:

    • Employing in situ neutralization protocols where the coupling agent is added before or simultaneously with the base for neutralization minimizes the time the free amine is available for intramolecular cyclization.

    • Coupling the first two amino acids as a pre-formed dipeptide can bypass this side reaction.

Logical Workflow for Boc-Based Solid-Phase Peptide Synthesis (SPPS)

The core of Boc-SPPS is a cycle of deprotection, neutralization, and coupling steps.

Boc_SPPS_Workflow start Start with Amino Acid-Resin deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (e.g., 10% TEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling of next Boc-Amino Acid wash2->coupling wash3 Wash (DCM) coupling->wash3 repeat Repeat Cycle wash3->repeat repeat->deprotection Next Amino Acid final_cleavage Final Cleavage from Resin and Side-Chain Deprotection (e.g., HF) repeat->final_cleavage Synthesis Complete

A Technical Guide to S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine for Novice Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine, commonly abbreviated as Boc-Cys(Acm)-OH, is a pivotal building block in modern chemical biology and drug development. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an acetamidomethyl (Acm) group on the sulfur atom of the cysteine side-chain, allows for precise control in the intricate process of peptide synthesis.

Core Chemical and Physical Properties

Boc-Cys(Acm)-OH is a white to off-white powder with established physical and chemical characteristics crucial for its application in synthesis. These properties are summarized below.

PropertyValue
Molecular Formula C₁₁H₂₀N₂O₅S
Molecular Weight 292.35 g/mol
CAS Number 19746-37-3
Melting Point 111-114 °C
Optical Rotation [α]20/D −36.5±1.5°, c = 1% in H₂O
Solubility Clearly soluble in DMF (1 mmole in 2 ml)
Purity ≥98% (TLC), ≥96.0% (T)

Applications in Research and Drug Development

The primary utility of Boc-Cys(Acm)-OH lies in its role as a protected cysteine derivative, indispensable for the synthesis of peptides and proteins, particularly those containing disulfide bonds.[1][2] Disulfide bridges are critical for maintaining the tertiary and quaternary structures of many biologically active peptides and proteins, influencing their stability and function.[1]

The Acm group provides robust protection for the thiol side chain, stable to the acidic and basic conditions commonly employed in both Boc and Fmoc solid-phase peptide synthesis (SPPS).[3] This stability allows for the selective deprotection of other protecting groups while the cysteine thiol remains shielded, a concept known as orthogonal protection.[4] This strategy is fundamental for the regioselective formation of multiple disulfide bonds in complex peptides like conotoxins and insulin analogs.[5][6]

Beyond its role in disulfide bond formation, the selectively cleavable Acm group offers a chemical handle for protein modification and labeling.[2] Researchers can attach fluorescent probes, biotin tags, or other functional moieties to the cysteine residue after deprotection, aiding in the study of protein interactions, localization, and function.[2] Furthermore, Boc-Cys(Acm)-OH has been utilized as a tool to study protease function and inhibition, presenting opportunities in drug discovery.[1]

Experimental Protocols

Detailed methodologies are essential for the successful application of Boc-Cys(Acm)-OH. The following sections provide step-by-step protocols for its use in peptide synthesis and for the deprotection of the Acm group.

Solid-Phase Peptide Synthesis (SPPS) using Boc-Cys(Acm)-OH

Boc-Cys(Acm)-OH is a key reagent in Boc-based solid-phase peptide synthesis. The general workflow involves the sequential addition of amino acids to a growing peptide chain attached to a solid support.

SPPS_Workflow Resin Resin Support Deprotection1 Boc Deprotection (e.g., TFA) Resin->Deprotection1 Coupling Couple Boc-Cys(Acm)-OH (e.g., DCC/HOBt) Deprotection1->Coupling Deprotection2 Boc Deprotection (e.g., TFA) Coupling->Deprotection2 Elongation Couple Next Boc-Amino Acid Deprotection2->Elongation Cleavage Cleavage from Resin (e.g., HF, TFMSA) Elongation->Cleavage Repeat cycles Peptide Acm-Protected Peptide Cleavage->Peptide Deprotection_Strategies cluster_reagents Deprotection Reagents Acm_Peptide Peptide-Cys(Acm) Iodine Iodine (I₂) Acm_Peptide->Iodine yields Mercury Mercury(II) Acetate Hg(OAc)₂ Acm_Peptide->Mercury yields Silver Silver(I) Salts (e.g., AgOTf) Acm_Peptide->Silver yields Free_Thiol Peptide-Cys(SH) (Free Thiol) Disulfide Peptide-S-S-Peptide (Disulfide Bond) Iodine->Disulfide Mercury->Free_Thiol Silver->Free_Thiol

References

The Lynchpin of Disulfide Bridging: A Technical Guide to Boc-Cys(Acm)-OH in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic incorporation of cysteine residues and the subsequent formation of disulfide bonds are paramount for achieving native conformations and biological activity. Among the arsenal of protected amino acids, N-α-Boc-S-acetamidomethyl-L-cysteine, commonly known as Boc-Cys(Acm)-OH, stands out as a cornerstone for its unique ability to facilitate the controlled construction of these crucial linkages. This technical guide provides an in-depth exploration of the fundamental principles governing the use of Boc-Cys(Acm)-OH, complete with detailed experimental protocols and a comparative analysis of deprotection strategies.

Core Principles of Boc-Cys(Acm)-OH Utilization

Boc-Cys(Acm)-OH is a derivative of the amino acid cysteine, featuring two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amino terminus and an acetamidomethyl (Acm) group on the thiol side chain.[1] This dual-protection scheme is the foundation of its utility in solid-phase peptide synthesis (SPPS).

The Boc group serves as a temporary protecting group for the α-amino group, readily cleaved by mild acids like trifluoroacetic acid (TFA) during the iterative cycles of peptide chain elongation in Boc-based SPPS.[2][3]

The Acm group , conversely, is a semi-permanent protecting group for the thiol moiety of the cysteine side chain.[4] It exhibits stability to the acidic conditions used for Boc removal, as well as to the basic conditions often employed in Fmoc-based SPPS, making it a versatile tool in orthogonal protection strategies.[5] This stability allows for the assembly of the entire peptide chain while the cysteine thiol remains masked, preventing premature or undesired disulfide bond formation. The selective removal of the Acm group at a later, strategic stage is the key to directed disulfide bridge formation.[4]

The Orthogonal Protection Strategy

The concept of "orthogonality" in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[6] Boc-Cys(Acm)-OH is a central player in such strategies, particularly when multiple disulfide bonds are required in a specific arrangement. For instance, in the synthesis of a peptide with two disulfide bridges, one pair of cysteines can be protected with an acid-labile group like trityl (Trt), while the other pair is protected with the Acm group. The Trt groups can be selectively removed first to form the initial disulfide bond, leaving the Acm-protected cysteines intact. Subsequently, the Acm groups are removed under different conditions to form the second disulfide bridge in a controlled manner.[7]

Data Presentation: A Comparative Overview of Acm Deprotection Methods

The selective deprotection of the Acm group is a critical step and can be achieved through various methods. The choice of deprotection reagent is dictated by factors such as the presence of other sensitive amino acid residues, the desired final product (a free thiol or a disulfide bond), and whether the reaction is performed on-resin or in solution.

Deprotection MethodReagent(s)Typical ConditionsOutcomeAdvantagesDisadvantages
Iodine-Mediated Oxidation Iodine (I₂)10-50 fold excess, aq. acetic acid or methanol, RT, 30-60 min[8][9]Simultaneous deprotection and disulfide bond formationOne-pot reaction, widely usedCan cause iodination of sensitive residues (Tyr, Trp, Met)[10]
N-Chlorosuccinimide (NCS) N-Chlorosuccinimide3 equivalents, DMF, on-resin, ~7 min[11]Simultaneous deprotection and disulfide bond formationRapid, efficient, orthogonal to Trt group[11][12]Can cleave tryptophanyl peptide bonds[13]
Heavy Metal Salts Hg(OAc)₂, AgOTf10-20 equivalents, aq. acetic acid (pH 4) or TFA/anisole[8]Formation of a free thiolEffective for generating free thiolsToxic reagents, requires subsequent removal of metal ions[8]
Palladium Complexes Palladium chloride (PdCl₂)Aqueous conditions[8]Formation of a free thiol or disulfide bondMilder, non-oxidative conditions for free thiol generation[8]Catalyst must be thoroughly removed from the final product[6]
Thallium Trifluoroacetate Tl(CF₃CO₂)₃1.2 equivalents, DMF, on-resin[14]Simultaneous deprotection and disulfide bond formationEffective for on-resin cyclizationHighly toxic reagent

Experimental Protocols

Protocol 1: Incorporation of Boc-Cys(Acm)-OH in Boc-SPPS

This protocol outlines the standard procedure for coupling Boc-Cys(Acm)-OH during solid-phase peptide synthesis using a Boc/Bzl protection strategy.

Materials:

  • Pre-loaded resin (e.g., Merrifield resin) with the C-terminal amino acid

  • Boc-Cys(Acm)-OH

  • N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling reagent

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) in DCM (e.g., 50%)

  • Diisopropylethylamine (DIEA) in DCM (e.g., 5%)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain the resin and treat with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).[2]

  • Neutralization: Treat the resin with 5% DIEA in DCM for 2 minutes (2x), followed by washing with DCM (3x).

  • Coupling:

    • In a separate vessel, pre-activate Boc-Cys(Acm)-OH (3 equivalents relative to resin loading) with DIC (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF for 10-15 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Acm Deprotection and Disulfide Bond Formation using Iodine

This protocol describes the simultaneous removal of two Acm groups and the formation of an intramolecular disulfide bond while the peptide is still attached to the solid support.

Materials:

  • Peptidyl-resin containing two Cys(Acm) residues

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Iodine (I₂)

  • 2% Ascorbic acid in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Suspend the linear peptide-resin in DMF (approximately 1 mL per gram of resin).[14]

  • Iodine Treatment: Prepare a solution of iodine (10 equivalents relative to the resin loading) in a 4:1 (v/v) mixture of DMF and water. Add the iodine solution to the resin suspension.[14]

  • Reaction: Shake the reaction mixture at room temperature for 40-60 minutes.[14] The progress of the reaction can be monitored by cleaving a small amount of peptide from the resin and analyzing by HPLC and mass spectrometry.

  • Quenching and Washing:

    • Filter the resin and wash with DMF (3x).

    • Wash the resin with 2% ascorbic acid in DMF (2x) to quench any remaining iodine.[14]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).[14]

  • Cleavage and Purification: The cyclized peptide can now be cleaved from the resin using an appropriate cleavage cocktail (e.g., HF or TFMSA for Boc-SPPS) and purified by reverse-phase HPLC.

Protocol 3: On-Resin Acm Deprotection and Disulfide Bond Formation using N-Chlorosuccinimide (NCS)

This protocol provides a rapid and efficient alternative to iodine for on-resin cyclization.

Materials:

  • Peptidyl-resin containing two Cys(Acm) residues

  • N,N-Dimethylformamide (DMF)

  • N-Chlorosuccinimide (NCS)

Procedure:

  • Resin Swelling: Swell the Acm-protected peptidyl-resin (e.g., 0.05 mmol) in DMF.

  • NCS Treatment:

    • Add a solution of NCS (3 equivalents) in DMF to the resin.

    • Agitate the mixture for 3.5 minutes.[11]

    • Drain the solution and repeat the NCS treatment one more time for 3.5 minutes.[11]

  • Washing: Wash the resin thoroughly with DMF and then DCM.

  • Cleavage and Purification: Cleave the cyclized peptide from the resin using a standard cleavage cocktail and purify by RP-HPLC. A study on the cyclization of oxytocin using this method showed the formation of the cyclized product with ≥87% purity.[11]

Mandatory Visualizations

sp_ps_workflow start Start with Resin deprotection Boc Deprotection (TFA in DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (DIEA in DCM) coupling Amino Acid Coupling (Boc-AA-OH, DIC, HOBt) neutralization->coupling wash2 Wash (DCM, DMF) coupling->wash2 wash1->neutralization repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Next cycle final_deprotection Final Boc Deprotection repeat->final_deprotection Final cycle cleavage Cleavage from Resin & Side-chain Deprotection final_deprotection->cleavage end Linear Peptide cleavage->end

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

disulfide_formation_workflow cluster_on_resin On-Resin Cyclization cluster_in_solution Solution-Phase Cyclization resin_peptide Resin-Bound Linear Peptide with two Cys(Acm) acm_deprotection_on Acm Deprotection & Oxidation (e.g., Iodine or NCS) resin_peptide->acm_deprotection_on wash_on Wash and Quench acm_deprotection_on->wash_on cleavage_on Cleavage from Resin wash_on->cleavage_on cyclic_peptide_on Crude Cyclic Peptide cleavage_on->cyclic_peptide_on resin_peptide_sol Resin-Bound Linear Peptide with two Cys(Acm) cleavage_sol Cleavage from Resin resin_peptide_sol->cleavage_sol linear_peptide_sol Purified Linear Acm-Protected Peptide cleavage_sol->linear_peptide_sol acm_deprotection_sol Acm Deprotection & Oxidation (e.g., Iodine) in Solution linear_peptide_sol->acm_deprotection_sol cyclic_peptide_sol Crude Cyclic Peptide acm_deprotection_sol->cyclic_peptide_sol start Start

Caption: Comparison of on-resin vs. solution-phase disulfide bond formation.

orthogonal_protection_logic peptide Linear Peptide with Orthogonally Protected Cysteines (e.g., Cys(Trt) and Cys(Acm)) step1 Step 1: Selective Deprotection of Trt groups (e.g., mild acid) peptide->step1 oxidation1 Oxidation to form first disulfide bond step1->oxidation1 intermediate Monocyclic Peptide with Cys(Acm) groups intact oxidation1->intermediate step2 Step 2: Selective Deprotection of Acm groups (e.g., Iodine) intermediate->step2 oxidation2 Oxidation to form second disulfide bond step2->oxidation2 final_product Bicyclic Peptide with Regioselective Disulfide Bonds oxidation2->final_product

Caption: Logical workflow for regioselective disulfide bond formation using an orthogonal protection strategy.

Conclusion

Boc-Cys(Acm)-OH is an indispensable tool in the synthesis of complex peptides, offering a reliable method for the introduction of cysteine residues and the subsequent controlled formation of disulfide bridges. Its stability to standard SPPS conditions and the variety of methods available for the selective removal of the Acm group provide peptide chemists with the flexibility to design sophisticated orthogonal protection strategies. By understanding the core principles of its use and carefully selecting the appropriate deprotection and cyclization protocols, researchers can successfully synthesize peptides with defined three-dimensional structures, paving the way for advancements in drug discovery and development.

References

A Technical Guide to S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine (Boc-Cys(Acm)-OH) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of a critical reagent in peptide chemistry.

S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine, commonly abbreviated as Boc-Cys(Acm)-OH, is a pivotal amino acid derivative in the field of peptide synthesis and drug development. Its unique dual-protecting group strategy, featuring a tert-butyloxycarbonyl (Boc) group on the α-amino terminus and an acetamidomethyl (Acm) group on the cysteine thiol, allows for the controlled and regioselective formation of disulfide bonds, a critical structural motif in a vast array of biologically active peptides. This technical guide provides a comprehensive overview of Boc-Cys(Acm)-OH, including its chemical and physical properties, detailed experimental protocols for its use, and its applications in the synthesis of complex peptides.

Chemical and Physical Properties

Boc-Cys(Acm)-OH is a white crystalline powder that is soluble in many organic solvents. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthesis.

PropertyValueReference
Molecular Formula C₁₁H₂₀N₂O₅S[1]
Molecular Weight 292.35 g/mol [1]
CAS Number 19746-37-3[1]
Appearance White powder[2]
Melting Point 111-114 °C[3]
Optical Rotation [α]20/D -36.5 ± 1.5° (c = 1% in H₂O)[3]
Purity ≥96.0%[3]
IUPAC Name (2R)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[1]

Spectroscopic Data

Spectroscopy Expected Chemical Shifts (δ, ppm)
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), the acetamidomethyl group (singlet, ~2.0 ppm for CH₃; multiplet for CH₂), the α-proton (multiplet), and the β-protons (multiplets).
¹³C NMR Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the various methylene and methyl carbons of the cysteine and protecting groups.

Core Applications in Peptide Synthesis

The primary application of Boc-Cys(Acm)-OH lies in solid-phase peptide synthesis (SPPS), particularly for the synthesis of peptides containing disulfide bridges.[4] The Boc group serves as a temporary protecting group for the N-terminus, which can be removed under acidic conditions (e.g., trifluoroacetic acid, TFA) to allow for peptide chain elongation.[5] The Acm group, on the other hand, is a stable thiol protecting group that is orthogonal to the Boc group, meaning it remains intact during the repetitive cycles of Boc deprotection.[4] This orthogonality is fundamental to the regioselective formation of disulfide bonds in complex peptides with multiple cysteine residues.[2]

Experimental Protocols

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general cyclical process of SPPS using Boc-protected amino acids, including the incorporation of Boc-Cys(Acm)-OH.

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Solid Support (Resin) Deprotection Nα-Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagents) Neutralization->Coupling Wash Wash (DCM/DMF) Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat Cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFMSA) Wash->Cleavage After Final Cycle Repeat->Deprotection Peptide Crude Peptide Cleavage->Peptide Acm_Deprotection cluster_iodine Iodine Method cluster_mercury Mercury(II) Acetate Method cluster_ncs NCS Method (On-Resin) start Peptide with Cys(Acm) Residues method1 Iodine Oxidation start->method1 method2 Mercury(II) Acetate start->method2 method3 N-Chlorosuccinimide (NCS) start->method3 step1_1 Dissolve peptide in 40% aq. acetic acid method1->step1_1 step2_1 Dissolve peptide in 10% aq. acetic acid (pH 4) method2->step2_1 step3_1 Treat peptidyl-resin with NCS in DMF method3->step3_1 step1_2 Add excess Iodine step1_1->step1_2 step1_3 Simultaneous Acm removal and disulfide formation step1_2->step1_3 end Cyclized Peptide (Disulfide Bond Formed) step1_3->end step2_2 Add Hg(OAc)₂ step2_1->step2_2 step2_3 Acm removal step2_2->step2_3 step2_4 Oxidative folding (optional, separate step) step2_3->step2_4 step2_3->end step3_2 On-resin Acm removal and disulfide formation step3_1->step3_2 step3_2->end Orthogonal_Protection start Linear Peptide with Multiple Protected Cysteines (e.g., Cys(Trt), Cys(Acm), Cys(Mob)) deprotect_trt Selective Deprotection of Cys(Trt) (e.g., mild TFA) start->deprotect_trt form_ss1 Formation of First Disulfide Bond deprotect_trt->form_ss1 deprotect_acm Selective Deprotection of Cys(Acm) (e.g., Iodine) form_ss1->deprotect_acm form_ss2 Formation of Second Disulfide Bond deprotect_acm->form_ss2 deprotect_mob Deprotection of Cys(Mob) (e.g., strong acid) form_ss2->deprotect_mob form_ss3 Formation of Third Disulfide Bond deprotect_mob->form_ss3 end Peptide with Three Regioselective Disulfide Bonds form_ss3->end

References

Methodological & Application

Application Notes and Protocols for Boc-Cys(Acm)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of cysteine residues and the controlled formation of disulfide bonds are pivotal in the synthesis of biologically active peptides and proteins. Boc-Cys(Acm)-OH, or N-Boc-S-acetamidomethyl-L-cysteine, is a key building block in solid-phase peptide synthesis (SPPS) that facilitates the synthesis of complex peptides, particularly those containing multiple disulfide bridges. The acetamidomethyl (Acm) protecting group for the cysteine thiol is stable under the acidic conditions typically used for the removal of the Boc protecting group during SPPS, yet it can be selectively removed to allow for disulfide bond formation.[1][2] This orthogonal protection strategy is essential for directing the regioselective formation of disulfide bonds in peptides with multiple cysteine residues.[3][4]

Key Applications of Boc-Cys(Acm)-OH:
  • Regioselective Formation of Multiple Disulfide Bonds: The Acm group's stability allows for the selective deprotection of other cysteine protecting groups (e.g., Trityl) and the formation of the first disulfide bond. Subsequently, the Acm group can be removed to form a second disulfide bond in a controlled manner.[3]

  • Synthesis of Cyclic Peptides: Disulfide bonds are frequently used to cyclize peptides, which can enhance their stability, bioavailability, and receptor binding affinity.[2] Boc-Cys(Acm)-OH is an indispensable tool for achieving such structures.

  • Protein Modification and Labeling: The protected thiol of Cys(Acm) can be deprotected post-synthesis to introduce labels such as fluorescent probes or biotin tags at specific sites within a peptide or protein.[2]

Data Presentation: Comparison of Acm Deprotection Methods

The selective removal of the Acm group is a critical step and can be achieved using various reagents. The choice of method depends on factors such as the peptide sequence, the presence of other sensitive residues, and the desired final product (free thiol or disulfide bond).

Deprotection Reagent Typical Conditions Outcome Deprotection Efficiency (%) Key Considerations & Potential Side Reactions References
Iodine (I₂) 10-50 fold excess I₂ in solvents like aqueous acetic acid, methanol, or DCM. Reaction time: 40-60 min.Direct formation of a disulfide bond.HighCan cause iodination of sensitive residues like Tyrosine and Tryptophan. The reaction rate is highly solvent-dependent.[1][1]
Mercury(II) Acetate (Hg(OAc)₂) 1.0 equivalent of Hg(OAc)₂ per Acm group at pH 4.0 in aqueous acetic acid for 1 hour, followed by treatment with β-mercaptoethanol.Formation of the free thiol.HighHighly toxic, requiring special handling and disposal of mercury waste. Can also remove S-t-Butyl and S-trityl groups.[1][1]
Silver(I) Tetrafluoroborate (AgBF₄) or Silver(I) Trifluoromethanesulfonate (AgOTf) 20 equivalents of silver salt per Acm group in cold TFA with anisole for 1.5 hours, followed by treatment with dithiothreitol (DTT).Formation of the free thiol.HighRequires careful handling of silver salts.[1]
N-Chlorosuccinimide (NCS) 3 equivalents of NCS in DMF, two treatments of 3.5 minutes each on resin.Direct formation of a disulfide bond.HighA rapid and efficient on-resin method.[1][5][1][5]
2,2'-dithiobis(5-nitropyridine) (DTNP) 15 equivalents of DTNP with 2% thioanisole in TFA.Formation of Cys(Npys) intermediate.~90%The Acm group is more robust than other protecting groups like Mob, often requiring a larger excess of DTNP or longer incubation times for complete removal.[6][7][6][7]
Palladium Chloride (PdCl₂) 10 equivalents of PdCl₂ followed by quenching with DTT.Formation of the free thiol.42% (isolated yield)Offers rapid deprotection under aqueous conditions.[8][9][8][9]

Experimental Protocols

Protocol 1: Incorporation of Boc-Cys(Acm)-OH in Boc-SPPS

This protocol outlines the standard procedure for coupling Boc-Cys(Acm)-OH to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Merrifield or MBHA resin) in dichloromethane (DCM) for at least 30 minutes.[10][11]

  • Boc Deprotection:

    • Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).[12]

    • Remove the solution and add fresh 50% TFA/DCM. Agitate for 20-30 minutes to ensure complete removal of the Boc group.[12][13]

    • Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization: Neutralize the resin with a 5% solution of diisopropylethylamine (DIPEA) in DCM for 2 minutes (2x). Wash the resin with DCM (3x).

  • Coupling:

    • Dissolve Boc-Cys(Acm)-OH (3 equivalents relative to resin substitution) and an activating agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: On-Resin Acm Deprotection and Disulfide Bond Formation with Iodine

This protocol is for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond on the solid support.

  • Resin Preparation: After synthesis of the linear peptide, ensure the N-terminal amino acid is Boc-protected. Swell the peptidyl-resin in DMF.

  • Iodine Solution Preparation: Prepare a solution of iodine (10-fold excess per Acm group) in a suitable solvent such as DMF, DCM, or a mixture of methanol and water.

  • Deprotection and Cyclization:

    • Add the iodine solution to the resin and agitate at room temperature.

    • Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC. The reaction is typically complete within 60 minutes.[1]

  • Quenching: Quench the excess iodine by washing the resin with a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.[1]

  • Washing: Wash the resin thoroughly with water, methanol, and DCM.

  • Cleavage: Proceed with the final cleavage of the cyclized peptide from the resin.

Protocol 3: Acm Deprotection in Solution with Mercury(II) Acetate

This protocol is for the removal of the Acm group in solution to yield a peptide with free cysteine thiols.

  • Peptide Dissolution: Dissolve the purified, Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).

  • pH Adjustment: Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.

  • Mercury(II) Acetate Treatment: Add mercury(II) acetate (1.0 equivalent per Acm group) and readjust the pH to 4.0 with acetic acid if necessary. Stir the reaction for 1 hour at room temperature.[1]

  • Thiol Formation: Add β-mercaptoethanol in excess to precipitate the mercury as mercury mercaptide and release the free thiol of the cysteine residue.

  • Purification: Remove the precipitate by centrifugation or filtration. The peptide with the free thiol can then be purified by HPLC.

Caution: Mercury compounds are highly toxic. Handle with extreme care in a fume hood and dispose of waste according to institutional guidelines.[1]

Visualizations

Experimental Workflow for SPPS using Boc-Cys(Acm)-OH

cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_Post_Synthesis Post-Synthesis Modification Start Start with Resin Boc_Deprotection Boc Deprotection (50% TFA in DCM) Start->Boc_Deprotection Neutralization Neutralization (5% DIPEA in DCM) Boc_Deprotection->Neutralization Coupling Couple Boc-AA-OH (e.g., Boc-Cys(Acm)-OH) Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat for next AA Wash->Repeat Repeat->Boc_Deprotection Yes Cleavage Cleavage from Resin (e.g., HF) Repeat->Cleavage No Acm_Deprotection Selective Acm Deprotection (e.g., Iodine or Hg(OAc)₂) Cleavage->Acm_Deprotection Disulfide_Formation Disulfide Bond Formation Acm_Deprotection->Disulfide_Formation Purification Purification (HPLC) Disulfide_Formation->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Workflow for SPPS incorporating Boc-Cys(Acm)-OH and subsequent disulfide bond formation.

Orthogonal Disulfide Bond Formation Strategy

cluster_Peptide Linear Peptide with Orthogonal Protection cluster_Step1 Step 1: First Disulfide Bond cluster_Step2 Step 2: Second Disulfide Bond Peptide H₂N-...Cys(Trt)...Cys(Acm)...Cys(Trt)...Cys(Acm)...-COOH Deprotect_Trt Selective Trt Deprotection (Mild Acid) Peptide->Deprotect_Trt Oxidize1 Oxidation (e.g., air) Deprotect_Trt->Oxidize1 Peptide1 Peptide with one disulfide bond and Cys(Acm) protected Oxidize1->Peptide1 Deprotect_Acm Acm Deprotection (Iodine) Peptide1->Deprotect_Acm Oxidize2 Simultaneous Oxidation Deprotect_Acm->Oxidize2 Final_Peptide Final Peptide with two regioselective disulfide bonds Oxidize2->Final_Peptide

Caption: Strategy for regioselective formation of two disulfide bonds using orthogonal Cys(Trt) and Cys(Acm) protection.

Logical Relationship of Acm Deprotection Methods

cluster_Goal Deprotection Goal cluster_Reagents Deprotection Reagents Free_Thiol Generate Free Thiol (-SH) Disulfide_Bond Directly Form Disulfide Bond (S-S) Hg Mercury(II) Acetate Hg->Free_Thiol Ag Silver(I) Salts Ag->Free_Thiol Pd Palladium Chloride Pd->Free_Thiol Iodine Iodine Iodine->Disulfide_Bond NCS N-Chlorosuccinimide NCS->Disulfide_Bond DTNP DTNP (forms Cys(Npys)) DTNP->Free_Thiol after reduction

Caption: Relationship between Acm deprotection reagents and their primary reaction outcome.

References

Application Notes and Protocols for the Incorporation of Boc-Cys(Acm)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of cysteine residues and the controlled formation of disulfide bonds are critical for the synthesis of structurally defined and biologically active peptides. The acetamidomethyl (Acm) protecting group for the thiol side chain of cysteine offers a robust strategy for achieving this control, particularly within the framework of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). Boc-Cys(Acm)-OH is a key building block that provides an orthogonal protection scheme, as the Acm group is stable to the repetitive acid treatments used for Boc group removal.[1][2] This allows for the assembly of the full peptide chain, followed by selective deprotection of the Acm group and subsequent disulfide bond formation.[3][4] This application note provides detailed protocols for the incorporation of Boc-Cys(Acm)-OH into a peptide sequence, including coupling, deprotection, and on-resin cyclization strategies.

Key Features of the Acm Protecting Group

The utility of the Acm group in peptide synthesis stems from its unique stability and selective removal characteristics:

  • Stability: The Acm group is stable to the acidic conditions required for the removal of the Nα-Boc group (typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM)).[5][6] It is also stable during the final cleavage of the peptide from most resins using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), provided appropriate scavengers are used.[7]

  • Orthogonality: This stability allows for a fully protected peptide to be synthesized and purified before the formation of the disulfide bond, which can simplify the purification process.[2][4]

  • Selective Removal: The Acm group can be selectively removed under mild oxidative or heavy metal-mediated conditions that do not affect other common protecting groups, enabling regioselective disulfide bond formation in peptides with multiple cysteine residues.[3][8]

Experimental Protocols

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating Boc-Cys(Acm)-OH into a peptide sequence using SPPS is outlined below. This process involves the sequential addition of Boc-protected amino acids to a growing peptide chain attached to a solid support (resin).

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Resin Swelling First_AA First Amino Acid Coupling Resin->First_AA Deprotection Boc Deprotection (TFA) First_AA->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling (e.g., DIC/HOBt) Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Final_Deprotection Final Boc Deprotection Wash->Final_Deprotection Cleavage Cleavage from Resin (e.g., HF) Final_Deprotection->Cleavage Purification Purification Cleavage->Purification

Caption: General workflow for Boc-SPPS.

Protocol for Boc Deprotection

The removal of the Nα-Boc protecting group is a critical step that is repeated throughout the synthesis.

Reagents:

  • 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v)

  • Dichloromethane (DCM)

  • Isopropyl alcohol (IPA)

  • 10% Diisopropylethylamine (DIEA) in DCM (v/v) for neutralization

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the DCM and add the 50% TFA/DCM solution to the resin (10 mL per gram of resin).[5]

  • Agitate the mixture for 1-2 minutes.

  • Drain the TFA solution.

  • Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes.[5]

  • Drain the TFA solution and wash the resin with DCM (3 times).[9]

  • Wash the resin with IPA (2 times).

  • Wash the resin with DCM (3 times).

  • Neutralize the resin by washing with 10% DIEA in DCM (3 times for 2 minutes each) to regenerate the free amine.[9]

  • Wash the resin with DCM (3 times) to remove excess DIEA.

Protocol for Coupling of Boc-Cys(Acm)-OH

This protocol describes the coupling of Boc-Cys(Acm)-OH to the deprotected N-terminus of the growing peptide chain. Other coupling reagents such as HBTU or HATU can also be used.

Reagents:

  • Boc-Cys(Acm)-OH (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Boc-Cys(Acm)-OH and HOBt in DMF.

  • Add DIC to the solution and allow it to pre-activate for 5-10 minutes at 0°C.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow) indicates complete coupling.

  • If the coupling is incomplete, repeat the coupling step.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

ParameterConditionNotes
Amino Acid Boc-Cys(Acm)-OH3 equivalents relative to resin loading
Coupling Reagents DIC/HOBt3 equivalents each
Solvent DMF
Reaction Time 1-2 hoursMonitor with Kaiser test
Temperature Room Temperature

Table 1: Recommended conditions for coupling Boc-Cys(Acm)-OH.

Protocol for On-Resin Acm Deprotection and Cyclization with Iodine

This protocol is suitable for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond while the peptide is still attached to the resin.[10]

On_Resin_Cyclization Start Peptide-Resin with two Cys(Acm) groups Swell Swell Resin in DMF Start->Swell Iodine Add Iodine (I₂) solution (10 eq. in DMF/H₂O) Swell->Iodine React Agitate for 40-60 min Iodine->React Wash_DMF Wash with DMF React->Wash_DMF Quench Wash with Ascorbic Acid in DMF to quench excess I₂ Wash_DMF->Quench Final_Wash Final Wash with DMF and DCM Quench->Final_Wash End Cyclized Peptide-Resin Final_Wash->End

Caption: Workflow for on-resin Acm deprotection and cyclization.

Reagents:

  • N,N-Dimethylformamide (DMF)

  • Iodine (I₂)

  • Deionized Water

  • 2% Ascorbic acid in DMF (w/v)

  • Dichloromethane (DCM)

Procedure:

  • Swell the linear peptide-resin containing two Cys(Acm) residues in DMF (approximately 10 mL per gram of resin).[10]

  • Prepare a solution of iodine (10 equivalents relative to the peptide) in DMF/H₂O (4:1 v/v).[10]

  • Add the iodine solution to the swollen resin.

  • Agitate the mixture at room temperature for 40-60 minutes.[10] The solution will turn yellow/brown.

  • Monitor the reaction progress by cleaving a small sample of resin and analyzing the peptide by mass spectrometry.

  • Once the reaction is complete, drain the iodine solution.

  • Wash the resin with DMF (3 times).

  • To quench any remaining iodine, wash the resin with a 2% solution of ascorbic acid in DMF until the resin and solution are colorless (typically 2-3 washes).[10]

  • Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times).[10]

  • Dry the resin under vacuum. The cyclized peptide is now ready for cleavage from the resin.

ReagentConcentration / AmountReaction Time
Iodine (I₂)10 equivalents40-60 minutes
SolventDMF/H₂O (4:1)
Quenching Agent2% Ascorbic Acid in DMFUntil colorless

Table 2: Conditions for on-resin iodine-mediated Acm deprotection and cyclization.

Protocol for Acm Deprotection in Solution with Iodine

This protocol is used for peptides that have been cleaved from the resin and purified with the Acm groups still intact.

Reagents:

  • Purified Acm-protected peptide

  • Aqueous acetic acid (e.g., 40%) or a mixture of methanol and water.

  • Iodine (I₂)

Procedure:

  • Dissolve the purified Acm-protected peptide in a suitable solvent such as 40% aqueous acetic acid to a final concentration of 10⁻³ to 10⁻⁴ M.[2] A dilute solution is crucial to favor intramolecular disulfide bond formation and prevent polymerization.

  • Prepare a stock solution of iodine (e.g., 0.1 M in methanol).

  • While stirring, add the iodine solution dropwise to the peptide solution until a faint, persistent yellow color is observed. A 25 to 50-fold molar excess of iodine is typically used.[2]

  • Continue stirring at room temperature and monitor the reaction by HPLC. The reaction is usually complete within 1-2 hours.

  • Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate dropwise until the yellow color disappears.

  • Dilute the reaction mixture with water and purify the cyclic peptide by reversed-phase HPLC.

  • Lyophilize the pure fractions to obtain the final peptide.

Cleavage of the Peptide from the Resin

The final step after peptide synthesis (and on-resin cyclization, if performed) is the cleavage of the peptide from the solid support and the removal of any remaining side-chain protecting groups. The choice of cleavage cocktail depends on the resin and the amino acid composition of the peptide. For many standard Boc-SPPS resins like Merrifield or PAM resins, a strong acid such as HF is used.

Warning: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.

Standard HF Cleavage Cocktail:

  • For peptides containing Cys(Acm), a common scavenger mixture is HF:anisole:dimethylsulfide:p-thiocresol (10:1:1:0.2).

General Procedure for HF Cleavage:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in a specialized HF cleavage vessel.

  • Add the appropriate scavenger mixture.

  • Cool the vessel to -5 to 0 °C.

  • Carefully distill the anhydrous HF into the vessel.

  • Stir the mixture at 0 °C for 1 hour.[11]

  • Evaporate the HF under a stream of nitrogen or under vacuum.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide with cold ether to remove scavengers.

  • Dissolve the peptide in a suitable aqueous solvent (e.g., aqueous acetic acid) and lyophilize.

Data Presentation: Comparison of Acm Deprotection Methods

The choice of Acm deprotection method depends on the overall synthetic strategy.

MethodReagent(s)Typical ConditionsOutcomeKey Considerations
Iodine Oxidation Iodine (I₂)10-50 fold excess in aq. acetic acid, MeOH, or DMF.[3]Direct disulfide bond formation.Can cause iodination of sensitive residues like Tyrosine.[3] Reaction rate is solvent-dependent.[12]
Mercury (II) Acetate Hg(OAc)₂ followed by β-mercaptoethanol1.0 eq. Hg(OAc)₂ per Acm group, pH 4.0, 1 hr.[3]Formation of the free thiol.Highly toxic, requires careful handling and disposal of mercury waste.[3]
Silver (I) Salts Ag(I) Tetrafluoroborate or TrifluoromethanesulfonateExcess Ag(I) salt in TFA.Formation of the free thiol after reduction.Requires removal of silver salts.[12]
N-Chlorosuccinimide (NCS) NCS3 eq. NCS in DMF on-resin for ~3.5 min.[3][13]Direct disulfide bond formation.Fast and efficient for on-resin cyclization.[14] Can be performed in the presence of other protecting groups like Trt.[13]

Table 3: Comparison of common methods for Acm group removal.

Conclusion

Boc-Cys(Acm)-OH is an invaluable tool for the synthesis of complex peptides, particularly those containing disulfide bridges. The stability of the Acm group to standard Boc-SPPS conditions, combined with the availability of selective deprotection methods, provides a high degree of control over disulfide bond formation. By following the detailed protocols outlined in this application note, researchers can successfully incorporate Boc-Cys(Acm)-OH into their synthetic schemes to produce well-defined and biologically active peptides for a wide range of research and drug development applications.

References

On-Resin Acm Deprotection and Disulfide Bond Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of disulfide bonds is a critical post-translational modification that dictates the three-dimensional structure and biological activity of a vast array of peptides and proteins.[1] In solid-phase peptide synthesis (SPPS), the acetamidomethyl (Acm) group is a valuable thiol-protecting group for cysteine residues due to its stability under the standard conditions of Fmoc-based synthesis and its selective removal under specific oxidative conditions.[2][3] This allows for the regioselective formation of disulfide bridges, a key step in the synthesis of complex peptides, including those with multiple disulfide linkages.[4][5][6] On-resin disulfide bond formation offers significant advantages over solution-phase methods by minimizing intermolecular side reactions through a phenomenon known as "pseudo-dilution" and simplifying purification procedures.[1][7][8]

This document provides detailed application notes and protocols for the on-resin deprotection of Acm-protected cysteine residues and the concomitant formation of disulfide bonds. It covers various methodologies, presents quantitative data for comparison, and offers detailed experimental protocols for key techniques.

Core Concepts: Orthogonal Protection Strategy

The synthesis of peptides with multiple disulfide bonds relies on an orthogonal protection strategy, where different cysteine protecting groups are removed under distinct chemical conditions, allowing for the sequential and controlled formation of each disulfide bridge.[1][6][9][10] The Acm group is often used in conjunction with other protecting groups like trityl (Trt), 4-methoxytrityl (Mmt), or tert-butyl (tBu) to achieve this selectivity.[1][5][6]

A typical workflow for forming a single disulfide bond from two Cys(Acm) residues on-resin is depicted below.

start Peptide on Resin with Cys(Acm) deprotection On-Resin Acm Deprotection & Disulfide Bond Formation start->deprotection Oxidizing Agent (e.g., Iodine, NCS) wash Wash Resin deprotection->wash cleavage Cleavage from Resin & Global Deprotection wash->cleavage e.g., TFA cocktail purification Purification (e.g., RP-HPLC) cleavage->purification final_peptide Cyclic Peptide purification->final_peptide

Caption: General workflow for on-resin Acm deprotection and disulfide bond formation.

Data Presentation: Comparison of On-Resin Acm Deprotection and Disulfide Bond Formation Methods

The choice of reagent for Acm deprotection and disulfide bond formation is critical and depends on factors such as the presence of sensitive amino acids (e.g., Met, Trp, Tyr), the desired reaction kinetics, and the overall orthogonal protection strategy.[2][11] Below is a comparison of common methods.

ReagentTypical ConditionsReaction TimeKey Considerations
Iodine (I₂) ** 5-15 equivalents in DMF, DCM, or aqueous acetic acid.[2][12][13]40 - 60 minutes.[2][12][13]Can cause iodination of tyrosine and oxidation of tryptophan and methionine residues.[2] The reaction rate is solvent-dependent.[2][14]
N-Chlorosuccinimide (NCS) 1-3 equivalents in DMF.[2][4][12]15 - 45 minutes.[4][7][15]Generally compatible with Met and Trp residues.[7][15] Does not affect the Trt protecting group, allowing for orthogonal disulfide bond formation.[4][16][17]
Thallium(III) Trifluoroacetate (Tl(tfa)₃) Stoichiometric amounts.FastHighly toxic and requires special handling and disposal.[11] Can also cleave other protecting groups.[11]
Mercury(II) Acetate (Hg(OAc)₂) **~1.0 equivalent per Acm group at pH 4.0, followed by treatment with a reducing agent (e.g., β-mercaptoethanol) to yield the free thiol.[2][18]~1 hour for deprotection.Highly toxic, and waste disposal is a major concern.[2][18][19] Primarily used for generating a free thiol rather than direct disulfide formation.

Experimental Protocols

Protocol 1: On-Resin Acm Deprotection and Disulfide Bond Formation using Iodine

This protocol is suitable for the simultaneous deprotection of two Cys(Acm) residues and the formation of an intramolecular disulfide bond.[13]

Materials:

  • Peptidyl-resin containing two Cys(Acm) residues

  • N,N-Dimethylformamide (DMF)

  • Iodine (I₂)

  • 2% Ascorbic acid in DMF

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptidyl-resin in DMF (approximately 1 mL per 100 mg of resin) for 30 minutes.

  • Prepare a solution of iodine (10 equivalents relative to the peptide) in DMF.

  • Add the iodine solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 40-60 minutes.[13] Monitor the reaction progress using a qualitative test (e.g., Ellman's test on a cleaved sample to check for free thiols, though this is less common for direct oxidation).

  • Once the reaction is complete, filter the resin and wash thoroughly with DMF (3 times).

  • To remove residual iodine, wash the resin with a 2% solution of ascorbic acid in DMF until the resin and solution are colorless (typically 2-3 times).[13]

  • Wash the resin sequentially with DMF (5 times) and DCM (3 times).[13]

  • Dry the resin under vacuum. The cyclic peptide is now ready for cleavage from the resin and subsequent purification.

cluster_protocol1 Protocol 1: Iodine-Mediated Cyclization swell Swell Resin in DMF add_iodine Add Iodine Solution swell->add_iodine react React for 40-60 min add_iodine->react wash_dmf1 Wash with DMF react->wash_dmf1 wash_ascorbic Wash with Ascorbic Acid wash_dmf1->wash_ascorbic wash_dmf2 Wash with DMF wash_ascorbic->wash_dmf2 wash_dcm Wash with DCM wash_dmf2->wash_dcm dry Dry Resin wash_dcm->dry

Caption: Experimental workflow for on-resin cyclization using iodine.

Protocol 2: On-Resin Acm Deprotection and Disulfide Bond Formation using N-Chlorosuccinimide (NCS)

This protocol is a rapid and efficient method for on-resin disulfide bond formation and is compatible with acid-labile protecting groups like Trt.[4][16][17]

Materials:

  • Peptidyl-resin containing two Cys(Acm) residues

  • N,N-Dimethylformamide (DMF)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptidyl-resin (e.g., 0.05 mmol) in DMF.[2]

  • Add a solution of NCS (3 equivalents) in DMF to the resin.[2]

  • Agitate the mixture for 3.5 minutes.[2]

  • Drain the solution and repeat the NCS treatment one more time for 3.5 minutes.[2]

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Dry the resin under vacuum. The cyclic peptide can then be cleaved and purified.

cluster_protocol2 Protocol 2: NCS-Mediated Cyclization swell Swell Resin in DMF add_ncs1 Add NCS (3 eq) React 3.5 min swell->add_ncs1 drain1 Drain add_ncs1->drain1 add_ncs2 Repeat NCS Treatment React 3.5 min drain1->add_ncs2 drain2 Drain add_ncs2->drain2 wash Wash with DMF & DCM drain2->wash dry Dry Resin wash->dry

Caption: Experimental workflow for on-resin cyclization using NCS.

Protocol 3: Orthogonal Synthesis of a Two-Disulfide Bond Peptide

This protocol outlines the synthesis of a peptide with two disulfide bonds using an orthogonal protection strategy with Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH.[1]

Procedure:

  • Solid-Phase Peptide Synthesis: Assemble the linear peptide on a suitable resin using standard Fmoc-SPPS, incorporating Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH at the desired positions.

  • First Disulfide Bond Formation (Trt Deprotection and Oxidation):

    • Selectively deprotect the Trt groups by treating the resin with a mild acidic solution (e.g., 1-2% TFA in DCM).

    • Wash the resin thoroughly with DCM and DMF.

    • Form the first disulfide bond using an oxidizing agent that does not affect the Acm groups, such as iodine as described in Protocol 1.

  • Second Disulfide Bond Formation (Acm Deprotection and Oxidation):

    • After formation of the first disulfide bond, wash the resin extensively.

    • Perform the on-resin Acm deprotection and concomitant disulfide bond formation using a suitable reagent, for instance, NCS as detailed in Protocol 2, which is orthogonal to the first cyclization.

  • Cleavage and Purification:

    • Cleave the bicyclic peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[3][4]

    • Precipitate the peptide in cold diethyl ether, centrifuge, wash the pellet, and dry.

    • Purify the crude bicyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

start Linear Peptide on Resin with Cys(Trt) & Cys(Acm) deprotect_trt Selective Trt Deprotection (mild acid) start->deprotect_trt cyclize1 First Cyclization (Oxidation) deprotect_trt->cyclize1 wash1 Wash cyclize1->wash1 deprotect_acm Acm Deprotection & Second Cyclization (Oxidation) wash1->deprotect_acm wash2 Wash deprotect_acm->wash2 cleavage Cleavage & Global Deprotection wash2->cleavage purification Purification cleavage->purification final_product Bicyclic Peptide purification->final_product

Caption: Logical workflow for orthogonal synthesis of a two-disulfide bond peptide.

Conclusion

The on-resin Acm deprotection and concomitant disulfide bond formation is a powerful strategy in solid-phase peptide synthesis, enabling the efficient and regioselective synthesis of complex cyclic and multi-cyclic peptides. The choice of deprotection and oxidation reagents, particularly iodine and N-chlorosuccinimide, should be carefully considered based on the peptide sequence and the overall synthetic scheme. The detailed protocols provided herein serve as a guide for researchers to implement these techniques in their synthetic endeavors, ultimately facilitating the development of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols: Boc-Cys(Acm)-OH for the Synthesis of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Boc-S-acetamidomethyl-L-cysteine, commonly abbreviated as Boc-Cys(Acm)-OH, is a pivotal amino acid derivative for the synthesis of cyclic peptides containing disulfide bridges. The formation of these bridges is a critical step in constraining the peptide's conformation, which can significantly enhance its biological activity, stability against proteolytic degradation, and target specificity.[1][2][3] This makes Boc-Cys(Acm)-OH an invaluable tool in drug discovery and the development of peptide-based therapeutics.[1][4]

The utility of Boc-Cys(Acm)-OH lies in its orthogonal protection strategy. The tert-butyloxycarbonyl (Boc) group on the α-amino group is labile to moderate acids like trifluoroacetic acid (TFA), allowing for its removal during standard solid-phase peptide synthesis (SPPS) elongation steps in Boc-based strategies.[1] Conversely, the acetamidomethyl (Acm) group protecting the thiol side chain is stable to TFA but can be selectively removed under specific oxidative conditions, most commonly using iodine.[1][5] This orthogonality ensures that the disulfide bond is formed in a controlled manner at the desired stage of the synthesis.[1]

These application notes provide detailed protocols for the use of Boc-Cys(Acm)-OH in the synthesis of disulfide-bridged cyclic peptides, covering both on-resin and solution-phase cyclization methods.

Key Applications
  • Regioselective Disulfide Bond Formation: In peptides with multiple cysteine pairs, an orthogonal protection strategy using different protecting groups (e.g., Acm, Trt, Mmt) allows for the precise control of disulfide connectivity, which is crucial for the correct folding and biological function of complex peptides like conotoxins.[6][7][8][9]

  • Enhanced Biological Activity and Stability: Cyclization restricts the conformational freedom of a peptide, often locking it into its bioactive conformation. This can lead to higher receptor binding affinity and increased resistance to enzymatic degradation.[1][2]

  • Synthesis of Peptide Libraries: The reliable and controlled nature of Acm deprotection and cyclization is well-suited for the generation of cyclic peptide libraries for high-throughput screening and structure-activity relationship (SAR) studies.[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide (Boc Chemistry)

This protocol describes the assembly of a linear peptide containing two Cys(Acm) residues using Boc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Boc-amino acids (including Boc-Cys(Acm)-OH)

  • Merrifield or other suitable resin

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

  • Hydroxybenzotriazole (HOBt) or equivalent

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for another 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 1 minute, drain, and then for 20-30 minutes to remove the Boc protecting group.

  • Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization: Neutralize the resin with a 5-10% solution of DIEA in DMF (2x for 2 minutes each).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the Boc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-7 for each amino acid in the sequence, incorporating Boc-Cys(Acm)-OH at the desired positions.

  • Final Deprotection: After coupling the final amino acid, perform a final Boc deprotection (step 2).

  • Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry the peptidyl resin under vacuum.

Protocol 2: On-Resin Oxidative Cyclization

This method is advantageous as it can minimize intermolecular side reactions by immobilizing the peptide on the solid support.

Materials:

  • Dried peptidyl resin from Protocol 1

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ascorbic acid solution (2% in DMF)

Procedure:

  • Resin Swelling: Swell the linear peptide resin in DMF (approximately 1 mL per 100 mg of resin) for 30 minutes.[10]

  • Iodine Treatment: Add a solution of iodine (10 equivalents relative to the peptide) in DMF to the swollen resin. Some protocols suggest a DMF/H₂O (4:1 v/v) mixture to dissolve the iodine.[10][11]

  • Reaction: Shake the reaction mixture at room temperature for 40-60 minutes.[10][11]

  • Washing (Iodine Removal): Filter the resin and wash it with DMF (3-5 times) to remove the bulk of the iodine.[10][11]

  • Quenching: Wash the resin with a 2% ascorbic acid solution in DMF (2 times) to quench any remaining iodine, followed by extensive washing with DMF (5 times) and DCM (3 times).[10]

  • Drying: Dry the resin under vacuum. The cyclic peptide is now ready for cleavage from the resin.

Alternative On-Resin Cyclization with N-Chlorosuccinimide (NCS):

NCS offers a rapid alternative to iodine for on-resin cyclization.

  • Resin Preparation: Swell the peptidyl resin (0.05 mmol) in DMF.

  • NCS Treatment: Treat the resin with NCS (3 equivalents) dissolved in DMF for 3.5 minutes. Repeat this treatment once more.[6]

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Drying: Dry the resin for subsequent cleavage. This method has been shown to yield cyclic oxytocin with ≥87% purity directly after cleavage.[6]

Protocol 3: Cleavage and Deprotection

This protocol is for cleaving the cyclic peptide from the resin while simultaneously removing side-chain protecting groups (excluding Acm, which is already removed).

Materials:

  • Cyclized peptidyl resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture for peptides without sensitive residues like tryptophan or methionine is TFA/TIS/water (95:2.5:2.5). Note: Avoid using thiol-based scavengers if the disulfide bond is already formed, as they can potentially reduce it.[11] A dedicated investigation revealed that hydrosilanes can also degrade the disulfide bond in the presence of TFA, so careful control of scavenger choice and equivalence is crucial.[12]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

Protocol 4: Solution-Phase Oxidative Cyclization

In this approach, the linear Acm-protected peptide is first cleaved from the resin and purified, followed by cyclization in solution. This can be advantageous for peptides that are difficult to cyclize on-resin.

Materials:

  • Purified linear peptide with two Cys(Acm) residues

  • Aqueous acetic acid or methanol

  • Iodine (I₂)

  • Ascorbic acid solution

Procedure:

  • Peptide Dissolution: Dissolve the purified linear peptide in a suitable solvent such as 40% aqueous acetic acid or methanol at a high dilution (concentration of 10⁻³ to 10⁻⁴ M) to favor intramolecular cyclization over intermolecular dimerization.[13][14]

  • Iodine Addition: Add a solution of iodine (25- to 50-fold excess) dissolved in the same solvent to the peptide solution.[13]

  • Reaction: Stir the reaction at room temperature and monitor its progress by HPLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Quench the excess iodine by adding a 1 M solution of ascorbic acid dropwise until the yellow/brown color disappears.[4]

  • Purification: Purify the cyclic peptide by preparative reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product.

Data Presentation: Comparison of Cyclization Methods

ParameterOn-Resin Cyclization (Iodine)On-Resin Cyclization (NCS)Solution-Phase Cyclization (Iodine)
Oxidizing Agent Iodine (I₂)N-Chlorosuccinimide (NCS)Iodine (I₂)
Equivalents of Agent ~10 eq.[10][11]2 x 3 eq.[6]25-50 eq.[13]
Reaction Time 40-60 minutes[10][11]~7 minutes[6]1-2 hours
Peptide Concentration High (on solid support)High (on solid support)Very low (10⁻³ - 10⁻⁴ M)[13][14]
Key Advantage Minimizes intermolecular reactions; simpler workflow.[10][12]Very rapid reaction time.[6]Allows for purification of the linear precursor; can be better for sterically hindered sequences.[13]
Reported Purity Generally high; dependent on sequence.≥87% (for oxytocin)[6]High, but requires careful control of concentration to avoid oligomerization.[11]

Visualizations

Experimental Workflows and Chemical Logic

Boc_Cys_Acm_Workflow cluster_SPPS 1. Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_cyclization 2. Cyclization Strategy cluster_final 3. Final Processing Resin Start Resin Elongation Sequential Boc deprotection and amino acid coupling Resin->Elongation Incorp Incorporate Boc-Cys(Acm)-OH Elongation->Incorp LinearPeptide Linear Acm-Protected Peptide on Resin Elongation->LinearPeptide final coupling Incorp->Elongation continue sequence OnResin On-Resin Cyclization (e.g., Iodine or NCS) LinearPeptide->OnResin Path A Cleavage TFA Cleavage & Deprotection LinearPeptide->Cleavage Path B (cleave first) OnResin->Cleavage Solution Solution-Phase Cyclization Purification HPLC Purification Solution->Purification Cleavage->Solution Cleavage->Purification FinalProduct Pure Cyclic Peptide Purification->FinalProduct

Caption: General workflow for cyclic peptide synthesis using Boc-Cys(Acm)-OH.

Orthogonal_Protection_Logic ProtectingGroups Protecting Groups on Peptide N-α-Boc S-Acm Other Side-Chain (e.g., tBu, Trt) DeprotectionSteps Deprotection Conditions Mild Acid (TFA) Oxidizing Agent (Iodine) Strong Acid (TFA Cocktail) ProtectingGroups:f1->DeprotectionSteps:f1 ProtectingGroups:f2->DeprotectionSteps:f2 ProtectingGroups:f3->DeprotectionSteps:f3 Result Outcome N-terminus deprotected for elongation Thiol deprotected for cyclization Global deprotection post-synthesis DeprotectionSteps:f1->Result:f1 DeprotectionSteps:f2->Result:f2 DeprotectionSteps:f3->Result:f3

Caption: Orthogonal protection strategy with Boc-Cys(Acm)-OH.

References

Application Notes and Protocols for Iodine-Mediated Deprotection of the Acetamidomethyl (Acm) Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acetamidomethyl (Acm) group is a widely employed protecting group for the thiol side chain of cysteine residues in peptide synthesis. Its stability under the acidic conditions of solid-phase peptide synthesis (SPPS) and its selective removal make it a valuable tool for synthesizing complex peptides, especially those containing multiple disulfide bonds.[1] Iodine-mediated deprotection is a common method that facilitates the simultaneous removal of the Acm group and the formation of a disulfide bond in a single step.[2][3] This one-pot reaction is a frequently used strategy for creating cyclic peptides or introducing structural constraints.[4] This document provides detailed protocols for both on-resin and in-solution iodine-mediated Acm deprotection, a summary of reaction conditions, and a discussion of potential side reactions.

Mechanism of Action

Iodine acts as an oxidizing agent, enabling the simultaneous removal of the Acm protecting group and the formation of a disulfide bond between two cysteine residues.[4] This oxidative cleavage is a key step in the regioselective formation of disulfide bridges in peptides.

Data Presentation: Reaction Condition Optimization

The efficiency of Acm deprotection and concomitant disulfide bond formation is influenced by several factors, including the equivalents of iodine, reaction time, and the solvent system used. The following table summarizes various experimental conditions that have been evaluated for the on-resin deprotection of Acm in the synthesis of apamin, a peptide with a pre-existing disulfide bond.[2][4]

TrialIodine EquivalentsReaction Time (minutes)Solvent SystemTemperatureOutcomeReference
11560Not SpecifiedRoom TemperatureComplete Conversion[2]
21545Not SpecifiedRoom TemperatureComplete Conversion[2]
31530Not SpecifiedRoom TemperatureComplete Conversion[2]
41060Not SpecifiedRoom TemperatureComplete Conversion[2]
5560Not SpecifiedRoom TemperatureComplete Conversion[2]
62.560Not SpecifiedRoom TemperatureComplete Conversion[2]
71040DMF/H₂O (4:1 v/v)Room TemperatureNot Specified[5]
85-1060-120DMF or DMF/DCMRoom TemperatureTypically Complete[6]
910-50 fold excess40-60Aqueous Acetic Acid, Methanol, or DCMRoom TemperatureNot Specified[1]

Note: For the synthesis of apamin, all tested conditions led to complete conversion, which may be attributed to the favorable conformation induced by an existing disulfide bond.[2][4] Optimization may be necessary for other peptides.

Experimental Protocols

Protocol 1: On-Resin Iodine-Mediated Acm Deprotection and Cyclization

This protocol is adapted for solid-phase peptide synthesis (SPPS) and is suitable for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond.[1][4]

Materials:

  • Peptide-resin containing Cys(Acm) residues

  • N,N-Dimethylformamide (DMF)

  • Iodine (I₂)

  • Deionized Water (H₂O)

  • 2% Ascorbic acid in DMF (or aqueous sodium thiosulfate solution)

  • Dichloromethane (DCM)

  • Reaction vessel with a filter

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF (approximately 1 mL per gram of resin) in a reaction vessel.[5]

  • Iodine Solution Preparation: Prepare a solution of iodine (typically 10 equivalents relative to the resin substitution) in a suitable solvent such as DMF/H₂O (4:1 v/v).[4][5]

  • Deprotection and Cyclization: Add the iodine solution to the swollen resin. Shake the reaction mixture at room temperature for 30-60 minutes.[4] The reaction progress can be monitored by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS.

  • Resin Filtration and Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF.[4]

  • Quenching: To remove excess iodine, wash the resin with a 2% ascorbic acid solution in DMF until the resin and solution are colorless.[5] Alternatively, an aqueous sodium thiosulfate solution can be used.[1]

  • Final Washes: Wash the resin sequentially with DMF (5 times) and DCM (3 times).[5]

  • Cleavage and Deprotection: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5).[4][6]

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC.[4][6]

Protocol 2: In-Solution Iodine-Mediated Acm Deprotection and Cyclization

This protocol is for peptides that have been cleaved from the resin and contain Acm-protected cysteine residues.

Materials:

  • Acm-protected peptide

  • Aqueous acetic acid (e.g., 10-90%) or methanol[4]

  • Iodine (I₂)

  • Aqueous sodium thiosulfate or ascorbic acid solution

  • Solvents for purification (e.g., acetonitrile, water, TFA)

Procedure:

  • Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid or methanol. A low peptide concentration (10⁻³ to 10⁻⁴ M) is recommended to favor intramolecular disulfide bond formation.[7]

  • Iodine Addition: Prepare a stock solution of iodine (typically a 10- to 50-fold excess relative to the peptide) in a compatible solvent.[4] Add the iodine solution dropwise to the stirring peptide solution.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by RP-HPLC until the starting material is consumed, which is typically within 1-2 hours.[8]

  • Quenching: Once the reaction is complete, quench the excess iodine by adding a solution of sodium thiosulfate or ascorbic acid dropwise until the yellow color of the solution disappears.[1][8]

  • Purification: Purify the target peptide by preparative RP-HPLC.[4]

Mandatory Visualizations

Experimental Workflow Diagram

Acm_Deprotection_Workflow cluster_on_resin On-Resin Protocol cluster_in_solution In-Solution Protocol resin_swell 1. Swell Peptide-Resin in DMF add_iodine_resin 2. Add Iodine Solution (10 eq) in DMF/H2O resin_swell->add_iodine_resin react_resin 3. React for 30-60 min at RT add_iodine_resin->react_resin wash_quench_resin 4. Filter, Wash with DMF, and Quench with Ascorbic Acid react_resin->wash_quench_resin final_wash_resin 5. Final Washes with DMF and DCM wash_quench_resin->final_wash_resin cleave 6. Cleave from Resin (e.g., TFA cocktail) final_wash_resin->cleave purify_resin 7. Purify by RP-HPLC cleave->purify_resin dissolve_peptide 1. Dissolve Peptide in Aqueous Acetic Acid or Methanol add_iodine_solution 2. Add Iodine Solution (10-50 eq) dissolve_peptide->add_iodine_solution react_solution 3. React for 1-2 hours at RT add_iodine_solution->react_solution quench_solution 4. Quench with Sodium Thiosulfate or Ascorbic Acid react_solution->quench_solution purify_solution 5. Purify by RP-HPLC quench_solution->purify_solution

Caption: Workflow for on-resin and in-solution iodine-mediated Acm deprotection.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Incomplete Acm Deprotection Observed check_reagents Check Reagent Stoichiometry and Quality (Fresh Iodine, Correct Equivalents?) start->check_reagents extend_time Extend Reaction Time (Sequence-dependent kinetics) check_reagents->extend_time No increase_reagent Increase Iodine Equivalents check_reagents->increase_reagent Yes check_solvent Verify Solvent and pH (Optimal for the reaction?) extend_time->check_solvent No increase_time Increase Reaction Time and Monitor by HPLC/MS extend_time->increase_time Yes consider_sterics Consider Steric Hindrance (Is Cys(Acm) in a hindered region?) check_solvent->consider_sterics No optimize_solvent Optimize Solvent System check_solvent->optimize_solvent Yes alternative_method Consider Alternative Deprotection Method (e.g., NCS, Hg(OAc)2) consider_sterics->alternative_method Yes success Successful Deprotection consider_sterics->success No increase_reagent->success increase_time->success optimize_solvent->success

Caption: Troubleshooting logic for incomplete iodine-mediated Acm deprotection.

Potential Side Reactions and Considerations

  • Iodination of Sensitive Residues: Excess iodine can lead to the iodination of sensitive amino acid residues such as Tyrosine (Tyr), Methionine (Met), and Tryptophan (Trp).[3][6] Careful control of iodine equivalents and prompt quenching of the reaction upon completion are crucial to minimize these side reactions.[3][6]

  • S→O Acm Shift: In peptides with a high content of Serine (Ser) or Threonine (Thr), an iodine-mediated S→O shift of the Acm group from cysteine to the hydroxyl group of these residues can occur.[4][9] If this side reaction is observed, alternative deprotection strategies that do not involve iodine should be considered.[4]

  • Solvent Dependence: The rate of iodine-mediated deprotection is highly dependent on the solvent used. Dipolar solvents like aqueous methanol or acetic acid generally lead to faster reaction rates.[8]

  • Disulfide Scrambling: While conducting the reaction in acidic conditions (pH 2) has been shown to prevent disulfide scrambling, it is still a potential issue that should be monitored.[10]

  • Alternative Reagents: If iodine-mediated deprotection proves problematic, other reagents can be used for Acm removal. N-chlorosuccinimide (NCS) has been reported as a rapid and effective alternative for on-resin Acm removal and disulfide bond formation.[4][11] Other methods include the use of mercury(II) acetate, palladium chloride, or thallium(III) trifluoroacetate, although some of these reagents are highly toxic.[1][4]

References

Application Notes and Protocols: Utilizing Boc-Cys(Acm)-OH in Native Chemical Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Native Chemical Ligation (NCL) is a powerful and widely used technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments.[1][2][3] This method relies on the chemoselective reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue.[1][2][4][3] The use of N-tert-butyloxycarbonyl-S-acetamidomethyl-L-cysteine (Boc-Cys(Acm)-OH) is a key strategy in NCL, particularly when internal cysteine residues are present in the peptide sequence. The acetamidomethyl (Acm) group serves as a stable protecting group for the cysteine thiol, preventing its participation in undesired side reactions during the ligation process.[5] This document provides detailed application notes and protocols for the effective use of Boc-Cys(Acm)-OH in native chemical ligation workflows.

Key Features of Boc-Cys(Acm)-OH in NCL

The dual protection strategy of Boc-Cys(Acm)-OH, with the Boc group on the alpha-amino group and the Acm group on the sulfur atom of cysteine, is central to its utility in peptide synthesis.[6]

  • Orthogonal Protection: The Acm group is stable under the acidic conditions used for Boc group removal during solid-phase peptide synthesis (SPPS), making it an excellent orthogonal protecting group.[5][7]

  • Prevention of Side Reactions: By protecting internal cysteine residues, Boc-Cys(Acm)-OH ensures that only the intended N-terminal cysteine participates in the native chemical ligation reaction.

  • Controlled Disulfide Bond Formation: The Acm group can be selectively removed after ligation to facilitate the formation of specific disulfide bridges, which is crucial for the correct folding and biological activity of many proteins and peptides.[6]

Experimental Protocols

Synthesis of Peptide C-terminal Thioester using Boc-SPPS

The synthesis of a peptide C-terminal thioester is the first critical step in the NCL process. Boc-based Solid Phase Peptide Synthesis (Boc-SPPS) is a well-established method for this purpose.[1][8]

Materials:

  • Merrifield resin or other suitable resin for Boc-SPPS

  • Boc-protected amino acids, including Boc-Cys(Acm)-OH

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other coupling reagent

  • Thioester precursor (e.g., 3-carboxy-4-nitrophenyl thioester)

  • Anhydrous HF or a low-HF cleavage cocktail (e.g., TFA/TMSBr/thioanisole/EDT)[9]

Protocol:

  • Resin Preparation: Swell the resin in DCM.

  • First Amino Acid Coupling: Couple the first Boc-amino acid to the resin.

  • Chain Elongation:

    • Deprotection: Remove the Boc group with 50% TFA in DCM.[10]

    • Neutralization: Neutralize the resin with a solution of DIEA in DCM.

    • Coupling: Couple the next Boc-amino acid using a suitable activator like HBTU.

    • Repeat these steps for each amino acid in the sequence. For internal cysteines, use Boc-Cys(Acm)-OH.

  • Thioester Formation: Couple the C-terminal amino acid to a thioester linker pre-loaded on the resin or activate the C-terminal carboxyl group and react with a thiol.

  • Cleavage and Deprotection: Cleave the peptide thioester from the resin and remove side-chain protecting groups using anhydrous HF or a low-HF cleavage cocktail.[9]

  • Purification: Purify the crude peptide thioester by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide thioester by mass spectrometry and analytical HPLC.

Native Chemical Ligation Reaction

The core NCL reaction involves the coupling of the peptide thioester with a peptide containing an N-terminal cysteine.

Materials:

  • Purified peptide C-terminal thioester

  • Purified peptide with an N-terminal cysteine

  • Ligation Buffer: 6 M Guanidine hydrochloride (Gdn·HCl), 100 mM sodium phosphate, pH 7.0-7.5[1][11]

  • Thiol catalyst: 4-mercaptophenylacetic acid (MPAA) or thiophenol[1]

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

Protocol:

  • Dissolution: Dissolve the peptide thioester and the N-terminal cysteine peptide in the ligation buffer at equimolar concentrations (typically 1-5 mM).

  • Catalyst Addition: Add the thiol catalyst (e.g., MPAA) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the ligation reaction by RP-HPLC and mass spectrometry. The reaction is typically complete within a few hours at room temperature.[1]

  • Purification: Once the reaction is complete, purify the ligated product by RP-HPLC.

  • Characterization: Confirm the identity of the ligated product by mass spectrometry.

Acm Group Deprotection

Following successful ligation, the Acm protecting group on the internal cysteine residues needs to be removed to allow for disulfide bond formation or to yield the native peptide.

This is a classic and widely used method for Acm deprotection and concomitant disulfide bond formation.[5][7]

Materials:

  • Acm-protected peptide

  • Aqueous acetic acid (e.g., 10-90%) or a mixture of DMF/water[12]

  • Iodine solution (typically a 10-50 fold excess over the peptide)[12]

  • Quenching solution: Aqueous sodium thiosulfate or ascorbic acid

Protocol:

  • Dissolution: Dissolve the Acm-protected peptide in the chosen solvent.

  • Iodine Addition: Add the iodine solution dropwise to the peptide solution with stirring.

  • Reaction Monitoring: Monitor the reaction by RP-HPLC until the starting material is consumed.[12]

  • Quenching: Quench the excess iodine by adding the quenching solution until the yellow color disappears.[13]

  • Purification: Purify the deprotected peptide by RP-HPLC.

This method offers a milder alternative to iodine and can be performed in a one-pot fashion with ligation and desulfurization.[14][15]

Materials:

  • Acm-protected peptide

  • Acm deprotection buffer: 6 M Gdn·HCl, 0.1 M phosphate, 40 mM TCEP, pH 7.0[15]

  • Palladium(II) chloride (PdCl₂)

Protocol:

  • Dissolution: Dissolve the Acm-protected peptide in the deprotection buffer to a final concentration of approximately 1 mM.[15]

  • Palladium Addition: Add a solution of PdCl₂ (typically 20 equivalents) to the peptide solution.[15]

  • Reaction: The deprotection is often rapid, occurring in less than 15 minutes.[16]

  • Purification: Purify the deprotected peptide by RP-HPLC.

Quantitative Data Summary

ParameterPeptide Thioester Synthesis (Boc-SPPS)Native Chemical LigationAcm Deprotection (Iodine)Acm Deprotection (Palladium)Reference
Typical Yield Variable, sequence-dependent>90% (ligation step)Generally high, but side reactions can occurHigh, with rapid kinetics[11][13][16]
Purity after Purification >95%>95%>95%>95%[11]
Reaction Time DaysHours30-60 minutes< 15 minutes[12][16][17]
Key Reagents Boc-amino acids, TFA, coupling reagentsPeptide thioester, N-Cys peptide, Gdn·HCl, MPAAIodine, aqueous acetic acidPdCl₂, Gdn·HCl, TCEP[9][11][12][15]

Visualizing the Workflow and Mechanisms

Native Chemical Ligation Workflow

NCL_Workflow cluster_SPPS Peptide Thioester Synthesis (Boc-SPPS) cluster_NCL Native Chemical Ligation cluster_Deprotection Acm Deprotection Resin Solid Support Elongation Peptide Chain Elongation (using Boc-Cys(Acm)-OH for internal Cys) Resin->Elongation Thioester C-terminal Thioester Formation Elongation->Thioester Cleavage Cleavage & Deprotection Thioester->Cleavage Purified_Thioester Purified Peptide Thioester Cleavage->Purified_Thioester Ligation Ligation Reaction (Gdn-HCl, MPAA, pH 7) Purified_Thioester->Ligation N_Cys_Peptide N-terminal Cys Peptide N_Cys_Peptide->Ligation Ligated_Product Ligated Product (with Acm-protected Cys) Ligation->Ligated_Product Deprotection Acm Removal (Iodine or PdCl2) Ligated_Product->Deprotection Final_Product Final Native Peptide Deprotection->Final_Product

Caption: Workflow for Native Chemical Ligation using Boc-Cys(Acm)-OH.

Mechanism of Native Chemical Ligation

NCL_Mechanism Peptide1 Peptide-1-CO-SR' (Thioester) Thioester_Intermediate Peptide-1-CO-S-Cys-Peptide-2 (Thioester-linked intermediate) Peptide1->Thioester_Intermediate Transthioesterification (reversible) Peptide2 H2N-Cys-Peptide-2 Peptide2->Thioester_Intermediate Native_Peptide Peptide-1-CO-NH-Cys-Peptide-2 (Native Peptide Bond) Thioester_Intermediate->Native_Peptide S-to-N Acyl Shift (irreversible)

Caption: The two-step mechanism of Native Chemical Ligation.

One-Pot Ligation, Desulfurization, and Acm Deprotection

One_Pot_Process Start Peptide Fragments (Thioester & N-Cys(Acm)) Ligation 1. Native Chemical Ligation Start->Ligation Desulfurization 2. Desulfurization (optional) (e.g., converting ligation-site Cys to Ala) Ligation->Desulfurization Acm_Deprotection 3. Acm Deprotection (e.g., using PdCl2) Desulfurization->Acm_Deprotection Final_Product Final Modified Protein Acm_Deprotection->Final_Product

Caption: A sequential one-pot process for protein synthesis.

Applications in Drug Development

The ability to synthesize complex peptides and proteins with high precision makes NCL a valuable tool in drug development.

  • Synthesis of Peptide Therapeutics: Many therapeutic peptides, such as those with cyclic structures or multiple disulfide bonds, can be efficiently synthesized using NCL with Boc-Cys(Acm)-OH.[6]

  • Incorporation of Unnatural Amino Acids: NCL allows for the site-specific incorporation of unnatural amino acids, enabling the development of peptides with enhanced stability, bioavailability, and therapeutic properties.

  • Protein Engineering: Researchers can generate modified proteins to study structure-function relationships, design novel enzymes, and develop protein-based therapeutics.

Conclusion

Boc-Cys(Acm)-OH is an indispensable building block for modern peptide and protein chemistry. Its use in native chemical ligation provides a robust and versatile strategy for the synthesis of complex biomolecules. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their synthetic endeavors.

References

Application Notes and Protocols for the Selective Cleavage of the Acetamidomethyl (Acm) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetamidomethyl (Acm) group is a widely utilized protecting group for the thiol side chain of cysteine in peptide synthesis.[1] Its stability under the acidic conditions of solid-phase peptide synthesis (SPPS) and its selective removal under specific, mild conditions make it an invaluable tool for the synthesis of complex peptides, particularly those containing multiple disulfide bonds.[1][2] The ability to selectively deprotect one or more cysteine residues while others remain protected allows for the controlled and regioselective formation of disulfide bridges, a critical aspect in the synthesis of many biologically active peptides and proteins.[2][3]

This document provides detailed application notes and protocols for the selective cleavage of the Acm group in the presence of other common protecting groups. It includes a comparison of various deprotection methods, detailed experimental procedures, and troubleshooting guidelines to assist researchers in achieving high yields and purity in their synthetic endeavors.

Data Presentation: Comparison of Acm Deprotection Methods

The selective removal of the Acm group can be accomplished using a variety of reagents, each with distinct advantages and disadvantages. The choice of method is often dictated by factors such as the peptide sequence, the presence of other protecting groups, and whether the desired outcome is a free thiol or a disulfide bond.[1] The following table summarizes the most common methods for Acm deprotection.

Reagent(s)Typical ConditionsOutcomeKey Considerations
Iodine (I₂) ** 10-50 fold excess I₂ in solvents like aqueous acetic acid, methanol, or DCM. Reaction time: 30-60 min.[1][2][4]Direct formation of a disulfide bond.[1]Can cause side reactions such as the iodination of sensitive residues like tyrosine and tryptophan.[1][5] The reaction rate is highly solvent-dependent.[6]
Mercury(II) Acetate (Hg(OAc)₂) 1.0-10 equivalents of Hg(OAc)₂ per Acm group at pH 4.0 in aqueous acetic acid for 1 hour, followed by treatment with β-mercaptoethanol.[1][6][7]Formation of the free thiol.[1]Highly toxic, requiring careful handling and disposal of mercury waste.[1] Can also remove S-t-Butyl and S-trityl groups.[7]
Silver(I) Tetrafluoroborate (AgBF₄) or Silver(I) Trifluoromethanesulfonate (AgOTf) 20 equivalents of silver salt per Acm group in cold TFA with anisole for 1.5 hours, followed by treatment with dithiothreitol (DTT).[1][7]Formation of the free thiol.[1]Toxic heavy metal reagents.[1] Requires a subsequent treatment step to remove silver ions.[1]
N-Chlorosuccinimide (NCS) 3 equivalents of NCS in DMF for on-resin applications. Reaction time is very short (e.g., 2 x 3.5 minutes).[1][8]Direct formation of a disulfide bond.[8]Offers a rapid and milder alternative to heavy metals, particularly for on-resin strategies.[1][8] Compatible with other Cys-protecting groups like Trt and SIT.[8]
Palladium(II) Chloride (PdCl₂) **10 equivalents of PdCl₂ in an aqueous buffer, followed by quenching with DTT.[9]Formation of the free thiol.[9]Provides a rapid and efficient method for Acm removal under aqueous conditions.[9]
2,2′-dithiobis(5-nitropyridine) (DTNP) Excess DTNP in TFA with thioanisole.[10]Formation of a mixed disulfide (Cys-S-Npys), which can be reduced to the free thiol.[10]A facile and gentle method to remove Acm groups.[10]

Experimental Protocols

Accurate and reproducible experimental protocols are crucial for successful peptide synthesis. The following sections provide detailed methodologies for the most frequently employed Acm deprotection techniques.

Protocol 1: Acm Deprotection and Disulfide Bond Formation using Iodine

This protocol is suitable for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond in solution.[11]

Materials:

  • Acm-protected peptide

  • Aqueous acetic acid (e.g., 40-90%) or aqueous methanol[4][11]

  • Iodine (I₂) solution in a suitable solvent (e.g., methanol)[7]

  • Sodium thiosulfate or ascorbic acid solution[7][11]

  • Solvents for HPLC purification

Procedure:

  • Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid or aqueous methanol to a final concentration of 10⁻³ to 10⁻⁴ M. A dilute solution favors intramolecular disulfide bond formation.[12]

  • Prepare a stock solution of iodine (25 to 50-fold molar excess over the peptide).[12]

  • Add the iodine solution dropwise to the stirring peptide solution.[11]

  • Stir the mixture at room temperature and monitor the reaction progress by HPLC and mass spectrometry. The reaction is typically complete within 1-2 hours.[11]

  • Quench the excess iodine by adding a solution of sodium thiosulfate or ascorbic acid until the yellow color of the solution disappears.[7][11]

  • Remove the solvent under reduced pressure.

  • Purify the cyclized peptide by preparative HPLC.

Protocol 2: On-Resin Acm Deprotection and Cyclization with Iodine

This protocol is adapted for solid-phase peptide synthesis (SPPS) to achieve on-resin cyclization.[13]

Materials:

  • Peptide-resin containing two Cys(Acm) residues

  • N,N-dimethylformamide (DMF)

  • Iodine (I₂)

  • Deionized water

  • 2% Ascorbic acid in DMF

  • Dichloromethane (DCM)

Procedure:

  • Suspend the linear peptide-resin in DMF (approximately 1 mL/gram of resin).[13]

  • Treat the resin with 10 equivalents of iodine (I₂) in a DMF/H₂O (4:1 v/v) solution.[13]

  • Shake the reaction mixture at room temperature for 40-60 minutes.[2][13]

  • Filter the resin and wash it three times with DMF.[13]

  • Wash the resin two times with 2% ascorbic acid in DMF to remove residual iodine.[13]

  • Wash the resin five times with DMF and three times with DCM.[13]

  • The cyclized peptide can then be cleaved from the resin using a standard cleavage cocktail.

Protocol 3: Acm Deprotection to Yield a Free Thiol using Mercury(II) Acetate

This protocol describes the removal of the Acm group to generate a free thiol, which can then be used for subsequent conjugation or disulfide bond formation.[7][11]

CAUTION: Mercury(II) acetate is highly toxic and must be handled with appropriate personal protective equipment in a well-ventilated fume hood. All waste must be disposed of according to institutional guidelines for heavy metal waste.[11]

Materials:

  • Acm-protected peptide

  • 10% aqueous acetic acid[11]

  • Glacial acetic acid[11]

  • Aqueous ammonia[11]

  • Mercury(II) acetate (Hg(OAc)₂)[11]

  • β-mercaptoethanol[11]

Procedure:

  • Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).[6][11]

  • Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.[7][11]

  • Add mercury(II) acetate (1.0 to 10 equivalents per Acm group).[6][7][11]

  • Readjust the pH to 4.0 with aqueous ammonia or acetic acid.[7][11]

  • Stir the mixture gently at room temperature under a nitrogen atmosphere for 1 hour.[7]

  • Monitor the reaction by HPLC.

  • Once the reaction is complete, add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the mercury.[6][11]

  • Remove the precipitate by centrifugation.[6]

  • Desalt the supernatant containing the peptide with the free thiol by HPLC.

Protocol 4: On-Resin Acm Deprotection using N-Chlorosuccinimide (NCS)

This protocol provides a rapid and efficient method for on-resin disulfide bond formation.[1][8]

Materials:

  • Peptide-resin containing two Cys(Acm) residues

  • N,N-dimethylformamide (DMF)

  • N-Chlorosuccinimide (NCS)[1]

Procedure:

  • Swell the peptidyl-resin (e.g., 0.05 mmol) in DMF.[1]

  • Add a solution of NCS (3 equivalents) in DMF to the resin.[1]

  • Agitate the mixture for 3.5 minutes.[1]

  • Drain the solution and repeat the NCS treatment one more time for 3.5 minutes.[1]

  • Wash the resin thoroughly with DMF.

  • Cleave the cyclized peptide from the resin using a standard cleavage cocktail.

Mandatory Visualizations

Diagram 1: Selective Acm Deprotection Workflow

Acm_Deprotection_Workflow cluster_outcomes Deprotection Outcomes start Acm-Protected Peptide reagent_choice Select Deprotection Reagent start->reagent_choice hg_ag Hg(OAc)₂ or Ag(I) salts reagent_choice->hg_ag For Free Thiol pd Pd(II) complexes reagent_choice->pd For Free Thiol iodine Iodine (I₂) reagent_choice->iodine For Disulfide ncs NCS reagent_choice->ncs For Disulfide free_thiol Free Thiol disulfide_bond Disulfide Bond hg_ag->free_thiol pd->free_thiol iodine->disulfide_bond ncs->disulfide_bond

Caption: Workflow for selective Acm deprotection leading to a free thiol or a disulfide bond.

Diagram 2: Orthogonality of Acm Deprotection

Orthogonal_Deprotection cluster_deprotection Selective Deprotection Steps peptide Peptide with Multiple Cys Protecting Groups (Acm, Trt, Mmt, tBu) deprotect_mmt Mild Acid (e.g., 1% TFA) Removes Mmt peptide->deprotect_mmt deprotect_acm I₂ or NCS Removes Acm deprotect_mmt->deprotect_acm deprotect_trt_tbu Strong Acid (e.g., TFA cocktail) Removes Trt, tBu deprotect_acm->deprotect_trt_tbu

Caption: Orthogonal removal of cysteine protecting groups, highlighting the selective cleavage of Acm.

Troubleshooting and Key Considerations

  • Monitoring the Reaction: It is imperative to monitor the progress of the deprotection reaction by analytical HPLC and confirm the final product by mass spectrometry.[11] The mass of the deprotected peptide will be lower by 71.08 Da for each Acm group removed.[11]

  • Side Reactions with Iodine: When using iodine, be aware of potential side reactions, particularly the iodination of tyrosine residues.[1] Performing the reaction in the dark and promptly quenching the excess iodine can help minimize this.[4] In peptides rich in serine or threonine, an iodine-mediated S→O shift of the Acm group can occur.[4][5]

  • Heavy Metal Toxicity: Reagents like mercury(II) acetate and silver(I) salts are highly toxic.[1] Always use them in a fume hood with appropriate personal protective equipment and follow strict protocols for waste disposal.

  • Solvent Dependence: The rate of iodine-mediated Acm deprotection is highly dependent on the solvent system used.[6] Dipolar solvents like aqueous methanol or acetic acid generally lead to faster reactions.[6][11]

  • Steric Hindrance: The amino acid sequence surrounding the Cys(Acm) residue can influence the rate of deprotection due to steric hindrance, potentially requiring longer reaction times or slightly elevated temperatures.[11]

Conclusion

The selective cleavage of the Acm group is a cornerstone of modern peptide chemistry, enabling the synthesis of complex, multi-disulfide-bonded peptides with high precision. The choice of deprotection strategy should be carefully considered based on the specific peptide, the desired outcome, and the laboratory's capabilities. While traditional methods involving heavy metals are effective, newer reagents like NCS offer milder and more efficient alternatives, especially for on-resin applications.[1][8] By following well-defined protocols and carefully monitoring the reaction, researchers can successfully utilize the Acm group to achieve their synthetic goals.

References

Application Notes and Protocols: Boc-Cys(Acm)-OH as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-S-acetamidomethyl-L-cysteine, commonly abbreviated as Boc-Cys(Acm)-OH, is a pivotal chiral building block in modern organic synthesis. Its unique bifunctional nature, possessing a temporarily protected α-amino group (Boc) and a stable yet selectively cleavable thiol protecting group (Acm) on the cysteine side chain, offers chemists precise control over synthetic pathways. This versatility makes it an indispensable tool in the construction of complex peptides, particularly those containing multiple disulfide bonds, and holds potential for the asymmetric synthesis of non-peptidic chiral molecules.

These application notes provide a comprehensive overview of the utility of Boc-Cys(Acm)-OH, including detailed experimental protocols for its application in peptide synthesis and disulfide bond formation. The information is intended to guide researchers in leveraging this versatile building block for the synthesis of biologically active molecules and other complex chiral targets.

Key Applications

Boc-Cys(Acm)-OH serves as a cornerstone in several key areas of organic synthesis:

  • Solid-Phase Peptide Synthesis (SPPS): As a protected amino acid, it is seamlessly incorporated into growing peptide chains using standard Boc-based solid-phase peptide synthesis (Boc-SPPS) protocols. The stability of the Acm group to the acidic conditions required for Boc deprotection allows for the stepwise assembly of cysteine-containing peptides.

  • Regioselective Disulfide Bond Formation: The Acm group's orthogonality to other common cysteine protecting groups, such as trityl (Trt), enables the controlled and sequential formation of multiple disulfide bridges within a single peptide. This is particularly crucial in the synthesis of structurally complex peptides like conotoxins, where correct disulfide connectivity is essential for biological activity.[1]

  • Study of Protein Folding and Structure: By incorporating Cys(Acm) residues, researchers can control disulfide bond formation, facilitating studies on protein folding pathways and the impact of specific disulfide bridges on the final three-dimensional structure of a peptide or protein.[2][3]

  • Enzyme Inhibition Studies: Boc-Cys(Acm)-OH and peptides derived from it have been used to probe the active sites of cysteine proteases, acting as inhibitors and enabling the study of enzyme mechanisms.[2][3]

  • Asymmetric Synthesis of Chiral Molecules: The inherent chirality of Boc-Cys(Acm)-OH makes it a valuable starting material for the synthesis of enantiomerically pure non-peptidic molecules, including sulfur-containing heterocycles with potential applications in medicinal chemistry.

Data Presentation: Synthesis of Disulfide-Rich Peptides

The regioselective synthesis of peptides with multiple disulfide bonds often employs an orthogonal protection strategy where Cys residues are protected with different groups. The following table summarizes representative yields for the synthesis of conotoxins, a class of disulfide-rich peptides, using a strategy that involves the Acm protecting group.

Peptide/Reaction StepCysteine Protecting GroupsMethodYield (%)Purity (%)Reference
Synthesis of α-conotoxin GI (linear precursor)Cys(Acm), Cys(Trt)Fmoc-SPPS--[4]
Air oxidation of linear α-conotoxin GI (first disulfide bond)Cys(Acm), Cys(SH)Solution Phase Oxidation45-[4]
Tl(tfa)3-mediated cyclization of monocyclic α-conotoxin GI (second disulfide bond)Cys(Acm)Solution Phase Oxidation77-[4]
Overall synthesis of various conotoxins (three disulfide bonds)Cys(Mob), Cys(Trt), Cys(Acm)Orthogonal Solid-Phase and Solution Synthesis20-30>95[1]
DTDP-mediated formation of the first disulfide bond in conotoxin reg3bCys(Mob), Cys(SH)Solution Phase Oxidation71.4-[1]
I2-mediated S-Acm oxidation for the second disulfide bond in conotoxin reg3bCys(Acm)Solution Phase Oxidation90.2-[1]
DTDP-mediated formation of the first disulfide bond in conotoxin MVIIACys(Mob), Cys(SH)Solution Phase Oxidation60.1-[1]
I2-mediated S-Acm oxidation for the second disulfide bond in conotoxin MVIIACys(Acm)Solution Phase Oxidation78.1-[1]

Note: Yields can vary significantly depending on the specific peptide sequence, coupling reagents, and purification methods. The data presented here is for illustrative purposes.

Experimental Protocols

Protocol 1: General Boc-Solid Phase Peptide Synthesis (Boc-SPPS) Cycle for Incorporation of Boc-Cys(Acm)-OH

This protocol outlines the manual steps for incorporating a Boc-protected amino acid, including Boc-Cys(Acm)-OH, into a peptide chain on a solid support.

Workflow Diagram:

Boc_SPPS_Cycle Start Peptide-Resin Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Next Amino Acid End Final Peptide-Resin Repeat->End Final Amino Acid

Caption: General workflow for a single cycle in Boc-SPPS.

Materials:

  • Peptide-resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides)

  • Boc-Cys(Acm)-OH

  • Other Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HOBt)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Drain the solution and add a fresh 50% TFA in DCM solution. Agitate for 15-25 minutes.

    • Wash the resin thoroughly with DCM and then with DMF.

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Boc-Cys(Acm)-OH (or another Boc-amino acid) by dissolving it with a coupling reagent (e.g., HBTU) and DIEA in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Deprotection of Acm Group and Disulfide Bond Formation using Iodine

This protocol is suitable for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond while the peptide is still attached to the solid support.

Workflow Diagram:

On_Resin_Cyclization Start Linear Peptide-Resin with Cys(Acm) Iodine_Treatment Iodine Treatment (I2 in DMF) Start->Iodine_Treatment Quenching Quenching (Ascorbic Acid) Iodine_Treatment->Quenching Washing Washing (DMF, DCM) Quenching->Washing Cleavage Cleavage from Resin (e.g., HF or TFMSA) Washing->Cleavage End Cyclized Peptide Cleavage->End

Caption: Workflow for on-resin Acm deprotection and cyclization.

Materials:

  • Peptidyl-resin containing two Cys(Acm) residues

  • N,N-Dimethylformamide (DMF)

  • Iodine (I₂)

  • Ascorbic acid

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF.

  • Iodine Treatment:

    • Prepare a solution of iodine (5-10 equivalents per Acm group) in DMF.

    • Add the iodine solution to the swollen resin.

    • Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Quenching:

    • Once the reaction is complete, wash the resin with DMF to remove excess iodine.

    • Wash the resin with a solution of ascorbic acid in DMF until the resin and solution are colorless to quench any remaining iodine.

  • Washing: Wash the resin extensively with DMF, followed by DCM.

  • Cleavage: Cleave the cyclized peptide from the resin using the appropriate cleavage cocktail for the resin and other side-chain protecting groups (e.g., HF or TFMSA for Boc-SPPS).

Protocol 3: Solution-Phase Deprotection of Acm Group and Disulfide Bond Formation using Thallium(III) Trifluoroacetate

This protocol is performed after the linear peptide has been cleaved from the resin and purified. It is a regioselective method for forming a disulfide bond between two Cys(Acm) residues.

Workflow Diagram:

Solution_Cyclization Start Purified Linear Peptide with Cys(Acm) Dissolution Dissolve in TFA with Anisole Start->Dissolution Tl_Addition Add Tl(tfa)3 Dissolution->Tl_Addition Reaction React at 0°C Tl_Addition->Reaction Purification Purification (RP-HPLC) Reaction->Purification End Cyclized Peptide Purification->End

Caption: Workflow for solution-phase Acm deprotection and cyclization.

Materials:

  • Purified linear peptide containing two Cys(Acm) residues

  • Trifluoroacetic acid (TFA)

  • Anisole (scavenger)

  • Thallium(III) trifluoroacetate (Tl(tfa)₃)

  • Diethyl ether (cold)

  • RP-HPLC system for purification

Procedure:

  • Dissolution: Dissolve the purified linear peptide in TFA containing anisole (as a scavenger) at a concentration of approximately 1 mg/mL.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Thallium(III) Trifluoroacetate Addition: Add a solution of Tl(tfa)₃ (1.2 equivalents per Acm group) in TFA to the peptide solution with stirring.

  • Reaction: Continue stirring the reaction mixture at 0 °C for 1 hour.

  • Precipitation: Precipitate the crude cyclized peptide by adding cold diethyl ether.

  • Isolation: Isolate the precipitate by centrifugation and wash with cold diethyl ether.

  • Purification: Purify the cyclized peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Boc-Cys(Acm)-OH is a highly valuable and versatile chiral building block in organic synthesis. Its application in solid-phase peptide synthesis, particularly for the regioselective formation of disulfide bonds, is well-established and critical for the synthesis of many biologically active peptides. The detailed protocols provided herein offer a practical guide for researchers to effectively utilize Boc-Cys(Acm)-OH in their synthetic endeavors. Further exploration of its potential in the asymmetric synthesis of non-peptidic chiral molecules is a promising area for future research.

References

Application Notes and Protocols for the Formation of Multiple Disulfide Bonds Using Boc-Cys(Acm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are crucial for the structural integrity and biological activity of a vast array of peptides and proteins, including hormones, toxins, and therapeutic agents.[1][2][3] The precise, regioselective formation of multiple disulfide bridges in synthetic peptides is a significant challenge in peptide chemistry.[4][5] This application note provides a detailed overview and practical protocols for the use of N-Boc-S-acetamidomethyl-L-cysteine (Boc-Cys(Acm)-OH) in strategies for forming multiple disulfide bonds. The acetamidomethyl (Acm) protecting group is particularly valuable due to its stability throughout Boc- and Fmoc-based solid-phase peptide synthesis (SPPS) and the specific conditions required for its removal, which allows for the controlled and sequential formation of disulfide bridges.[6][7]

Principle of Orthogonal Protection

The regioselective synthesis of peptides with multiple disulfide bonds relies on the concept of orthogonal protecting groups.[8][9][10] This strategy employs different cysteine-thiol protecting groups that can be removed under distinct chemical conditions without affecting each other.[4] The Acm group is a key player in this methodology, as it is stable to the trifluoroacetic acid (TFA) used for Boc-group removal and cleavage from the resin in Boc-SPPS, yet it can be selectively removed by electrophilic reagents like iodine, which simultaneously oxidizes the free thiols to form a disulfide bond.[7][11]

By using a combination of protecting groups, such as the acid-labile trityl (Trt) or 4-methylbenzyl (MeBzl) groups and the oxidatively cleaved Acm group, specific pairs of cysteine residues can be deprotected and oxidized in a stepwise manner.[11]

Strategies for Multiple Disulfide Bond Formation

There are two primary strategies for forming multiple disulfide bonds using Cys(Acm):

  • Stepwise (Regioselective) Formation: This is the most common and controlled method.[9] It involves the sequential deprotection and oxidation of pairs of cysteine residues protected with orthogonal groups. For a peptide with two disulfide bonds, one pair of cysteines can be protected with an acid-labile group (e.g., Trt or MeBzl) and the other pair with Acm. The first disulfide bond is formed after cleavage from the resin, typically by air oxidation of the free thiols. The second disulfide bond is then formed by iodine-mediated deprotection and oxidation of the Acm-protected cysteines.[11]

  • Hybrid Two-Step Approach: For peptides with three or more disulfide bonds, a hybrid approach can be employed.[12] In this strategy, multiple pairs of cysteines with free thiols are allowed to form disulfide bonds randomly in a first step, followed by purification of the desired isomer. The final disulfide bond between two Cys(Acm) residues is then formed regioselectively using iodine oxidation.[11][12]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc-Cys(Acm)-OH

This protocol describes the general steps for incorporating Boc-Cys(Acm)-OH into a peptide sequence using manual Boc-SPPS.

Materials:

  • Merrifield or PAM resin[13]

  • Boc-protected amino acids, including Boc-Cys(Acm)-OH

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • N,N-Dimethylformamide (DMF)

  • Isopropyl alcohol (IPA)

  • Cleavage cocktail (e.g., HF or a mixture of TFA, triisopropylsilane (TIS), and water)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes.[13]

    • Filter and treat with 50% TFA in DCM for an additional 20 minutes.[13]

    • Wash the resin with DCM (2x) and IPA (2x).[13]

  • Neutralization:

    • Neutralize the resin with 10% DIEA in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the Boc-amino acid and coupling reagent in DMF.

    • Add the coupling mixture to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.[14]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating Boc-Cys(Acm)-OH at the desired positions.

  • Final Deprotection: After the final coupling, perform the Boc deprotection (step 2).

  • Cleavage: Cleave the peptide from the resin using an appropriate cleavage cocktail. The Acm groups will remain intact.[12]

  • Peptide Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.[9]

Protocol 2: Stepwise Formation of Two Disulfide Bonds

This protocol is for a peptide containing two pairs of cysteine residues, one pair protected with an acid-labile group (e.g., Trt or MeBzl, which are removed during cleavage) and the other with Acm.

Materials:

  • Lyophilized crude peptide with two Cys(Acm) and two free Cys residues

  • Ammonium bicarbonate buffer (pH 8.0)

  • Iodine (I₂)

  • Methanol (MeOH) or Acetic Acid (AcOH)

  • Hydrochloric acid (HCl)

  • Aqueous L-ascorbic acid solution

  • Reverse-phase HPLC system for purification

Procedure: Step 1: Formation of the First Disulfide Bond (Air Oxidation)

  • Dissolve the crude peptide in an ammonium bicarbonate buffer (pH 8.0) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.

  • Stir the solution open to the atmosphere for 12-24 hours to allow for air oxidation of the free thiols.

  • Monitor the reaction by RP-HPLC and mass spectrometry.

  • Once the reaction is complete, lyophilize the peptide.

  • Purify the singly-bridged peptide by RP-HPLC.

Step 2: Formation of the Second Disulfide Bond (Iodine Oxidation)

  • Dissolve the purified peptide containing one disulfide bond and two Cys(Acm) residues in a suitable solvent such as 20% MeOH or aqueous AcOH at a concentration of approximately 2 mM.[11]

  • Prepare a 20 mM iodine solution in 80% MeOH/0.2 M HCl.[11]

  • Mix equal volumes of the peptide solution and the iodine solution. The final iodine concentration should be around 10 mM.[11][15]

  • Allow the reaction to proceed at room temperature for 15-60 minutes.[11][15] Monitor the reaction by RP-HPLC.

  • Quenching: Stop the reaction by adding a 10% aqueous L-ascorbic acid solution until the yellow/brown color of the iodine disappears.[11][15]

  • Purification: Purify the final peptide with two disulfide bonds by RP-HPLC.

Protocol 3: On-Resin Formation of a Disulfide Bond from Cys(Acm) Residues

This protocol describes the formation of a disulfide bond on the solid support before cleavage. This can be advantageous in certain synthetic strategies.

Materials:

  • Peptide-resin with two Cys(Acm) residues

  • N,N-Dimethylformamide (DMF)

  • Iodine (I₂)

  • Water (H₂O)

  • Aqueous ascorbic acid solution

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF.[16]

  • Iodine Treatment: Prepare a solution of iodine (typically 10 equivalents relative to the resin substitution) in a mixture of DMF/H₂O (4:1 v/v).[15][16] Add the iodine solution to the resin.

  • Reaction: Shake the reaction mixture at room temperature for 30-60 minutes.[15][16]

  • Washing: Filter the resin and wash it thoroughly with DMF.[15][16]

  • Quenching: Wash the resin with a 2% ascorbic acid solution in DMF to quench any excess iodine, followed by washes with DMF and DCM.[9][16]

  • Cleavage: Cleave the cyclized peptide from the resin as described in Protocol 1.

Data Presentation

The efficiency of disulfide bond formation can be influenced by several factors, including solvent, temperature, and the equivalents of the oxidizing agent. The following table summarizes typical conditions for iodine-mediated Acm deprotection and disulfide bond formation.

ParameterConditionNotesReference(s)
Oxidizing Agent Iodine (I₂)Most common and reliable reagent.[11]
Iodine Equivalents 10-50 fold excessA 10-fold excess is a good starting point.[15]
Solvent System Aqueous MeOH, aqueous AcOH, DMF/H₂OChoice depends on peptide solubility and presence of sensitive residues. Aqueous AcOH can limit iodination of Tyr, His, and Trp.[11][15]
Peptide Concentration 10⁻³ to 10⁻⁴ MHigh dilution favors intramolecular over intermolecular disulfide bond formation.[15]
Reaction Time 15 - 60 minutesMonitor by RP-HPLC to determine optimal time.[11][15]
Quenching Agent Aqueous L-ascorbic acid or sodium thiosulfateEssential to prevent side reactions like iodination of sensitive residues.[11][15]

Visualizations

Stepwise_Disulfide_Formation Start Linear Peptide (on resin) Boc-(AA)n-Cys(Trt)-(AA)m-Cys(Acm)-(AA)p-Cys(Trt)-(AA)q-Cys(Acm)-Resin Cleavage TFA Cleavage (deprotects Trt) Start->Cleavage Intermediate1 Singly Protected Peptide (in solution) H-(AA)n-Cys-(AA)m-Cys(Acm)-(AA)p-Cys-(AA)q-Cys(Acm)-OH Cleavage->Intermediate1 Oxidation1 Air Oxidation (pH 8) Forms first disulfide bond Intermediate1->Oxidation1 Intermediate2 Singly Bridged Peptide with one disulfide bond and two Cys(Acm) residues Oxidation1->Intermediate2 Oxidation2 Iodine (I₂) Oxidation Removes Acm and forms second disulfide bond Intermediate2->Oxidation2 Final Final Peptide with two regioselective disulfide bonds Oxidation2->Final On_Resin_Cyclization_Workflow Start Start: Peptide-Resin with two Cys(Acm) residues Swell Swell resin in DMF Start->Swell Iodine Add I₂ (10 eq.) in DMF/H₂O (4:1) Swell->Iodine React Shake at RT (30-60 min) Iodine->React Wash_DMF Wash with DMF React->Wash_DMF Quench Wash with 2% Ascorbic Acid in DMF Wash_DMF->Quench Wash_Final Wash with DMF and DCM Quench->Wash_Final Cleave Cleave from resin (e.g., TFA cocktail) Wash_Final->Cleave Purify Purify cyclic peptide (RP-HPLC) Cleave->Purify

References

Troubleshooting & Optimization

Technical Support Center: S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine (Boc-Cys(Acm)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine (Boc-Cys(Acm)-OH).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Boc-Cys(Acm)-OH in peptide synthesis?

A1: Boc-Cys(Acm)-OH is a critical building block in peptide synthesis, particularly for constructing peptides with multiple disulfide bridges.[1][2] The acetamidomethyl (Acm) group protects the thiol side chain of cysteine, preventing unwanted side reactions during peptide chain elongation.[1][2] This protection is stable under the acidic conditions of solid-phase peptide synthesis (SPPS) and can be selectively removed to allow for controlled disulfide bond formation.[3]

Q2: What are the common methods for deprotecting the Acm group from a cysteine residue?

A2: The most common methods for Acm deprotection involve oxidative cleavage or the use of heavy metal reagents. These include:

  • Iodine (I₂): This method simultaneously removes the Acm group and facilitates the formation of a disulfide bond.[3][4]

  • Mercury(II) Acetate (Hg(OAc)₂): This reagent effectively removes the Acm group to yield a free thiol.[3][5]

  • Silver(I) Salts (e.g., AgBF₄, AgOTf): Similar to mercury salts, silver salts are used to deprotect the Acm group, resulting in a free thiol.[5]

  • N-Chlorosuccinimide (NCS): NCS offers a rapid and efficient alternative for on-resin Acm removal and disulfide bond formation.[3][6]

Q3: Can Acm deprotection be performed while the peptide is still attached to the solid-phase resin?

A3: Yes, on-resin deprotection of the Acm group is a common and advantageous strategy, particularly for the synthesis of cyclic peptides.[7] Reagents like iodine and N-chlorosuccinimide (NCS) are well-suited for on-resin cyclization.[6][7]

Troubleshooting Guides

Issue 1: Incomplete Acm Deprotection

Symptom: Analytical data (e.g., HPLC, Mass Spectrometry) indicates the presence of a significant amount of the Acm-protected starting material after the deprotection reaction.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Reagent Stoichiometry Ensure the correct excess of the deprotecting reagent is used. For instance, a 10- to 50-fold excess of iodine is a common starting point for iodine-mediated deprotection.[2][3] Always use fresh, high-quality reagents as their reactivity can diminish over time.[8]
Suboptimal Reaction Time and Temperature The kinetics of Acm deprotection can be sequence-dependent.[8] Consider extending the reaction time and monitor the progress by HPLC. A modest increase in temperature may be beneficial, but should be approached with caution to avoid potential side reactions.[8]
Inappropriate Solvent or pH The choice of solvent and pH are critical for efficient deprotection. For mercury(II) acetate deprotection, the reaction is typically performed in aqueous acetic acid at a pH of 4.0.[5] The rate of iodine-mediated deprotection is highly solvent-dependent, with dipolar solvents like aqueous methanol or acetic acid promoting faster reactions.[4]
Steric Hindrance If the Cys(Acm) residue is located in a sterically hindered region of the peptide, the deprotecting agent may have limited access. Prolonging the reaction time or gently increasing the temperature may help overcome this issue.[8]
Issue 2: Observation of Significant Side Products

Symptom: HPLC and mass spectrometry analysis reveal the presence of unexpected peaks, indicating the formation of side products during Acm deprotection.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionMitigation Strategy
Iodination of Sensitive Residues Tyrosine, tryptophan, and histidine residues are susceptible to iodination in the presence of excess iodine.[3]Use the minimum effective concentration of iodine and quench the reaction promptly with a solution of aqueous ascorbic acid or sodium thiosulfate as soon as the deprotection is complete.[2][3]
S→O Acm Shift In peptides with a high content of serine (Ser) or threonine (Thr), the Acm group can shift from the sulfur of cysteine to the hydroxyl group of these residues, particularly when using heavy metal reagents like Tl(TFA)₃ or Hg(II).[9]The use of glycerol as a scavenger has been shown to be effective in circumventing this side reaction during deprotection with Tl(TFA)₃ and mercuric/ferricyanide methods.[9]
Formation of Dehydroalanine Oxidative deprotection methods, particularly with iodine, can sometimes lead to the formation of dehydroalanine residues.Careful optimization of reaction conditions, such as temperature and reaction time, is crucial. Using milder deprotection methods where possible can also reduce the risk of this side reaction.
Premature Acm Cleavage Although generally stable, the Acm group can be prematurely cleaved under mildly acidic conditions, especially in the presence of free thiols and thioanisole scavengers.[3]Suppressing this reaction can be achieved by using other scavengers like phenol and maintaining a high peptide dilution.[3]

Experimental Protocols

Protocol 1: Iodine-Mediated Acm Deprotection and Disulfide Bond Formation (In-Solution)

This protocol is suitable for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond.

Materials:

  • Acm-protected peptide

  • Aqueous acetic acid (e.g., 40-90%) or another suitable solvent (e.g., aqueous methanol)[3][4]

  • Iodine (I₂) solution in a suitable solvent

  • Quenching solution (e.g., 1 M aqueous ascorbic acid or sodium thiosulfate)[2][4]

Procedure:

  • Dissolve the Acm-protected peptide in the chosen solvent to a concentration of 10⁻³ to 10⁻⁴ M to favor intramolecular cyclization.[3]

  • With vigorous stirring, add a solution of iodine (typically 10-50 fold excess) dropwise.[2][3]

  • Continue stirring at room temperature and monitor the reaction progress by HPLC. The reaction is typically complete within 40-60 minutes.[3]

  • Once the reaction is complete, quench the excess iodine by adding the quenching solution dropwise until the yellow color of the solution disappears.[3][4]

  • Purify the cyclized peptide by preparative HPLC.

Protocol 2: Mercury(II) Acetate-Mediated Acm Deprotection to Yield a Free Thiol

This protocol results in the formation of a free thiol, which can be used for subsequent modifications.

Materials:

  • Acm-protected peptide

  • 10% (v/v) aqueous acetic acid

  • Glacial acetic acid

  • Mercury(II) acetate (Hg(OAc)₂)

  • Aqueous ammonia

  • β-mercaptoethanol

Procedure:

  • Dissolve the Acm-protected peptide in 10% aqueous acetic acid (approximately 5-10 mg/mL).[8]

  • Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.[5][8]

  • Add mercury(II) acetate (1.0 equivalent per Acm group) to the stirring solution.[5]

  • Readjust the pH to 4.0 with aqueous ammonia or acetic acid.[5]

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 1 hour.[5]

  • Add β-mercaptoethanol (20 equivalents per Acm group) and allow the mixture to stand for at least 5 hours to precipitate the mercury salts.[5][8]

  • Centrifuge the mixture to remove the precipitate and desalt the supernatant containing the peptide with the free thiol.

Visualizations

Experimental Workflow for Regioselective Disulfide Bond Formation in Conotoxin Synthesis

The following diagram illustrates a typical workflow for the synthesis of a conotoxin with two disulfide bonds using an orthogonal protection strategy with Trt and Acm protecting groups.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_first_oxidation First Disulfide Bond Formation cluster_second_oxidation Second Disulfide Bond Formation cluster_purification Purification SPPS 1. Automated Fmoc-SPPS - Incorporate Fmoc-Cys(Trt)-OH - Incorporate Fmoc-Cys(Acm)-OH Cleavage 2. Cleavage from Resin (e.g., TFA cocktail) - Simultaneous removal of Trt groups SPPS->Cleavage Peptide-resin Cleavage_out Linear Peptide with free thiols and Cys(Acm) Cleavage->Cleavage_out Oxidation1 3. Air Oxidation or other mild oxidation - Formation of the first disulfide bond Cleavage_out->Oxidation1 Oxidation1_out Partially folded peptide with one disulfide bond and Cys(Acm) Oxidation1->Oxidation1_out Oxidation2 4. Iodine-mediated Acm deprotection and oxidation Oxidation1_out->Oxidation2 Oxidation2_out Fully folded Conotoxin with two disulfide bonds Oxidation2->Oxidation2_out Purification 5. RP-HPLC Purification Oxidation2_out->Purification Final_Product Pure Conotoxin Purification->Final_Product

Caption: Workflow for conotoxin synthesis using orthogonal protection.

Troubleshooting Logic for Incomplete Acm Deprotection

This diagram outlines a logical approach to troubleshooting incomplete Acm deprotection.

G Start Incomplete Acm Deprotection Observed (HPLC/MS analysis) CheckReagents Check Reagent Stoichiometry and Quality - Use fresh reagents - Ensure sufficient excess Start->CheckReagents OptimizeConditions Optimize Reaction Conditions - Extend reaction time - Cautiously increase temperature CheckReagents->OptimizeConditions Reagents OK Failure Problem Persists: Consider Alternative Deprotection Method CheckReagents->Failure Reagents Faulty CheckSolvent Verify Solvent and pH - Use appropriate solvent for the method - Adjust pH if necessary OptimizeConditions->CheckSolvent Still Incomplete Success Deprotection Complete OptimizeConditions->Success Successful ConsiderSterics Consider Steric Hindrance - Is the Cys(Acm) residue in a hindered position? CheckSolvent->ConsiderSterics Still Incomplete CheckSolvent->Success Successful ConsiderSterics->Success Successful ConsiderSterics->Failure Steric Hindrance Likely

References

Technical Support Center: Boc-Cys(Acm)-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of Boc-Cys(Acm)-OH during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide: Incomplete Coupling of Boc-Cys(Acm)-OH

Incomplete coupling of Boc-Cys(Acm)-OH is a common obstacle in SPPS, often identified by a positive ninhydrin (Kaiser) test after the coupling step. This guide provides a systematic approach to diagnosing and resolving this issue.

Immediate Actions for a Positive Ninhydrin Test

If a positive ninhydrin test indicates incomplete coupling, do not proceed to the deprotection of the N-terminal Boc group. Instead, follow these steps:

  • Double Couple: Immediately perform a second coupling reaction. Drain the reaction vessel, wash the peptide-resin thoroughly with DMF, and then add a fresh solution of activated Boc-Cys(Acm)-OH using the same equivalents as the initial coupling. Allow the reaction to proceed for 1-2 hours.

  • Re-evaluate: After the second coupling, perform another ninhydrin test. If the test is negative, you can proceed with the synthesis. If it remains positive, further optimization is necessary.

Systematic Troubleshooting Workflow

If double coupling is unsuccessful, a more thorough investigation of your protocol is required. The following workflow can help identify and address the root cause of the incomplete coupling.

G start Positive Ninhydrin Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple ninhydrin_test_2 Ninhydrin Test double_couple->ninhydrin_test_2 proceed Proceed with Synthesis ninhydrin_test_2->proceed Negative troubleshoot Systematic Troubleshooting ninhydrin_test_2->troubleshoot Positive reagent Optimize Coupling Reagent & Conditions troubleshoot->reagent aggregation Address Peptide Aggregation troubleshoot->aggregation capping Cap Unreacted Amines reagent->capping aggregation->capping end Continue Synthesis capping->end

Caption: Troubleshooting workflow for incomplete Boc-Cys(Acm)-OH coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the incomplete coupling of Boc-Cys(Acm)-OH?

A1: Incomplete coupling of Boc-Cys(Acm)-OH can stem from several factors:

  • Steric Hindrance: While not as bulky as some other amino acids, the combination of the Boc protecting group and the Acm-protected side chain can create some steric hindrance, slowing down the coupling reaction.

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the resin, making the N-terminal amine inaccessible to the activated amino acid. This is particularly common in hydrophobic sequences.[1]

  • Suboptimal Activation: The chosen coupling reagent or activation time may not be sufficient to fully activate the carboxyl group of Boc-Cys(Acm)-OH.

  • Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of reagents to the growing peptide chain.

Q2: How can I effectively monitor the coupling of Boc-Cys(Acm)-OH?

A2: The most common method for monitoring coupling completion in real-time is the qualitative ninhydrin (Kaiser) test.[2] A positive result (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete reaction. A negative test (yellow or colorless beads) suggests the coupling is complete. For a more quantitative assessment, a small amount of the peptide-resin can be cleaved and the product analyzed by HPLC and Mass Spectrometry to check for the presence of deletion sequences.

Q3: Which coupling reagents are most effective for Boc-Cys(Acm)-OH?

A3: For challenging couplings, more potent activating reagents are generally recommended over standard carbodiimides like DCC or DIC.[2] Uronium/aminium and phosphonium salt-based reagents are highly effective. Consider the following options if you are experiencing incomplete coupling:

Reagent ClassExamplesRelative Effectiveness for Difficult CouplingsNotes
CarbodiimidesDIC + HOBtModerateCost-effective, but may be less efficient for hindered couplings. The addition of HOBt helps to suppress racemization.[3]
Uronium/Aminium SaltsHBTU, TBTU, HCTUHighWidely used and very effective for difficult couplings, offering rapid reaction times.[2][3]
Uronium/Aminium Salts (Azabenzotriazole-based)HATUVery HighGenerally considered one of the most effective coupling reagents, particularly for sterically hindered amino acids, with a lower risk of racemization compared to HBTU.[3]
Phosphonium SaltsPyBOP, PyAOPHigh to Very HighHighly reactive and efficient. Byproducts are generally less problematic than with some other reagents.[4]

Q4: Can racemization be an issue when coupling Boc-Cys(Acm)-OH?

A4: Cysteine derivatives are known to be susceptible to racemization during activation. However, the acetamidomethyl (Acm) protecting group generally leads to a lower degree of racemization compared to the more common trityl (Trt) group. To further minimize racemization, avoid prolonged pre-activation times and consider using additives like HOBt or Oxyma Pure. Using a weaker base like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA) can also be beneficial.

Q5: What are potential side reactions associated with Boc-Cys(Acm)-OH and how can they be avoided?

A5: Besides incomplete coupling and racemization, be aware of the following potential side reactions:

  • Guanidinylation: When using uronium/aminium reagents like HBTU or HATU in excess, they can react with the free N-terminus of the peptide, forming a guanidinium group that terminates the chain.[1] To avoid this, use a stoichiometric amount of the coupling reagent relative to the amino acid or pre-activate the amino acid before adding it to the resin.

  • S-Alkylation: While more common during TFA cleavage, unwanted alkylation of the cysteine's sulfhydryl group can sometimes occur.[5] Ensuring complete and efficient coupling minimizes the exposure of the peptide to subsequent chemical treatments that could cause side reactions.

  • Acm Group Shift: In peptides with a high content of Serine or Threonine, there is a possibility of the Acm group shifting from the sulfur of Cysteine to the hydroxyl group of Ser/Thr during deprotection steps.[6] While this is primarily a concern during side-chain deprotection, ensuring robust coupling conditions helps maintain the integrity of the peptide backbone and protecting groups.

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling

This protocol is a good starting point for routine couplings.

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with 50% TFA in DCM for 20 minutes.

  • Washes: Wash the resin with DCM (3x), Isopropanol (3x), and DMF (3x).

  • Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes (2x). Wash with DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve Boc-Cys(Acm)-OH (3 eq.) and HOBt (3 eq.) in DMF.

    • Add this solution to the resin.

    • Add DIC (3 eq.) to the resin suspension.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a ninhydrin test to check for completion.

  • Washes: Once complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 2: High-Efficiency Coupling with HBTU (In Situ Neutralization)

This protocol is recommended for difficult couplings or when aggregation is suspected.[7]

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling (In Situ Neutralization):

    • In a separate vessel, dissolve Boc-Cys(Acm)-OH (2 eq.) and HBTU (2 eq.) in DMF.

    • Add DIPEA (4 eq.) to the activated amino acid solution.

    • Immediately add the entire solution to the TFA salt of the peptide-resin (do not perform a separate neutralization step).

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washes: Follow steps 6 and 7 from Protocol 1.

Protocol 3: Capping of Unreacted Amines

If incomplete coupling persists after double coupling with an optimized protocol, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences.

  • Washes: After the final coupling attempt, wash the peptide-resin with DMF (3x).

  • Capping Solution: Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., in a 1:2:17 ratio).

  • Reaction: Add the capping solution to the resin and agitate for 30 minutes.

  • Final Washes: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the N-terminal deprotection of the successfully coupled chains.

Visualization of Key Processes

G cluster_0 Standard Coupling Cycle a Resin-Bound Peptide (Boc-AA...) b TFA Deprotection a->b c Free Amine (TFA Salt) b->c d Neutralization (DIPEA) c->d e Free Amine d->e f Coupling (Boc-Cys(Acm)-OH + Reagent) e->f g Coupled Peptide f->g

Caption: General workflow for a single coupling cycle in Boc-SPPS.

G cluster_1 In Situ Neutralization Coupling h Resin-Bound Peptide (TFA Salt) j Simultaneous Neutralization and Coupling h->j i Activated Boc-Cys(Acm)-OH + HBTU + DIPEA i->j k Coupled Peptide j->k

Caption: Workflow for in situ neutralization coupling to minimize aggregation.

References

premature deprotection of Acm group under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and use of the Acetamidomethyl (Acm) protecting group for cysteine residues in peptide synthesis, with a specific focus on its premature removal under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the Acm protecting group and what are its primary applications?

The Acetamidomethyl (Acm) group is a widely used protecting group for the thiol side chain of cysteine in peptide synthesis.[1][2] It is valued for its stability under the standard acidic conditions of Solid-Phase Peptide Synthesis (SPPS), particularly during the repetitive Nα-Fmoc group removal.[1][3] This stability makes it an essential tool for orthogonal protection strategies, which involve using multiple protecting groups that can be removed under different chemical conditions.[4] Such strategies are critical for synthesizing complex peptides, especially those containing multiple, regioselectively formed disulfide bonds.[1][4][5][6] The Acm group can be selectively removed using specific reagents like iodine, mercury(II) acetate, or silver salts, allowing for controlled disulfide bond formation without affecting other protecting groups.[1][7][8]

Q2: I am observing unexpected loss of the Acm group during the final trifluoroacetic acid (TFA) cleavage. Isn't Acm supposed to be acid-stable?

While the Acm group is generally considered stable to the conditions of Fmoc-SPPS, its stability is not absolute, and partial removal can occur during the final, prolonged exposure to strong acid cleavage cocktails, such as those containing high concentrations of TFA.[9][10] This unexpected lability can lead to the formation of several by-products. The mechanism is thought to involve the protonation of the Acm group, making it susceptible to cleavage. The presence of certain scavengers, like thioanisole, has also been reported to potentially contribute to the partial removal of Acm groups during TFA cleavage.[11]

Q3: What are the common side products observed when premature Acm deprotection occurs under acidic conditions?

Premature loss of the Acm group during acidolysis exposes the highly reactive free thiol of the cysteine residue. This can lead to several undesirable side products:

  • Disulfide Bond Formation: If two Cys(Acm) groups are deprotected in proximity, they can oxidize to form an unintended intramolecular or intermolecular disulfide bond, resulting in a cyclized or dimerized peptide derivative.[9]

  • Tyrosine Alkylation: The cleaved Acm group can generate a reactive carbocation that may alkylate sensitive residues. A common side product is the alkylation of a tyrosine side chain, typically at the position ortho to the phenolic hydroxyl group.[9]

  • Alkylation by Other Scavengers: The free thiol can be alkylated by carbocations generated from other protecting groups or the resin linker during cleavage.[12]

  • S-O Acm Shift: In peptides with a high content of Serine (Ser) and Threonine (Thr), a side reaction involving an intra- or intermolecular shift of the Acm group from the cysteine sulfur to the hydroxyl group of Ser or Thr has been observed, particularly during deprotection with heavy metal ions.[13]

Q4: How can I minimize or prevent premature Acm deprotection during TFA cleavage?

Several strategies can be employed to suppress the premature removal of the Acm group:

  • Optimize Cleavage Conditions: Reducing the cleavage reaction time and temperature can minimize Acm loss.

  • Adjust Cleavage Cocktail Composition: The choice and concentration of scavengers are critical. Including scavengers like phenol can help suppress the formation of by-products.[9] Conversely, be aware that some scavengers may promote Acm removal.[11]

  • Increase Dilution: Performing the cleavage/deprotection reaction at a higher dilution can disfavor intermolecular side reactions, such as dimerization and tyrosine alkylation.[9]

  • Use Optimized Scavenger Cocktails: For most peptides, a standard cleavage cocktail of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) is effective and generally safe for Acm groups.[10][14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Mass spectrometry analysis of my cleaved peptide shows a mixture of the desired Acm-protected peptide and a species with a mass corresponding to a disulfide-bonded dimer/cyclized product.
  • Possible Cause: Partial and premature deprotection of the Cys(Acm) groups during the final TFA cleavage, followed by oxidation.

  • Troubleshooting Steps:

    • Verify Cleavage Protocol: Ensure you are not using excessively harsh conditions (e.g., prolonged cleavage time or high temperature).

    • Modify Cleavage Cocktail:

      • Add phenol to the cleavage cocktail to act as a scavenger for reactive species that may promote Acm removal or subsequent side reactions.[9]

      • Increase the dilution of the reaction mixture to reduce the probability of intermolecular disulfide bond formation.[9]

    • Analyze Reaction Kinetics: Perform a time-course experiment to determine the minimum cleavage time required for complete removal of other acid-labile protecting groups while minimizing Acm loss.

Issue 2: My HPLC chromatogram shows a major by-product with a mass increase of +71 Da on a Tyrosine residue.
  • Possible Cause: The Acm group was prematurely cleaved, and the resulting carbocation alkylated a tyrosine residue.[9]

  • Troubleshooting Steps:

    • Employ Scavengers: The inclusion of phenol in the cleavage cocktail is an effective way to suppress this side reaction by trapping the reactive Acm cation.[9]

    • Optimize Dilution: As with disulfide formation, carrying out the cleavage at a higher dilution can help minimize this bimolecular side reaction.[9]

Data Presentation

Table 1: Stability of Acm Group in Common Acidic Reagents
Reagent/ConditionStability of Cys(Acm)Notes
20-50% TFA in DCM (for Boc removal in Boc-SPPS)Generally StableStandard conditions for Boc deprotection; Acm is largely unaffected.[15]
20% Piperidine in DMF (for Fmoc removal)StableAcm is stable to the basic conditions used for Fmoc deprotection.[14][16]
95% TFA / Scavengers (Final Cleavage)Partially LabileProlonged exposure can lead to partial deprotection. Lability is sequence and scavenger dependent.[9][10]
HF (Hydrogen Fluoride)StableAcm is noted to be stable to anhydrous HF at 0°C.[17]
1% TFA in DCMStableMild acidic conditions used for the removal of very acid-labile groups (e.g., Mmt) do not affect Acm.[18]
Table 2: Recommended TFA Cleavage Cocktails to Preserve Acm Group Integrity
Cocktail Composition (v/v/v)ScavengersRecommended UsePotential Issues
95% TFA / 2.5% Water / 2.5% TISWater, TISGeneral purpose cleavage for most sequences. TIS is effective at scavenging carbocations.[10]May not be sufficient to prevent Acm loss in highly sensitive sequences.
94% TFA / 2.5% Water / 2.5% EDT / 1% TISWater, EDT, TISRecommended for peptides containing Trp, Met, or Cys to prevent oxidation and other side reactions.[12]EDT is a thiol and can potentially participate in exchange reactions if Acm is cleaved.
90% TFA / 5% Phenol / 5% WaterPhenol, WaterSpecifically recommended to suppress tyrosine alkylation by cleaved Acm groups.[9]Phenol can be difficult to remove during purification.

Experimental Protocols

Protocol 1: Optimized TFA Cleavage to Minimize Premature Acm Deprotection

This protocol is designed for the final cleavage of a peptide from the resin while preserving the Cys(Acm) protecting group.

  • Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 1 min) and dry it under a vacuum for at least 1 hour.[10]

  • Prepare Cleavage Cocktail: In a certified fume hood, prepare a fresh cleavage cocktail. For a standard 0.1 mmol synthesis, use the following (adjust volumes as needed):

    • 9.5 mL Trifluoroacetic acid (TFA)

    • 0.25 mL Deionized Water

    • 0.25 mL Triisopropylsilane (TIS)

    • Optional: If the sequence contains tyrosine and you are concerned about alkylation, add 0.5 g of phenol.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1.5 to 2 hours. Note: Avoid longer reaction times unless necessary for complete removal of other protecting groups like Pbf on Arginine.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 50 mL conical tube containing ~40 mL of cold diethyl ether.[10]

  • Isolation and Washing:

    • Centrifuge the peptide suspension (e.g., at 3000 rpm for 5 minutes) to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and TFA.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Protocol 2: Analytical HPLC and Mass Spectrometry for Diagnosis

This protocol outlines how to analyze the crude peptide to identify potential premature deprotection and side products.

  • Sample Preparation: Dissolve a small amount of the crude, dried peptide (~1 mg) in a suitable solvent (e.g., 1 mL of 50% acetonitrile in water).

  • HPLC Analysis:

    • Inject 10-20 µL of the sample onto a reverse-phase C18 column.

    • Run a standard gradient, for example, 5% to 95% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent to an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire mass spectra for all major peaks observed in the HPLC chromatogram.

    • Compare the observed molecular weights with the calculated theoretical masses for the expected product and potential side products (see Table 3).

Table 3: Theoretical Mass Changes for Common Side Products
ProductMass Change from Expected Cys(Acm) Peptide
Prematurely deprotected (free thiol)-71.08 Da
Intramolecular Disulfide-144.16 Da (loss of two Acm groups and 2H)
Tyrosine alkylation by Acm+71.08 Da

Visualizations

Premature_Acm_Deprotection_Mechanism cluster_0 Acidic Cleavage Environment (High TFA) cluster_1 Proposed Mechanism cluster_2 Resulting Side Products Cys_Acm Cys(Acm) Residue (on peptide) Protonated_Acm Protonated Acm Intermediate Cys_Acm->Protonated_Acm + H+ H_plus H+ Free_Thiol Free Cys Thiol (Reactive) Protonated_Acm->Free_Thiol Cleavage Acm_Cation Acm Cation [CH2=NHCOCH3]+ Protonated_Acm->Acm_Cation Cleavage Disulfide Unintended Disulfide Bond Free_Thiol->Disulfide Oxidation Other_Alkylation Thiol Alkylation Free_Thiol->Other_Alkylation Reaction with Carbocations Tyr_Alkylation Alkylated Tyrosine Acm_Cation->Tyr_Alkylation Electrophilic Attack on Tyr

Caption: Proposed mechanism for acid-mediated premature deprotection of the Acm group.

Troubleshooting_Workflow start Unexpected side product observed after TFA cleavage ms_analysis Analyze Crude Product by HPLC-MS start->ms_analysis mass_loss Mass Loss? (-71 Da or -144 Da) ms_analysis->mass_loss Check Mass mass_gain Mass Gain? (+71 Da on Tyr) no_issue Acm group is stable. Investigate other causes. mass_loss->mass_gain No disulfide_issue Issue: Premature deprotection leading to disulfide formation. mass_loss->disulfide_issue Yes alkylation_issue Issue: Premature deprotection leading to Tyr alkylation. mass_gain->alkylation_issue Yes mass_gain->no_issue No solution1 Solution: 1. Reduce cleavage time. 2. Increase reaction dilution. 3. Optimize scavenger cocktail. disulfide_issue->solution1 solution2 Solution: 1. Add phenol to cleavage cocktail. 2. Increase reaction dilution. alkylation_issue->solution2

Caption: Troubleshooting workflow for premature Acm group deprotection.

Decision_Tree start Need to protect a Cys residue? q1 Is a single disulfide bond required? start->q1 q2 Are multiple, regioselective disulfide bonds needed? q1->q2 No use_trt Use Cys(Trt). Deprotects during final TFA cleavage. q1->use_trt Yes use_acm Use Cys(Acm). Stable to TFA, selectively removed later. q2->use_acm No (Free Thiol needed) use_orthogonal Use orthogonal strategy: Cys(Acm) + Cys(Trt) or Cys(StBu), etc. q2->use_orthogonal Yes q3 Is the peptide sequence known to be sensitive to acid? consider_alt Consider alternative groups if Acm lability is a major concern (e.g., Cys(tBu)). q3->consider_alt Yes use_acm->q3

References

Technical Support Center: Optimizing Cleavage Cocktails for Cys(Acm)-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing trifluoroacetic acid (TFA)-based cleavage protocols for peptides containing Acetamidomethyl (Acm)-protected cysteine residues.

Frequently Asked Questions (FAQs)

Q1: What is a standard cleavage cocktail for peptides with Cys(Acm), and why is it used?

The Acetamidomethyl (Acm) protecting group is generally stable to standard TFA-based cleavage conditions used in Fmoc solid-phase peptide synthesis (SPPS).[1][2] This stability allows for the cleavage of the peptide from the resin and the removal of most other acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf) while leaving the Cys(Acm) group intact for subsequent, orthogonal deprotection and disulfide bond formation.[1][2]

A widely used, general-purpose cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5) .[1][3]

  • TFA (Trifluoroacetic acid): The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups.

  • TIS (Triisopropylsilane): A scavenger used to quench reactive carbocations, particularly the trityl cation, preventing the re-attachment of protecting groups and minimizing side reactions like the alkylation of sensitive residues such as Tryptophan (Trp).[4]

  • H₂O (Water): Acts as a scavenger and helps to hydrolyze t-butyl cations.

This cocktail is effective for many standard peptides, but optimization is often necessary depending on the peptide sequence and the presence of other sensitive residues.

Q2: I'm observing partial or complete removal of the Acm group during TFA cleavage. What are the possible causes and solutions?

While considered TFA-stable, the Acm group can be unexpectedly labile under certain conditions.[5] If you are observing premature deprotection, consider the following causes and solutions:

  • Cause 1: Prolonged Cleavage Time or Elevated Temperature. Extended exposure to strong acid, especially at temperatures above room temperature, can lead to slow removal of the Acm group. Some studies show that prolonged treatment with cocktails like TFA/TIS (98:2) can remove the Acm group.[1][6] Research has also shown that TIS can act as a reducing agent in TFA at 37°C, facilitating the removal of Acm groups.[7]

    • Solution: Reduce the cleavage time to the minimum required for complete removal of other protecting groups (typically 1.5-3 hours). Ensure the reaction is performed at room temperature.

  • Cause 2: Presence of Thiol Scavengers. Scavengers like ethanedithiol (EDT) or the use of thioanisole can sometimes promote Acm removal.[1][8]

    • Solution: Avoid thioanisole if premature Acm removal is an issue. Phenol can be used as an alternative scavenger to suppress this side reaction.[1][5]

  • Cause 3: High Concentration of TIS. Although a crucial scavenger, TIS has been shown to contribute to Acm lability, yielding both the deprotected peptide and disulfide-linked species.[7]

    • Solution: Use the minimum effective concentration of TIS (e.g., 1-2.5%). If Trp is not present, TIS concentration can sometimes be reduced or replaced.

Q3: My peptide has unexpected modifications after cleavage. What are common side reactions involving Cys(Acm) and other residues?

Side reactions can compromise the purity and yield of your target peptide. Besides premature Acm removal, be aware of the following:

  • Alkylation of Sensitive Residues: Liberated carbocations from protecting groups (e.g., tBu, Trt) can alkylate nucleophilic residues if not properly scavenged.[1]

    • Affected Residues: Tryptophan (Trp), Methionine (Met), and even unprotected Cysteine (if Acm is prematurely removed).

    • Solution: Ensure an adequate scavenger cocktail is used. For Trp-containing peptides, TIS is highly effective. For Met-containing peptides, adding Dimethyl Sulfide (DMS) can help prevent oxidation.[9]

  • Tyrosine Ring Alkylation: In a specific side reaction, the tyrosine side chain can be alkylated by an Acm group, particularly in concentrated cleavage solutions.[5]

    • Solution: This side reaction can be suppressed by performing the cleavage at a higher dilution and including phenol as a scavenger.[5]

  • Disulfide Bond Formation: If the Acm group is unintentionally removed, the newly freed thiol on the cysteine residue can oxidize to form disulfide-bridged dimers or intramolecular cyclic products.[5][8]

    • Solution: Use milder cleavage conditions to keep the Acm group intact. If some deprotection is unavoidable, adding a reducing agent like Dithiothreitol (DTT) or EDT to the cocktail can help keep the resulting free thiols in their reduced state.[4][9]

Q4: How can I select the best scavenger cocktail to protect my Cys(Acm) peptide?

The ideal scavenger cocktail depends on your peptide's specific amino acid composition. The goal is to quench reactive cations without promoting Acm removal.

Sensitive Residue(s) in Peptide Recommended Scavenger(s) Cocktail Example (TFA/Scavengers) Rationale
None / Standard PeptideTIS, H₂O95 : 2.5 : 2.5General purpose, protects against standard side reactions.[1]
Cys, TrpTIS, H₂O, (EDT)94 : 2.5 : 2.5 : 1TIS is essential to prevent Trp alkylation. EDT can be added to keep any prematurely deprotected Cys reduced.[4]
Cys, Met, TrpTIS, H₂O, DMS90 : 5 : 2.5 : 2.5DMS protects Met from oxidation. A higher scavenger percentage is often beneficial.
Cys, TyrPhenol, TIS, H₂O92.5 : 2.5 : 2.5 : 2.5Phenol acts as an effective scavenger for Tyr and helps suppress Acm-alkylation of the Tyr ring.[5]
Peptide prone to Acm lossH₂O, Phenol95 : 2.5 : 2.5A milder, TIS-free cocktail (only if Trp is absent) to minimize Acm removal.

Note: These ratios are starting points and may require further optimization. The total scavenger volume is typically 5-10% of the total cocktail volume.

Q5: Can you provide a detailed, optimized protocol for cleaving a Cys(Acm)-containing peptide to maximize Acm group retention?

This protocol outlines a "mild" cleavage strategy designed to preserve the Cys(Acm) group while effectively removing other acid-labile protecting groups.

Experimental Protocol: Mild Cleavage for Cys(Acm) Peptides

  • Preparation:

    • Ensure the peptidyl-resin is dry and the N-terminal Fmoc group has been removed.

    • Prepare the fresh cleavage cocktail just before use. For a peptide containing Trp, a good starting point is TFA/H₂O/TIS (95:2.5:2.5, v/v/v) .[1][3] If the peptide is particularly sensitive to Acm loss, consider TFA/Phenol/H₂O/TIS (90:5:2.5:2.5, v/w/v/v) .

  • Cleavage Reaction:

    • Add the peptidyl-resin to a reaction vessel.

    • Add the cleavage cocktail to the resin (approx. 10 mL per 0.5 g of resin).

    • Gently agitate the mixture at room temperature for 1.5 to 2 hours . Avoid longer reaction times to minimize Acm lability.[10]

  • Peptide Precipitation:

    • Filter the resin from the TFA solution directly into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the TFA solution).

    • A white precipitate (the crude peptide) should form immediately.

  • Isolation and Washing:

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet two more times by resuspending in fresh cold ether, centrifuging, and decanting. This removes residual scavengers and TFA.

  • Drying and Analysis:

    • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Analyze the crude peptide using analytical HPLC and Mass Spectrometry to confirm the molecular weight and assess the retention of the Acm group.

Visual Guides

Experimental Workflow

G cluster_0 Standard Cleavage Workflow cluster_1 Optimized (Mild) Workflow for Acm Retention s_start Peptidyl-Resin (Cys(Acm)) s_cocktail Prepare Cocktail: TFA/TIS/H2O (95:2.5:2.5) s_start->s_cocktail s_cleave Cleave for 2-4 hours at Room Temp s_cocktail->s_cleave s_precip Precipitate in Cold Ether s_cleave->s_precip s_wash Wash & Dry Peptide s_precip->s_wash s_end Crude Peptide s_wash->s_end o_start Peptidyl-Resin (Cys(Acm)) o_cocktail Prepare Mild Cocktail: e.g., TFA/Phenol/H2O/TIS (90:5:2.5:2.5) o_start->o_cocktail o_cleave Cleave for 1.5-2 hours at Room Temp o_cocktail->o_cleave o_precip Precipitate in Cold Ether o_cleave->o_precip o_wash Wash & Dry Peptide o_precip->o_wash o_end Crude Peptide (Acm Intact) o_wash->o_end G problem Problem Observed in Crude Product Analysis acm_loss Partial/Complete Acm Removal? problem->acm_loss Check Mass Spec other_mod Other Unexpected Modifications? problem->other_mod Check Mass Spec & HPLC cause_time Cause: Cleavage time > 2h or temp > RT? acm_loss->cause_time If Yes cause_alkyl Mass consistent with alkylation (+56, +79)? other_mod->cause_alkyl If Yes cause_scav Cause: Using Thioanisole or high TIS? cause_time->cause_scav No sol_time Solution: Reduce time to 1.5-2h. Ensure RT. cause_time->sol_time Yes sol_scav Solution: Replace Thioanisole with Phenol. Reduce TIS to 1-2.5%. cause_scav->sol_scav Yes cause_disulfide Mass consistent with dimer or cyclized product? cause_alkyl->cause_disulfide No sol_alkyl Solution: Increase scavenger conc. (TIS for Trp, DMS for Met). cause_alkyl->sol_alkyl Yes sol_disulfide Solution: Use milder conditions to prevent Acm loss. Add 1% EDT to cocktail. cause_disulfide->sol_disulfide Yes

References

Technical Support Center: Preventing Racemization of Cysteine During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preventing cysteine racemization during peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the stereochemical integrity of cysteine residues in synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is cysteine racemization and why is it a significant concern in peptide synthesis?

A1: Cysteine racemization is the unwanted conversion of the naturally occurring L-cysteine to its D-enantiomer during the peptide coupling step. This is a critical issue because the presence of the D-isomer can create a heterogeneous mixture of peptide diastereomers that are often difficult to purify.[1] More importantly, this change in stereochemistry can significantly alter the peptide's three-dimensional structure, which can in turn affect its biological activity, receptor binding, and overall therapeutic efficacy.

Q2: What are the primary chemical mechanisms that lead to cysteine racemization during solid-phase peptide synthesis (SPPS)?

A2: There are two main mechanisms responsible for cysteine racemization in SPPS:

  • Oxazolone Formation: The activated carboxylic acid of the N-protected cysteine can cyclize to form a planar oxazolone intermediate. The planarity of this structure allows for the loss of stereochemical information at the alpha-carbon.

  • Direct Enolization: A base present in the reaction mixture can directly abstract the acidic proton from the alpha-carbon of the activated cysteine. This forms a planar enolate intermediate, which can be protonated from either side, leading to racemization. Cysteine is particularly susceptible to this mechanism due to the electron-withdrawing nature of the adjacent sulfur atom, which increases the acidity of the alpha-proton.[2]

Q3: Which other amino acids are also highly susceptible to racemization?

A3: Besides cysteine, histidine is another amino acid that is particularly prone to racemization during peptide coupling.[3] Under certain conditions, other amino acids such as serine and phenylalanine can also be susceptible.[3]

Q4: How can I detect and quantify the level of cysteine racemization in my synthetic peptide?

A4: Several analytical techniques can be employed to detect and quantify cysteine racemization. A common and effective method involves the following steps:

  • Peptide Cleavage and Purification: The peptide is first cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Acid Hydrolysis: The purified peptide is then hydrolyzed into its constituent amino acids by heating in 6N HCl.

  • Derivatization: The resulting amino acid mixture is derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • Chiral HPLC Analysis: The derivatized amino acids are then analyzed by RP-HPLC. The different stereoisomers will have different retention times, allowing for their separation and quantification.[1][4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides targeted solutions.

Problem: High levels of D-cysteine are detected in the final peptide product.

Potential CauseRecommended Solution(s)
Inappropriate Coupling Reagent Use of highly activating coupling reagents like HBTU and HATU in the presence of a strong base can lead to significant racemization. It is recommended to use carbodiimide-based coupling reagents such as Diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[5]
Strong Base Strong tertiary amines such as N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are known to promote racemization.[5] To mitigate this, consider using weaker or more sterically hindered bases like 2,4,6-collidine or 2,6-lutidine.[5] In many cases, particularly with carbodiimide activators, performing the coupling reaction in the absence of a base is the most effective approach.[5]
Inappropriate S-Protecting Group While the Trityl (Trt) group is widely used for protecting the cysteine thiol, other protecting groups may offer better suppression of racemization. Consider using alternative acid-labile S-protecting groups like 4,4'-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom), which have been shown to reduce racemization to acceptable levels.[6] The Tetrahydropyranyl (Thp) protecting group has also been reported to minimize cysteine racemization.[5]
High Reaction Temperature Elevated temperatures, especially in microwave-assisted SPPS, can accelerate the rate of racemization. It is advisable to perform the coupling reaction at a lower temperature, for example, at 0°C.[5] For microwave-assisted synthesis, reducing the coupling temperature can help limit racemization.[5]
Solvent Effects The polarity of the solvent can influence the rate of racemization. While DMF is a common solvent, using less polar solvents or a mixture of solvents like DCM/DMF may help to reduce racemization.[5]
Pre-activation Allowing the coupling reagents to pre-activate with the protected cysteine before addition to the resin can significantly increase racemization. It is recommended to add the reagents sequentially to the reaction vessel or use a very short pre-activation time.[1]
Racemization at the C-terminal Cysteine The C-terminal cysteine is particularly susceptible to racemization. The use of 2-chlorotrityl chloride resin has been shown to be effective in suppressing racemization of C-terminal cysteine during Fmoc-based SPPS.

Quantitative Data Summary

The following tables summarize the extent of D-cysteine formation under various experimental conditions.

Table 1: Effect of S-Protecting Group on Cysteine Racemization

S-Protecting Group% D-CysCoupling Conditions
Trityl (Trt)8.0%HCTU/6-Cl-HOBt/DIEA (1 min preactivation) in DMF
Diphenylmethyl (Dpm)1.2%HCTU/6-Cl-HOBt/DIEA (1 min preactivation) in DMF
4,4'-dimethoxydiphenylmethyl (Ddm)0.8%HCTU/6-Cl-HOBt/DIEA (1 min preactivation) in DMF
4-methoxybenzyloxymethyl (MBom)0.4%HCTU/6-Cl-HOBt/DIEA (1 min preactivation) in DMF

Data sourced from Hibino et al., 2014.[6][7]

Table 2: Effect of Base and Coupling Conditions on Cysteine Racemization

Coupling ReagentBase (pKa)Pre-activation Time (min)Solvent% D-Cys
HCTU/6-Cl-HOBtDBU (12)1DMF1.8%
HCTU/6-Cl-HOBtDIEA (11.4)1DMF8.0%
HCTU/6-Cl-HOBtProton Sponge (12.3)1DMF4.3%
HCTU/6-Cl-HOBtTMP (7.43)1DMF1.4%
HCTU/6-Cl-HOBtDIEA (11.4)0DMF2.1%
HCTU/6-Cl-HOBtDIEA (11.4)1DCM/DMF (1:1)3.2%

Data is for Fmoc-Cys(Trt)-OH and sourced from BenchChem technical support documents.[1]

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of Fmoc-Cys(Trt)-OH using DIC/HOBt

This protocol is designed to minimize racemization during the coupling of Fmoc-Cys(Trt)-OH.

  • Resin Swelling: Swell the amino-functionalized resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for an additional 30 minutes.[5]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[5]

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the resin.

    • Add DIC (3 equivalents) to the resin suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature.[5]

  • Monitoring: Monitor the coupling progress using a ninhydrin (Kaiser) test.

  • Washing: After a negative ninhydrin test, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).[5]

  • Drying: Dry the resin under vacuum.[5]

Protocol 2: Analysis of Cysteine Racemization by HPLC

This protocol outlines a general method to determine the extent of cysteine racemization in a synthesized peptide.

  • Peptide Cleavage: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).[1]

  • Peptide Purification: Purify the crude peptide using reverse-phase HPLC.[1]

  • Acid Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.[1]

  • Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent such as Marfey's reagent.[1]

  • HPLC Analysis: Analyze the derivatized amino acids by reverse-phase HPLC to separate and quantify the D- and L-cysteine enantiomers.[1]

Visualizations

Caption: Mechanism of Cysteine Racemization in SPPS.

Troubleshooting Workflow for Cysteine Racemization Start High D-Cys Detected CheckCoupling Review Coupling Reagent & Additives Start->CheckCoupling CheckBase Evaluate Base (Type & Equivalents) Start->CheckBase CheckProtectingGroup Assess S-Protecting Group Start->CheckProtectingGroup CheckConditions Examine Reaction Conditions (Temp, Solvent) Start->CheckConditions Sol_Coupling Switch to DIC/HOBt or DIC/Oxyma CheckCoupling->Sol_Coupling Sol_Base Use Weaker Base (Collidine) or No Base CheckBase->Sol_Base Sol_ProtectingGroup Consider Ddm, MBom, or Thp CheckProtectingGroup->Sol_ProtectingGroup Sol_Conditions Lower Temperature (0°C) Use DCM/DMF CheckConditions->Sol_Conditions Sol_Preactivation Avoid Pre-activation CheckConditions->Sol_Preactivation Check Pre-activation Step End Racemization Minimized Sol_Coupling->End Sol_Base->End Sol_ProtectingGroup->End Sol_Conditions->End Sol_Preactivation->End

Caption: Troubleshooting Workflow for Cys Racemization.

References

Technical Support Center: Purification of Cys(Acm)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides containing S-acetamidomethyl (Acm)-protected cysteine residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the Cys(Acm) protecting group in peptide synthesis?

The acetamidomethyl (Acm) group is a stable thiol protecting group that is orthogonal to both the acid-labile side-chain protecting groups (like t-butyl) and the base-labile Fmoc group used in solid-phase peptide synthesis (SPPS).[1] This stability allows for the purification of the fully assembled, Acm-protected peptide before the selective formation of disulfide bonds.[2] This is particularly advantageous for complex peptides with multiple disulfide bridges, enabling their regioselective formation.[3]

Q2: What are the most common methods for removing the Acm group and forming a disulfide bond?

The most prevalent method for Acm deprotection and concurrent disulfide bond formation is iodine-mediated oxidation.[3] This can be performed either on-resin or in solution.[3][4] Alternative reagents include N-Chlorosuccinimide (NCS), which offers a fast and reliable method for on-resin Acm removal and cyclization.[5][6] Historically, heavy metal salts like mercury(II) acetate were used, but their toxicity has limited their current application.[7]

Q3: Can the Acm group be removed without forming a disulfide bond?

Yes, the Acm group can be removed to yield a free thiol. This is typically achieved using mercury(II) acetate followed by treatment with a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol. However, due to the toxicity of mercury salts, this method is often avoided if possible.[7]

Q4: What are common side reactions to be aware of during iodine-mediated Acm deprotection?

A significant side reaction is the iodination of sensitive amino acid residues such as Tyrosine (Tyr), Tryptophan (Trp), and Methionine (Met).[8][9] This can be minimized by carefully controlling the equivalents of iodine used and the reaction time.[8] Rapidly quenching the excess iodine with a solution of sodium thiosulfate or ascorbic acid upon reaction completion is also crucial.[8][9][10]

Q5: How does the presence of the Cys(Acm) group affect the purification of the crude peptide by RP-HPLC?

The Acm group is relatively polar, which can lead to the Acm-protected peptide having an earlier retention time on a reverse-phase HPLC (RP-HPLC) column compared to the final deprotected and cyclized peptide.[11] The presence of the Acm group can also aid in the initial purification of the linear peptide by separating it from other synthesis-related impurities before proceeding with cyclization.[2]

Troubleshooting Guides

Issue 1: Incomplete Acm Deprotection/Disulfide Bond Formation

Symptoms:

  • The major peak in the analytical HPLC of the final product corresponds to the mass of the starting Acm-protected peptide.

  • Mass spectrometry analysis shows a mixture of starting material and the desired product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Iodine/Oxidizing Agent Increase the equivalents of iodine (typically 10-15 equivalents per Acm group) or NCS.[10]
Short Reaction Time Extend the reaction time. Monitor the reaction progress by analytical HPLC at different time points (e.g., 30, 60, 90, 120 minutes) to determine the optimal duration.[8][10]
Steric Hindrance The peptide sequence around the Cys(Acm) residue may be sterically hindered, slowing down the reaction. A slight increase in temperature may be beneficial, but should be approached with caution to avoid side reactions.[10]
Poor Reagent Quality Use fresh, high-quality iodine or other oxidizing agents. Old or degraded reagents can have reduced reactivity.[10]
Inappropriate Solvent The rate of iodine-mediated oxidation is solvent-dependent. The reaction is generally faster in polar, protic solvents like aqueous methanol or aqueous acetic acid.
Issue 2: Presence of Multiple Peaks with the Correct Mass (Isomers)

Symptoms:

  • Analytical HPLC shows multiple peaks with the same mass as the desired product.

  • This is common in peptides with multiple cysteine residues where incorrect disulfide bond pairing can occur.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Intermolecular Disulfide Formation Purification is often performed at a low peptide concentration (10⁻³ to 10⁻⁴ M) to favor intramolecular over intermolecular reactions.[2]
Disulfide Scrambling This can occur during iodine-mediated oxidation.[9] Ensure rapid quenching of excess iodine after the reaction is complete to minimize this.[9] Consider using orthogonal protecting groups for different cysteine pairs to allow for sequential, regioselective disulfide bond formation.[3][12]
On-Resin Aggregation For on-resin cyclization, peptide aggregation can lead to a mixture of products. Use a low-substitution resin for the synthesis of long peptides to minimize aggregation.[12]
Issue 3: Side Product Formation (e.g., Iodination)

Symptoms:

  • Mass spectrometry analysis reveals peaks corresponding to the desired product +126 Da (mono-iodination), +252 Da (di-iodination), etc.

  • Analytical HPLC shows additional peaks, often with longer retention times.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Excess Iodine Carefully control the equivalents of iodine used. Titrate the iodine solution slowly into the peptide solution.[8]
Prolonged Reaction Time Do not extend the reaction time unnecessarily. Monitor the reaction closely and quench it as soon as the starting material is consumed.[8]
Presence of Sensitive Residues (Tyr, Trp, Met) If your peptide contains these residues, be particularly cautious with iodine-mediated methods. Consider using an alternative oxidant like NCS.[5][6]

Experimental Protocols

Protocol 1: On-Resin Acm Deprotection and Cyclization with Iodine
  • Resin Swelling: Swell the peptidyl-resin in N,N-dimethylformamide (DMF) (approximately 1 mL per gram of resin).[4]

  • Oxidation: Prepare a solution of iodine (10 equivalents relative to the peptide) in a mixture of DMF/H₂O (4:1 v/v).[4] Add the iodine solution to the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 40-60 minutes.[4] Monitor the reaction by cleaving a small aliquot of resin and analyzing by LC-MS.

  • Washing & Quenching: Filter the resin and wash thoroughly with DMF.[4] To quench any remaining iodine, wash the resin with a 2% ascorbic acid solution in DMF, followed by washes with DMF and dichloromethane (DCM).[4]

  • Cleavage: Cleave the cyclized peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).[11]

  • Purification: Purify the crude cyclized peptide by RP-HPLC.[13]

Protocol 2: In-Solution Acm Deprotection and Cyclization with Iodine
  • Peptide Dissolution: Dissolve the purified Acm-protected peptide in a suitable solvent such as 40% aqueous acetic acid to a final concentration of 10⁻³ to 10⁻⁴ M.[2]

  • Iodine Addition: Prepare a solution of iodine (25 to 50-fold excess) in the same solvent or methanol.[2] Add the iodine solution dropwise to the stirring peptide solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by analytical HPLC.[2] The reaction is typically complete within 1-2 hours.[10]

  • Quenching: Once the reaction is complete, quench the excess iodine by adding 1 M aqueous ascorbic acid dropwise until the yellow color disappears.[2]

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the cyclized peptide by preparative RP-HPLC.[10]

Visualizations

Purification_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Purification1 Optional Intermediate Purification cluster_Cyclization Acm Deprotection & Cyclization cluster_Purification2 Final Purification & Analysis SPPS Fmoc-SPPS of Cys(Acm)-containing peptide Cleavage TFA Cleavage Cocktail (e.g., TFA/TIS/H2O) SPPS->Cleavage Precipitation Precipitate in cold ether Cleavage->Precipitation Crude_Peptide Crude Acm-Protected Peptide Precipitation->Crude_Peptide RP_HPLC1 RP-HPLC Purification Crude_Peptide->RP_HPLC1 Optional Cyclization Iodine or NCS Oxidation (On-Resin or In-Solution) Crude_Peptide->Cyclization Pure_Linear Purified Acm-Protected Peptide RP_HPLC1->Pure_Linear Pure_Linear->Cyclization Quench Quench excess oxidant (e.g., Ascorbic Acid) Cyclization->Quench Crude_Cyclized Crude Cyclized Peptide Quench->Crude_Cyclized RP_HPLC2 Final RP-HPLC Purification Crude_Cyclized->RP_HPLC2 Final_Product Pure Cyclized Peptide RP_HPLC2->Final_Product Analysis LC-MS & Analytical HPLC Final_Product->Analysis

Caption: General workflow for the synthesis and purification of Cys(Acm)-containing peptides.

Troubleshooting_Acm Start Incomplete Acm Deprotection Observed Check_Reagents Check Reagent Quality (Fresh Iodine/NCS?) Start->Check_Reagents Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Increase_Equiv Increase Equivalents of Oxidant Check_Conditions->Increase_Equiv Increase_Time Extend Reaction Time Check_Conditions->Increase_Time Check_Solvent Optimize Solvent System Check_Conditions->Check_Solvent Consider_Sterics Consider Steric Hindrance (Slight Temp Increase?) Check_Conditions->Consider_Sterics Re_run Re-run Experiment Increase_Equiv->Re_run Increase_Time->Re_run Check_Solvent->Re_run Consider_Sterics->Re_run Success Problem Resolved Re_run->Success

Caption: Troubleshooting logic for incomplete Acm deprotection.

References

Technical Support Center: C-Terminal Cysteine Integrity in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the beta-elimination side reaction commonly encountered with C-terminal Cysteine (Cys) residues, particularly when protected with an acetamidomethyl (Acm) group, during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is beta-elimination of a C-terminal Cys(Acm) residue?

A1: Beta-elimination is a common side reaction in Fmoc-based solid-phase peptide synthesis, particularly affecting C-terminal cysteine residues.[1] It is initiated by the abstraction of the alpha-proton of the C-terminal cysteine by a base, typically piperidine used for Fmoc deprotection. This leads to the elimination of the protected thiol group, forming a dehydroalanine (Dha) intermediate. This reactive intermediate can then be attacked by piperidine, resulting in the formation of an irreversible 3-(1-piperidinyl)alanine adduct.[1][2] This side product is readily detectable by mass spectrometry as a mass addition of +51 Da to the desired peptide.[1][2]

Q2: Why is the C-terminal Cys(Acm) particularly susceptible to beta-elimination?

A2: The ester linkage to the resin at the C-terminus activates the alpha-proton of the cysteine, making it more acidic and thus more prone to abstraction by the piperidine base used for Fmoc deprotection.[1] While the Acm group is stable to the final trifluoroacetic acid (TFA) cleavage, it is not bulky enough to provide significant steric hindrance to prevent this base-catalyzed side reaction during peptide chain elongation.[3] Studies have shown that C-terminal Cys(Acm) is more susceptible to this side reaction compared to the bulkier Cys(Trt).[3][4]

Q3: How can I detect beta-elimination in my crude peptide?

A3: The primary methods for detecting beta-elimination byproducts are:

  • Mass Spectrometry (MS): Look for a peak corresponding to the desired peptide mass +51 Da, which indicates the formation of the 3-(1-piperidinyl)alanine adduct.[1]

  • High-Performance Liquid Chromatography (HPLC): A new peak, often eluting close to the main product peak, may be observed in the chromatogram. However, co-elution can sometimes make identification by HPLC alone challenging.[2]

Q4: What are the key factors that influence the extent of beta-elimination?

A4: The main factors include:

  • Cysteine Protecting Group: The nature and bulk of the thiol protecting group are critical. Less sterically hindered groups are more susceptible.[2]

  • Resin Type: The resin to which the C-terminal cysteine is attached plays a significant role. Wang-type resins are known to enhance this side reaction.[2]

  • Base and Deprotection Conditions: The strength of the base used for Fmoc removal and the duration of the deprotection steps can increase the rate of beta-elimination.[2]

Troubleshooting Guide

Issue: Significant peak at [M+51] observed in mass spectrum, indicating beta-elimination.

This troubleshooting guide provides a systematic approach to minimize or eliminate the beta-elimination side reaction for C-terminal Cys(Acm) containing peptides.

Step 1: Evaluate and Optimize the Solid Support
  • Recommendation: Switch from Wang-type resins to a 2-chlorotrityl (2-CTC) or other trityl-based resin.

  • Rationale: The bulky nature of the trityl linkage to the peptide's C-terminus provides steric hindrance that significantly suppresses both beta-elimination and racemization.[1] Using 2-CTC resin is a highly effective strategy to reduce these side reactions.[5]

Step 2: Re-evaluate the Cysteine Side-Chain Protecting Group
  • Recommendation: If the synthetic strategy allows, replace Fmoc-Cys(Acm)-OH with a bulkier or more suitable protecting group.

  • Rationale: The choice of protecting group has a major impact on the stability of the C-terminal cysteine.

    • Fmoc-Cys(Trt)-OH: The bulky trityl group provides better steric protection against beta-elimination than Acm.[3][4]

    • Fmoc-Cys(Thp)-OH: The tetrahydropyranyl (Thp) protecting group has been shown to be superior to Trt, Dpm, Acm, and StBu in minimizing both racemization and the formation of 3-(1-piperidinyl)alanine.[1]

Step 3: Modify Coupling and Deprotection Conditions
  • Recommendation: Adjust your coupling and deprotection protocols to be milder.

  • Rationale:

    • Coupling: Avoid coupling methods that utilize strong bases for activation, such as HBTU/DIPEA. Instead, opt for reagents that can be used under acidic or neutral conditions, like DIC/HOBt or DIC/Oxyma.[1]

    • Deprotection: If possible with your sequence, consider using a weaker base than piperidine for Fmoc deprotection, although this may require longer reaction times.

Data Presentation

The following table summarizes the qualitative and quantitative comparison of different strategies to minimize side reactions for C-terminal cysteine.

StrategyParameterCys(Acm)Cys(Trt)Cys(Thp)Resin TypeReference
Side Reaction Beta-Elimination ProblematicMinimizedSignificantly MinimizedWang > 2-CTC[1][3]
Side Reaction Racemization (%) -3.30.74Wang
Performance Overall Less FavorableGoodSuperior2-CTC[1]

Mandatory Visualization

Beta-Elimination Mechanism of C-terminal Cys(Acm)

troubleshooting_workflow start Start: Beta-elimination (M+51 peak) detected check_resin Is a Wang-type resin being used? start->check_resin change_resin Switch to 2-chlorotrityl (2-CTC) resin check_resin->change_resin Yes check_pg Is Cys(Acm) the protecting group? check_resin->check_pg No change_resin->check_pg change_pg Consider using Fmoc-Cys(Trt)-OH or Fmoc-Cys(Thp)-OH check_pg->change_pg Yes check_coupling Are coupling conditions base-mediated (e.g., HBTU)? check_pg->check_coupling No change_pg->check_coupling change_coupling Use neutral/acidic coupling (e.g., DIC/HOBt) check_coupling->change_coupling Yes end Problem Resolved check_coupling->end No change_coupling->end

References

Technical Support Center: Improving Solubility of Peptides Containing Boc-Cys(Acm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, handling synthetic peptides requires careful attention to their physicochemical properties. Peptides incorporating the protected amino acid Boc-Cys(Acm)-OH, while crucial for specific synthetic strategies like sequential disulfide bond formation, often present significant solubility challenges. The presence of the hydrophobic tert-butyloxycarbonyl (Boc) and acetamidomethyl (Acm) protecting groups can contribute to poor solubility in aqueous solutions and even in some organic solvents, leading to aggregation and difficulties in purification and subsequent applications.

This technical support center provides a comprehensive guide to understanding and overcoming the solubility issues associated with Boc-Cys(Acm)-OH-containing peptides. Here, you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to enhance the dissolution of these challenging molecules.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing Boc-Cys(Acm)-OH often difficult to dissolve?

A1: The solubility of peptides is primarily governed by their amino acid composition, sequence, and the presence of protecting groups. The Boc group on the N-terminus and the Acm group on the cysteine side-chain are both relatively hydrophobic. Their presence increases the overall nonpolar character of the peptide, which can lead to poor solubility in aqueous buffers and promote intermolecular aggregation.

Q2: What is the first step I should take when encountering a solubility issue with my Boc-Cys(Acm)-OH peptide?

A2: Before attempting to dissolve the entire batch of your peptide, it is highly recommended to perform a small-scale solubility test with a minute amount of the lyophilized powder (e.g., 1 mg).[1][2] This allows you to efficiently screen various solvents and conditions without significant loss of your valuable peptide.

Q3: Can I use DMSO to dissolve my Boc-Cys(Acm)-OH-containing peptide?

A3: While Dimethyl sulfoxide (DMSO) is a powerful solvent for many hydrophobic peptides, it is generally not recommended for peptides containing cysteine or methionine.[3] DMSO can oxidize the sulfur-containing side chains, leading to undesired byproducts. For peptides with Cys(Acm), Dimethylformamide (DMF) or acetonitrile (ACN) are often preferred alternatives.

Q4: How does pH affect the solubility of these peptides?

A4: The pH of the solution plays a critical role in peptide solubility by influencing the ionization state of acidic and basic amino acid side chains, as well as the N- and C-termini.[4] Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero. Adjusting the pH away from the pI can significantly increase solubility. For basic peptides, a slightly acidic solution (e.g., containing 10% acetic acid) can improve solubility, while for acidic peptides, a slightly basic solution (e.g., 0.1% aqueous ammonia) may be effective.[5] However, for Cys-containing peptides, basic conditions (pH > 7) should be approached with caution as they can promote disulfide bond formation if any deprotection of the Acm group occurs.[6]

Q5: Will removing the Boc and Acm protecting groups improve solubility?

A5: Yes, in most cases, the final deprotection of the peptide to yield the native sequence will significantly improve its solubility in aqueous solutions, provided the native peptide sequence itself is not extremely hydrophobic. The removal of the bulky and hydrophobic Boc and Acm groups exposes the more polar free amine and thiol functionalities.

Troubleshooting Guide

Encountering a peptide that won't dissolve can be a frustrating experience. The following table provides a structured approach to troubleshooting common solubility issues with Boc-Cys(Acm)-OH containing peptides.

Problem Potential Cause Recommended Solution(s)
Peptide appears insoluble in water or aqueous buffers. High hydrophobicity due to Boc and Acm groups and/or the peptide sequence.1. Small-Scale Test: Use a small aliquot to test a range of solvents. 2. pH Adjustment: If the peptide has a net charge, try dissolving it in a dilute acidic (e.g., 10% acetic acid) or basic (e.g., 0.1% ammonium bicarbonate) solution. 3. Organic Co-solvents: Start by dissolving the peptide in a minimal amount of a suitable organic solvent like DMF or ACN, and then slowly add the aqueous buffer with vortexing.[4]
Peptide forms a gel or precipitates upon addition of aqueous buffer to an organic solvent stock. The peptide is aggregating as the solvent polarity increases.1. Slower Addition: Add the aqueous buffer very slowly (dropwise) to the vortexing peptide-organic solvent mixture. 2. Sonication: Use a sonicator bath to help break up aggregates and facilitate dissolution.[2][4] 3. Chaotropic Agents: For peptides that tend to aggregate, the addition of 6 M guanidine hydrochloride or 8 M urea to the buffer can be effective, but ensure compatibility with your downstream application.[1]
Peptide is insoluble even in common organic solvents like DMF or ACN. The peptide has a very high tendency to form strong intermolecular interactions (e.g., β-sheets).1. Stronger Organic Solvents: Try dissolving in a small amount of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which are known to disrupt secondary structures. These can be used as co-solvents with other organic solvents or water. 2. Gentle Warming: Carefully warm the solution to 30-40°C. Monitor closely to avoid peptide degradation.[2]
Solution is cloudy or contains visible particulates after attempted dissolution. Incomplete solubilization or presence of insoluble impurities.1. Sonication: Sonicate the sample for 5-10 minutes in a cold water bath. 2. Centrifugation: Before use, centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved material and use the clear supernatant.[2][4]

Quantitative Data Summary

While precise solubility values are highly sequence-dependent, the following table provides a semi-quantitative guide to the solubility of Boc-protected amino acids and general peptides in various solvents. This can help in selecting the initial solvents for your solubility tests.

Compound Type Solvent Solubility (Qualitative/Semi-quantitative) Notes
Boc-Protected Amino Acids Dichloromethane (DCM)Generally SolubleA common solvent for peptide synthesis.
Dimethylformamide (DMF)Generally Highly SolubleA good choice for dissolving protected peptides.
N-Methyl-2-pyrrolidone (NMP)Generally Highly SolubleSimilar to DMF in its solubilizing power.
Dimethyl Sulfoxide (DMSO)Highly SolubleUse with caution for Cys-containing peptides due to oxidation risk.[7]
Hydrophobic Peptides (containing Boc-Cys(Acm)-OH) Water/Aqueous BuffersGenerally Insoluble to Sparingly Soluble
10-30% Acetic Acid (aq)May be effective for basic peptides[1]
0.1% NH4OH or NH4HCO3 (aq)May be effective for acidic peptidesUse with caution for Cys-containing peptides.[1]
Acetonitrile (ACN)Soluble to Highly SolubleA good alternative to DMSO.
Dimethylformamide (DMF)Soluble to Highly SolubleOften a preferred solvent for initial dissolution.[1]
Trifluoroethanol (TFE) / Hexafluoroisopropanol (HFIP)Often effective for highly aggregated peptidesThese solvents disrupt secondary structures.

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing of a Boc-Cys(Acm)-OH Peptide

This protocol outlines a systematic approach to finding a suitable solvent for your peptide.

  • Preparation: Carefully weigh a small amount (e.g., 1 mg) of your lyophilized peptide into a microcentrifuge tube.

  • Initial Solvent Screening (Aqueous):

    • Add a small volume (e.g., 100 µL) of sterile, distilled water. Vortex gently.

    • If not dissolved, assess the net charge of your peptide.

      • For basic peptides, add 10% acetic acid dropwise while vortexing.

      • For acidic peptides, add 0.1% ammonium bicarbonate dropwise while vortexing (use with caution).

  • Organic Solvent Screening:

    • If the peptide remains insoluble, lyophilize the aqueous mixture to dryness.

    • To the dry peptide, add a minimal volume (e.g., 50 µL) of DMF. Vortex.

    • If still insoluble, try ACN or a mixture of DMF/ACN.

  • Co-solvent Approach:

    • Once the peptide is dissolved in a minimal amount of organic solvent, slowly add your desired aqueous buffer dropwise while continuously vortexing.

  • Enhancement Techniques:

    • If precipitation occurs, try sonicating the tube in a cold water bath for 5-10 minutes.

    • Gentle warming (up to 40°C) can also be attempted.

  • Clarification: Once dissolved, centrifuge the solution to pellet any remaining particulates before use.

Protocol 2: Preparation of a Stock Solution of a Hydrophobic Boc-Cys(Acm)-OH Peptide

This protocol is for preparing a concentrated stock solution in an organic solvent for subsequent dilution into aqueous media.

  • Initial Dissolution: Add a small volume of high-purity DMF to the lyophilized peptide to achieve a high concentration (e.g., 10-20 mg/mL).

  • Complete Solubilization: Vortex the solution thoroughly. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilution: For use in aqueous-based assays, slowly add the concentrated organic stock solution to your aqueous buffer with vigorous stirring or vortexing. It is crucial to add the peptide stock to the buffer, not the other way around.

  • Final Concentration: Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your assay. Aim for the lowest possible concentration of the organic co-solvent.

Visualizing Experimental Workflows

Diagram 1: General Workflow for Peptide Solubility Testing

G General Workflow for Peptide Solubility Testing start Start with small aliquot of lyophilized peptide water Add sterile water and vortex start->water check_charge Assess Net Charge water->check_charge Insoluble end Soluble peptide solution water->end Soluble acidic_sol Add dilute acid (e.g., 10% Acetic Acid) check_charge->acidic_sol Basic Peptide basic_sol Add dilute base (e.g., 0.1% NH4HCO3) check_charge->basic_sol Acidic Peptide lyophilize Lyophilize to dryness acidic_sol->lyophilize Insoluble acidic_sol->end Soluble basic_sol->lyophilize Insoluble basic_sol->end Soluble organic_sol Add minimal organic solvent (DMF or ACN) lyophilize->organic_sol co_solvent Slowly add aqueous buffer to organic solution organic_sol->co_solvent insoluble Insoluble organic_sol->insoluble Insoluble sonicate_warm Apply sonication or gentle warming co_solvent->sonicate_warm Precipitation centrifuge Centrifuge to clarify co_solvent->centrifuge Soluble sonicate_warm->centrifuge centrifuge->end G Factors Influencing Peptide Solubility cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors solubility Peptide Solubility aa_comp Amino Acid Composition aa_comp->solubility ph pH aa_comp->ph influences optimal sequence Sequence sequence->solubility protecting_groups Protecting Groups (Boc, Acm) protecting_groups->solubility solvent Solvent Choice protecting_groups->solvent guides choice solvent->solubility ph->solubility temperature Temperature temperature->solubility concentration Concentration concentration->solubility

References

Validation & Comparative

A Comparative Guide to Boc-Cys(Acm)-OH and Fmoc-Cys(Acm)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of cysteine residues is paramount in peptide synthesis, particularly for peptides requiring specific disulfide bond architectures for their biological activity. The choice of protecting group strategy for the α-amino and thiol functionalities of cysteine significantly impacts the efficiency of synthesis, purity of the final product, and the potential for side reactions. This guide provides an objective comparison of two widely used protected cysteine derivatives: N-α-(tert-butyloxycarbonyl)-S-(acetamidomethyl)-L-cysteine (Boc-Cys(Acm)-OH) and N-α-(9-fluorenylmethoxycarbonyl)-S-(acetamidomethyl)-L-cysteine (Fmoc-Cys(Acm)-OH).

The acetamidomethyl (Acm) group serves as a stable and orthogonal protecting group for the cysteine thiol, compatible with both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies. Its stability under the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection allows for the selective formation of disulfide bonds at a later stage.

At a Glance: Key Differences

FeatureBoc-Cys(Acm)-OHFmoc-Cys(Acm)-OH
α-Amino Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Strong Acid (e.g., TFA)Base (e.g., 20% Piperidine in DMF)
Thiol Protection Acetamidomethyl (Acm)Acetamidomethyl (Acm)
Acm Deprotection Iodine, Hg(OAc)₂, Ag(I) saltsIodine, Hg(OAc)₂, Ag(I) salts
Racemization Risk Generally lowerHigher, especially with base-mediated coupling reagents
Common Side Reactions Acid-catalyzed side reactionsBase-catalyzed side reactions (e.g., piperidinyl-alanine formation)

Performance Comparison: Experimental Data

Table 1: Racemization of Cysteine Derivatives in Fmoc-SPPS

Cysteine DerivativeCoupling ConditionsRacemization Rate (%)Reference
Fmoc-Cys(Acm)-OHHCTU/6-Cl-HOBt/DIEALow[1]
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIEASignificantly higher than Acm[1]

Note: This data highlights the lower propensity for racemization of the Acm-protected cysteine compared to the commonly used Trt-protected version in Fmoc-SPPS. Cysteine residues are known to be susceptible to racemization during activation, and the choice of protecting group can mitigate this side reaction.[1]

Potential Side Reactions

The choice between Boc and Fmoc strategies when using Cys(Acm)-OH introduces different profiles of potential side reactions.

Boc-Cys(Acm)-OH:

  • Acid-catalyzed side reactions: Repeated exposure to strong acids like TFA for Boc deprotection can lead to side reactions on sensitive residues elsewhere in the peptide chain.

  • t-butyl cation side products: The t-butyl cations generated during Boc deprotection can alkylate nucleophilic residues like tryptophan and methionine if not properly scavenged.

Fmoc-Cys(Acm)-OH:

  • Racemization: As noted above, cysteine derivatives are prone to racemization during coupling in Fmoc-SPPS, particularly with base-mediated coupling reagents.[1] Using hindered bases or coupling in the absence of a base can reduce this.[2]

  • 3-(1-Piperidinyl)alanine Formation: Peptides with C-terminal cysteine are susceptible to base-catalyzed elimination of the protected thiol, followed by the addition of piperidine, the deprotection reagent.[3] Using a bulky protecting group like Trityl (Trt) is often preferred over Acm for C-terminal cysteines to minimize this.[2]

  • Aspartimide Formation: The sequence Asp(OtBu)-Cys(Acm) is known to be prone to aspartimide formation upon treatment with piperidine.[2]

Experimental Protocols

Boc-SPPS Protocol for incorporating Boc-Cys(Acm)-OH

This protocol outlines a manual solid-phase peptide synthesis cycle on a Merrifield resin.

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 1-2 hours.

  • Deprotection:

    • Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

    • Drain and treat with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (5x).

  • Coupling:

    • In a separate vessel, dissolve Boc-Cys(Acm)-OH (3 eq.), HOBt (3 eq.), and HBTU (2.9 eq.) in N,N-Dimethylformamide (DMF).

    • Add DIEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage: After synthesis completion, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA with appropriate scavengers). The Acm group will remain intact.[4][5]

Fmoc-SPPS Protocol for incorporating Fmoc-Cys(Acm)-OH

This protocol outlines a manual solid-phase peptide synthesis cycle on a Rink Amide resin.

  • Resin Swelling: Swell the resin in DMF for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-Cys(Acm)-OH (3 eq.), HCTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. The Acm group will remain intact.

Acm Group Deprotection and Disulfide Bond Formation (Post-Cleavage)
  • Dissolve Peptide: Dissolve the purified Acm-protected peptide in a suitable solvent (e.g., methanol, aqueous acetic acid).

  • Iodine Treatment: Add a solution of iodine (10 equivalents per Acm group) in the same solvent.

  • Reaction: Stir the mixture for 1-2 hours at room temperature, monitoring the reaction by HPLC.

  • Quench: Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate until the yellow-brown color disappears.

  • Purification: Purify the cyclic peptide by reversed-phase HPLC.[6][7]

Visualizing the Workflow

The following diagrams illustrate the key steps and logical relationships in Boc and Fmoc peptide synthesis strategies incorporating Cys(Acm)-OH.

Boc_SPPS_Workflow start Start with Resin deprotection Boc Deprotection (TFA) start->deprotection wash1 Wash deprotection->wash1 Wash neutralization Neutralization (DIEA) coupling Couple Boc-Cys(Acm)-OH (HBTU/HOBt/DIEA) neutralization->coupling next_aa Couple Next Boc-AA-OH coupling->next_aa Repeat Cycle final_cleavage Final Cleavage (HF/TFMSA) Acm remains coupling->final_cleavage Final Amino Acid wash1->neutralization next_aa->deprotection acm_deprotection Acm Deprotection & Disulfide Formation (Iodine) final_cleavage->acm_deprotection end Final Peptide acm_deprotection->end

Caption: Boc-SPPS workflow for incorporating Boc-Cys(Acm)-OH.

Fmoc_SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (Piperidine) start->deprotection wash1 Wash deprotection->wash1 Wash coupling Couple Fmoc-Cys(Acm)-OH (HCTU/DIEA) next_aa Couple Next Fmoc-AA-OH coupling->next_aa Repeat Cycle final_cleavage Final Cleavage (TFA Cocktail) Acm remains coupling->final_cleavage Final Amino Acid wash1->coupling next_aa->deprotection acm_deprotection Acm Deprotection & Disulfide Formation (Iodine) final_cleavage->acm_deprotection end Final Peptide acm_deprotection->end

Caption: Fmoc-SPPS workflow for incorporating Fmoc-Cys(Acm)-OH.

Conclusion

Both Boc-Cys(Acm)-OH and Fmoc-Cys(Acm)-OH are indispensable tools for the synthesis of peptides requiring regioselective disulfide bond formation. The choice between them is dictated by the overall synthetic strategy, the nature of the peptide sequence, and the available instrumentation.

  • Boc-Cys(Acm)-OH is well-suited for the synthesis of long and complex peptides where the harsher final cleavage conditions are manageable and the risk of acid-sensitive side reactions is low. The Boc strategy can sometimes offer advantages in preventing aggregation of hydrophobic peptides.[]

  • Fmoc-Cys(Acm)-OH is the more commonly used derivative in modern peptide synthesis due to the milder overall conditions of the Fmoc/tBu strategy.[9] It is particularly advantageous for peptides containing acid-sensitive residues. However, careful consideration must be given to mitigating the risk of racemization and base-induced side reactions, especially when cysteine is at the C-terminus.[2][]

Ultimately, a thorough understanding of the chemistry and potential pitfalls of each approach will enable the researcher to make an informed decision and achieve a successful synthesis.

References

A Comparative Guide to the Use of Mercury(II) Acetate for Acetamidomethyl (Acm) Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in peptide synthesis and drug development, the selective protection and deprotection of cysteine's thiol side chain is a critical step. The acetamidomethyl (Acm) protecting group is widely used due to its stability under the acidic conditions of solid-phase peptide synthesis (SPPS).[1] However, its efficient and clean removal is paramount for subsequent steps like disulfide bond formation or side-chain modification. Mercury(II) acetate, Hg(OAc)₂, is a classical reagent for Acm deprotection, offering a reliable method to generate a free thiol. This guide provides an objective comparison of mercury(II) acetate with other deprotection agents, supported by experimental data and protocols.

Mercury(II) Acetate: A Performance Analysis

Mercury(II) acetate effectively removes the Acm group to yield a free thiol, a crucial step when a disulfide bond is not the immediate desired outcome.[1] The reaction is typically conducted at a controlled pH of 4.0 and is generally complete within an hour.[1][2]

Advantages:

  • Generates Free Thiol: Unlike oxidative methods that directly form disulfide bonds, Hg(OAc)₂ treatment results in a free sulfhydryl group, allowing for controlled, stepwise disulfide bond formation or other site-specific modifications.[1]

  • Established Methodology: The protocol for Acm removal using mercury(II) acetate is well-documented and has been used for decades in peptide chemistry.[2][3]

  • Effective Deprotection: It is a robust method for the cleavage of the Acm group.

Disadvantages:

  • High Toxicity: Mercury compounds are highly toxic, posing significant health risks and requiring stringent handling and waste disposal protocols.[1][4][5]

  • Potential for Side Reactions: In peptides with a high content of serine and threonine residues, a side reaction involving an S→O shift of the Acm group has been reported.[6]

  • Lack of Orthogonality: The conditions for removing the Acm group with mercury(II) acetate can also lead to the cleavage of other sulfur-protecting groups, such as S-t-Butyl and S-trityl, which can be a drawback if orthogonality is required.[1][2][7]

  • Multi-step Process: Following deprotection, the resulting mercury-thiol complex must be treated with an excess of a thiol-containing reagent, like β-mercaptoethanol, to precipitate the mercury and liberate the free cysteine thiol. This second step can be lengthy, sometimes requiring several hours.[2][8]

Comparative Analysis of Acm Deprotection Methods

The choice of deprotection reagent is dictated by the desired outcome (free thiol or disulfide bond), the peptide sequence, and the presence of other protecting groups.[1]

Reagent(s)Typical ConditionsOutcomeAdvantagesDisadvantages & Side Reactions
Mercury(II) Acetate (Hg(OAc)₂) ** 1.0-10 eq. per Acm group, pH 4.0 in aq. acetic acid, 1 hr; followed by β-mercaptoethanol treatment (≥5 hrs).[1][2][8]Free ThiolEffective for generating a free thiol.[1]Highly toxic, requires special handling and disposal.[1][4] Can also remove S-t-Butyl and S-trityl groups.[1][2] Potential for S→O Acm shift.[6]
Iodine (I₂) **10-50 fold excess in solvents like aq. acetic acid or methanol, 40-60 min.[1]Disulfide BondDirect, one-step deprotection and disulfide bond formation.[1]Can cause side reactions like iodination of tyrosine and tryptophan residues.[1][4] Reaction rate is highly solvent-dependent.[1][8]
Silver(I) Salts (AgBF₄, AgOTf) ~20 eq. of silver salt in cold TFA with anisole, 1.5 hrs; followed by DTT treatment.[1]Free ThiolEffective alternative to mercury for generating a free thiol.Toxic heavy metal reagents.[1] Requires subsequent treatment with DTT to remove silver ions. May partially remove S-Trityl groups.[2]
N-Chlorosuccinimide (NCS) ~3 eq. of NCS in DMF on-resin, ~2 x 3.5 min treatments.[1][9]Disulfide BondRapid, on-resin deprotection and cyclization simplifies purification.[8][9] Compatible with other Cys protecting groups like Trt.[9][10]Sensitive to Met and Trp residues, which can be oxidized.[9]
Thallium(III) Trifluoroacetate (Tl(TFA)₃) Tl(TFA)₃ in a suitable solvent.Disulfide BondEffective for simultaneous deprotection and cyclization.[2]Highly toxic.[2] Can also cause the S→O Acm shift side reaction.[6]
Quantitative Data Summary

Direct quantitative comparison of yields across different studies is challenging due to variations in peptide sequences and reaction scales. However, reported data indicates the general efficacy of these methods.

MethodPeptide Sequence ContextPurity/YieldReference
NCS On-resin cyclization of Oxytocin≥87% purity of cyclized peptide[9]
NCS On-resin cyclization of α-conotoxin SI (first disulfide)81.7% purity[9]
DTNP Deprotection of VTGGC(Acm)G-OH~90% deprotection with 15 eq. of DTNP[4]

Experimental Protocols

Protocol 1: Acm Deprotection Using Mercury(II) Acetate to Yield a Free Thiol

This protocol is adapted from established procedures for removing the Acm group to generate a cysteine with a free thiol side chain.[1][2]

Materials:

  • Acm-protected peptide

  • Deionized water or 10% (v/v) aqueous acetic acid

  • Glacial acetic acid

  • Aqueous ammonia

  • Mercury(II) acetate (Hg(OAc)₂)

  • β-mercaptoethanol

Procedure:

  • Dissolve the Acm-protected peptide in water or 10% (v/v) aqueous acetic acid to a concentration of approximately 5-10 mg/mL.[8][11]

  • Carefully adjust the pH of the solution to 4.0 using glacial acetic acid or aqueous ammonia.[1][2][8]

  • While stirring, add 1.0 to 10 equivalents of mercury(II) acetate per Acm group present in the peptide.[1][8][11]

  • Readjust the pH to 4.0 and continue to stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 1 to 2 hours.[2][8]

  • Monitor the reaction progress using analytical HPLC and/or mass spectrometry to confirm the removal of the Acm group (mass decrease of 71.08 Da per group).[8]

  • Once the reaction is complete, add an excess of β-mercaptoethanol (e.g., 20 equivalents per Acm group) and allow the mixture to stand for at least 5 hours at room temperature to precipitate the mercury salts.[2][8]

  • Centrifuge the mixture to pellet the precipitate.[2]

  • Carefully collect the supernatant containing the deprotected peptide and purify by preparative HPLC.

Protocol 2: Acm Deprotection and Disulfide Bond Formation Using Iodine

This protocol is suitable for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond.[1]

Materials:

  • Acm-protected peptide

  • Aqueous acetic acid (e.g., 40-50%) or aqueous methanol

  • Iodine (I₂) solution in a suitable solvent (e.g., methanol or acetic acid)

  • Aqueous sodium thiosulfate or ascorbic acid solution

Procedure:

  • Dissolve the Acm-protected peptide in a suitable solvent like aqueous acetic acid or aqueous methanol to a dilute concentration (e.g., 10⁻³ to 10⁻⁴ M) to favor intramolecular cyclization.[1]

  • With vigorous stirring, add a solution of iodine (typically 10-50 fold excess per Acm group) dropwise.[1][8]

  • Continue stirring at room temperature and monitor the reaction by analytical HPLC. The reaction is typically complete within 60 minutes.[1]

  • Once the reaction is complete, quench the excess iodine by adding aqueous sodium thiosulfate or ascorbic acid solution dropwise until the yellow color of the solution disappears.[1][8]

  • Remove the organic solvent under reduced pressure.

  • Purify the cyclized peptide by preparative HPLC.

Visualizations

G cluster_prep Step 1: Peptide Preparation cluster_reaction Step 2: Deprotection Reaction cluster_workup Step 3: Mercury Removal & Purification A Dissolve Acm-protected peptide in 10% aq. acetic acid B Adjust pH to 4.0 A->B C Add Hg(OAc)₂ (1-10 eq.) B->C D Stir for 1-2 hours at room temperature C->D E Monitor by HPLC/MS D->E F Add β-mercaptoethanol (excess) E->F G Incubate for ≥5 hours to precipitate Hg salts F->G H Centrifuge and collect supernatant G->H I Purify peptide by HPLC H->I

Caption: Experimental workflow for Acm deprotection using Hg(OAc)₂.

G Title Hg(OAc)₂ for Acm Deprotection Advantages Advantages Disadvantages Disadvantages Adv1 Generates Free Thiol Advantages->Adv1 Adv2 Well-Established Protocol Advantages->Adv2 Dis1 High Toxicity Disadvantages->Dis1 Dis2 Potential Side Reactions (S→O Acm Shift) Disadvantages->Dis2 Dis3 Lack of Orthogonality (Removes S-tBu, S-Trt) Disadvantages->Dis3 Dis4 Requires Lengthy Mercury Removal Step Disadvantages->Dis4

Caption: Advantages and Disadvantages of Hg(OAc)₂ for Acm Removal.

References

A Comparative Guide to Boc/Bzl and Fmoc/tBu Strategies for Cysteine-Rich Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of cysteine-rich peptides (CRPs) presents a unique set of challenges. The propensity of cysteine residues to undergo side reactions, including racemization and premature disulfide bond formation, necessitates a carefully chosen solid-phase peptide synthesis (SPPS) strategy. The two most established methods, Boc/Bzl and Fmoc/tBu, offer distinct advantages and disadvantages in this context. This guide provides an objective comparison of these strategies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for your research needs.

Core Principles: A Fundamental Divide

The primary difference between the Boc/Bzl and Fmoc/tBu strategies lies in their protecting group chemistry, which dictates the conditions for deprotection and cleavage.

Boc/Bzl Strategy: This classic approach relies on acid-labile protecting groups. The Nα-amino group is temporarily protected by the tert-butyloxycarbonyl (Boc) group, which is removed by moderate acid, typically trifluoroacetic acid (TFA).[1][2] Side-chain protecting groups, including the benzyl (Bzl) group for cysteine, are more stable and require a strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[1] This graduated acid lability is the cornerstone of the Boc/Bzl strategy.[3]

Fmoc/tBu Strategy: This modern approach utilizes an orthogonal protection scheme.[2][3] The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a secondary amine, most commonly piperidine.[4][] Side-chain protecting groups, such as the tert-butyl (tBu) group for other residues and various groups for cysteine (e.g., Trityl (Trt)), are acid-labile and are removed during the final TFA-mediated cleavage.[3][4]

Performance Comparison: A Data-Driven Analysis

While direct, head-to-head quantitative comparisons for the synthesis of the same cysteine-rich peptide using both strategies are not abundant in the literature, a comparative analysis can be drawn from the known challenges and side reactions associated with each method.[3]

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Deprotection Moderate acid (e.g., 50% TFA in DCM)Mild base (e.g., 20% piperidine in DMF)[4]
Side-Chain Protection (Cys) Benzyl (Bzl), Acetamidomethyl (Acm)[6]Trityl (Trt), Acetamidomethyl (Acm), tert-Butyl (tBu), 4-Methoxytrityl (Mmt)
Final Cleavage Strong acid (e.g., HF, TFMSA)[1]Moderate acid (e.g., TFA cocktail)[4]
Orthogonality Semi-orthogonal (based on differential acid lability)[2]Fully orthogonal (base vs. acid cleavage)[2]
Racemization of Cysteine Generally lower risk due to acidic deprotection cycles.Higher risk, especially during coupling of Fmoc-Cys(Trt)-OH with base-mediated activators.
β-Elimination at C-terminal Cys Less common.Can be a significant side reaction, leading to the formation of dehydroalanine and piperidinyl-alanine adducts.
Handling & Safety Requires specialized, HF-resistant equipment and stringent safety protocols.Can be performed in standard laboratory glassware. TFA is corrosive but less hazardous than HF.
Compatibility with Modifications Harsh final cleavage can be incompatible with sensitive post-translational modifications.Milder cleavage conditions are more compatible with a wider range of modifications.[7]
Aggregation Can be advantageous for hydrophobic or aggregation-prone sequences as the protonated N-terminus after deprotection can reduce aggregation.More prone to aggregation in some sequences due to the neutral peptide backbone.[8]

Key Challenges in Cysteine-Rich Peptide Synthesis and Strategic Solutions

1. Racemization: Cysteine is highly susceptible to racemization, particularly in the Fmoc/tBu strategy during the activation and coupling steps. The use of base-mediated coupling reagents can exacerbate this issue.

  • Fmoc/tBu Mitigation: Employing coupling reagents that do not require a strong base, or using additives like 1-hydroxybenzotriazole (HOBt), can minimize racemization. For C-terminal cysteine residues, using 2-chlorotrityl resin can also help suppress racemization.

  • Boc/Bzl Advantage: The acidic conditions of the Boc/Bzl cycle are less prone to causing racemization of cysteine residues.

2. Side Reactions at C-terminal Cysteine: In the Fmoc/tBu strategy, the use of piperidine for Fmoc deprotection can lead to β-elimination of the protected thiol group at the C-terminus, forming a dehydroalanine intermediate. This can then react with piperidine to form an undesirable adduct.[9]

  • Fmoc/tBu Mitigation: Using a sterically hindered protecting group like Trityl (Trt) can reduce this side reaction.

  • Boc/Bzl Advantage: The absence of a strong base in the deprotection steps of the Boc/Bzl strategy largely avoids this complication.

3. Disulfide Bond Formation: Achieving the correct disulfide bond connectivity in peptides with multiple cysteine residues is a major challenge. This requires an orthogonal protection strategy where different cysteine protecting groups can be selectively removed without affecting others.

  • Fmoc/tBu Advantage: This strategy offers a wider array of orthogonal cysteine protecting groups with distinct removal conditions (e.g., acid-labile Trt, Mmt; iodine-labile Acm; reduction-labile StBu), making it generally more suitable for the regioselective synthesis of multiple disulfide bonds.[10]

  • Boc/Bzl Approach: While orthogonal strategies are also possible with Boc/Bzl chemistry (e.g., using a combination of Bzl and Acm), the final global deprotection with strong acid limits the flexibility for on-resin manipulations.[6]

Experimental Protocols

The following are generalized protocols for the synthesis of a hypothetical cysteine-rich peptide using both strategies.

Boc/Bzl Solid-Phase Peptide Synthesis Protocol

This protocol outlines a manual synthesis cycle for a peptide with multiple cysteines protected with Bzl groups.

  • Resin Swelling: Swell Merrifield resin in dichloromethane (DCM) for 1-2 hours.

  • First Amino Acid Attachment: Couple the first Boc-protected amino acid to the resin using the cesium salt method.

  • Peptide Chain Elongation (per cycle):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.[9]

    • Washing: Wash the resin with DCM, isopropanol, and then DMF.

    • Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM.[9]

    • Washing: Wash the resin with DCM.

    • Coupling: Couple the next Boc-amino acid (including Boc-Cys(Bzl)-OH) using a suitable activating agent (e.g., HBTU/DIEA) in DMF.

    • Washing: Wash the resin with DMF and DCM.

  • Final Cleavage and Deprotection:

    • After completing the sequence, dry the peptide-resin under vacuum.

    • Treat the resin with anhydrous HF at 0°C for 1 hour in the presence of scavengers (e.g., p-cresol).

    • Evaporate the HF and precipitate the peptide with cold diethyl ether.

  • Disulfide Bond Formation (Oxidative Folding):

    • Dissolve the crude linear peptide in an aqueous buffer (e.g., ammonium bicarbonate, pH 8-8.5) at a low concentration (0.1-1 mg/mL).

    • Stir the solution open to the atmosphere for 24-48 hours to allow for air oxidation.

    • Monitor the reaction by HPLC and mass spectrometry.

    • Purify the folded peptide by reverse-phase HPLC.

Fmoc/tBu Solid-Phase Peptide Synthesis Protocol

This protocol describes a manual synthesis of a peptide with two disulfide bonds using an orthogonal protection strategy with Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • Peptide Chain Elongation (per cycle):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.[4]

    • Washing: Wash the resin thoroughly with DMF.

    • Coupling: Couple the next Fmoc-amino acid (e.g., Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH) using an activating agent (e.g., HCTU/DIEA) in DMF.

    • Washing: Wash the resin with DMF.

  • First Disulfide Bond Formation (On-Resin):

    • After completing the sequence, selectively deprotect the Trt groups by treating the resin with a solution of 1-5% TFA in DCM with scavengers.

    • Wash the resin thoroughly.

    • Perform on-resin oxidation using, for example, iodine in DMF to form the first disulfide bond.

  • Final Cleavage:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[4] This will cleave the peptide from the resin and remove the remaining tBu-based side-chain protecting groups, leaving the Acm groups intact.

    • Precipitate the peptide with cold diethyl ether.

    • Purify the Acm-protected, single-disulfide peptide by HPLC.

  • Second Disulfide Bond Formation:

    • Dissolve the purified peptide in a suitable solvent.

    • Remove the Acm groups using iodine in methanol or another appropriate solvent.

    • Purify the final, two-disulfide-bridged peptide by HPLC.

Visualizing the Synthetic Workflows

Boc/Bzl SPPS Workflow for Cysteine-Rich Peptides

Boc_SPPS_Workflow cluster_cycle Peptide Chain Elongation (n cycles) Boc_Deprotection Boc Deprotection (50% TFA/DCM) Wash1 Wash (DCM/IPA/DMF) Boc_Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash1->Neutralization Coupling Coupling (Boc-AA-OH, HBTU) Neutralization->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Boc_Deprotection Cleavage Final Cleavage & Deprotection (HF) Wash2->Cleavage Start Boc-AA-Resin Start->Boc_Deprotection Oxidation Oxidative Folding (Air Oxidation) Cleavage->Oxidation Purification Purification (RP-HPLC) Oxidation->Purification Final_Peptide Cysteine-Rich Peptide Purification->Final_Peptide

Caption: General workflow for Boc/Bzl solid-phase synthesis of cysteine-rich peptides.

Fmoc/tBu SPPS Workflow with Orthogonal Cysteine Protection

Fmoc_SPPS_Orthogonal cluster_cycle Peptide Chain Elongation (n cycles) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling (Fmoc-Cys(PGx)-OH, HCTU) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Fmoc_Deprotection Selective_Deprotection Selective Cys(PG1) Deprotection (e.g., mild acid) Wash2->Selective_Deprotection Start Fmoc-AA-Resin Start->Fmoc_Deprotection OnResin_Oxidation On-Resin Oxidation (e.g., Iodine) Selective_Deprotection->OnResin_Oxidation Final_Cleavage Final Cleavage (TFA Cocktail) OnResin_Oxidation->Final_Cleavage Second_Oxidation Second Disulfide Formation (e.g., Iodine) Final_Cleavage->Second_Oxidation Purification Purification (RP-HPLC) Second_Oxidation->Purification Final_Peptide Multi-Disulfide Peptide Purification->Final_Peptide

Caption: Workflow for Fmoc/tBu synthesis of a multi-disulfide peptide using orthogonal protection.

Conclusion

The choice between the Boc/Bzl and Fmoc/tBu strategies for synthesizing cysteine-rich peptides is a critical decision that depends on the specific challenges presented by the peptide sequence and the desired final product.

The Fmoc/tBu strategy is generally favored for its milder reaction conditions, greater compatibility with sensitive functional groups, and the wider availability of orthogonal protecting groups for cysteine, which is a significant advantage for the regioselective synthesis of multiple disulfide bonds.[]

The Boc/Bzl strategy , while requiring harsher cleavage conditions and specialized equipment, remains a powerful option, particularly for sequences prone to aggregation where the protonated state of the peptide chain during synthesis can be beneficial.[] It also offers a lower risk of certain side reactions like racemization and β-elimination at the C-terminal cysteine.

Ultimately, a thorough understanding of the chemical principles of each strategy, combined with a careful evaluation of the target peptide's sequence and complexity, will guide the researcher to the most effective synthetic route.

References

A Researcher's Guide to Validating Protein Disulfide Bonds: A Comparative Analysis of Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of disulfide bonds is a critical quality attribute that underpins the structural integrity, stability, and biological function of therapeutic proteins. The formation of incorrect or "scrambled" disulfide linkages can lead to product heterogeneity, loss of efficacy, and potential immunogenicity. This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative biophysical techniques for the validation of disulfide bond formation, supported by experimental data and detailed protocols.

Mass Spectrometry: The Gold Standard for Disulfide Bond Mapping

Mass spectrometry (MS) has emerged as the principal analytical tool for the definitive identification and localization of disulfide bonds in proteins.[1] Its high sensitivity, resolution, and versatility enable the precise mapping of disulfide connectivity in both simple and complex protein systems.[1] The primary MS-based strategies for disulfide bond analysis are categorized as bottom-up, top-down, and middle-down proteomics.

Bottom-Up Proteomics: The Workhorse Approach

In bottom-up proteomics, the protein of interest is enzymatically digested into smaller peptides under non-reducing conditions to preserve the native disulfide linkages.[1] These disulfide-linked peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The identification of disulfide-linked peptides relies on the detection of precursor ions with higher molecular weights and unique fragmentation patterns upon MS/MS analysis.[1]

Top-Down and Middle-Down Proteomics: A Holistic View

Top-down proteomics involves the direct analysis of intact proteins without prior enzymatic digestion. This approach preserves all post-translational modifications, including the complete network of disulfide bonds, providing a comprehensive overview of the protein's disulfide connectivity in its full context.[1] However, this technique is technically demanding and generally more suitable for smaller to medium-sized proteins. Middle-down proteomics offers a compromise by employing limited proteolysis to generate larger peptide fragments that retain more of the native disulfide bond structures than traditional bottom-up methods.[1]

Fragmentation Techniques: Deciphering the Disulfide Linkages

The choice of fragmentation technique in MS/MS is crucial for the successful analysis of disulfide-linked peptides.

  • Collision-Induced Dissociation (CID): CID is a widely used fragmentation method that primarily cleaves the peptide backbone, generating b- and y-type fragment ions. While effective for sequencing peptides, CID is often inefficient at cleaving the disulfide bond itself, which can complicate spectral interpretation for disulfide-linked peptides.[1]

  • Electron Transfer Dissociation (ETD): ETD is particularly well-suited for disulfide bond analysis as it preferentially cleaves the disulfide bond while preserving the peptide backbones of the constituent peptides.[1] This generates characteristic c- and z-type fragment ions, simplifying the identification of the linked peptides. ETD generally provides higher sequence coverage for disulfide-linked peptides compared to CID.[2]

  • Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID technique that also produces b- and y-type ions. It can provide complementary information to CID and ETD.

  • Electron Transfer/Higher-Energy Collision Dissociation (EThcD): This hybrid fragmentation technique combines ETD and HCD, leveraging the advantages of both to provide more comprehensive fragmentation data and improve the confidence of disulfide bond assignments.

  • Ultraviolet Photodissociation (UVPD): UVPD utilizes ultraviolet photons to induce fragmentation. It can selectively cleave disulfide bonds, offering another tool for disulfide bond mapping.[3]

Quantitative Comparison of Disulfide Bond Analysis Techniques

The selection of an appropriate method for disulfide bond validation depends on a variety of factors, including the complexity of the protein, the required level of detail, and available instrumentation. The following tables provide a comparative overview of the different mass spectrometry approaches and a comparison with alternative techniques.

FeatureBottom-Up ProteomicsTop-Down ProteomicsMiddle-Down Proteomics
Principle Analysis of disulfide-linked peptides after enzymatic digestion.Analysis of intact proteins with preserved disulfide bonds.Analysis of large, disulfide-containing peptides from limited proteolysis.
Sequence Coverage Variable, dependent on enzyme efficiency and peptide properties.Potentially 100% for smaller proteins.Higher than bottom-up, lower than top-down.
Sensitivity High, suitable for low-abundance proteins.Lower, requires higher protein amounts.Moderate to high.
False Discovery Rate (FDR) Can be controlled with appropriate software and validation.Lower risk of artifactual disulfide scrambling during sample prep.Moderate.
Analysis Time Longer due to digestion and complex data analysis.Faster sample preparation, but potentially longer data acquisition and analysis.Moderate.
Applicability Widely applicable to a broad range of proteins, including large and complex ones like monoclonal antibodies.Best suited for smaller to medium-sized proteins (< 50 kDa).Good for disulfide-rich proteins and monoclonal antibody subunits.
Key Advantage Robust, well-established workflows and high sensitivity.Provides a complete picture of all disulfide linkages on the intact protein.Balances the detail of top-down with the applicability of bottom-up.
Key Limitation Risk of disulfide scrambling during sample preparation; incomplete sequence coverage.Technically challenging, lower throughput, and limited to smaller proteins.Can be complex to optimize the limited digestion conditions.
Fragmentation MethodPrimary Ion TypesDisulfide Bond CleavageSequence CoverageKey AdvantageKey Limitation
CID b, yInefficientModerateWidely available and well-understood.Complex spectra for disulfide-linked peptides.
ETD c, zEfficientHighPreferential disulfide bond cleavage simplifies spectra.Slower scan rates and can be less effective for doubly charged precursors.
HCD b, yModerateModerate to HighHigh-resolution and accurate mass capabilities on Orbitrap instruments.Can still produce complex spectra for disulfide-linked peptides.
EThcD b, y, c, zEfficientVery HighCombines the benefits of ETD and HCD for comprehensive fragmentation.Only available on specific high-end instruments.
UVPD a, x and othersEfficientHighProvides selective disulfide bond cleavage.Less commonly available than CID and ETD.

Alternative Methods for Disulfide Bond Validation

While mass spectrometry is the dominant technique, other biophysical methods can provide valuable, albeit often lower-resolution, information about disulfide bond formation.

TechniquePrincipleThroughputResolutionKey AdvantageKey Limitation
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules to identify and sequence disulfide-linked peptides or intact proteins.HighHigh (Residue-level)Provides definitive disulfide connectivity and localization.Can be complex and requires specialized instrumentation and expertise.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to determine the three-dimensional structure of proteins in solution.LowHigh (Atomic-level)Provides structural information in a solution state, which is closer to the native environment.Generally limited to smaller proteins (< 30-40 kDa) and requires larger sample amounts.
X-ray Crystallography Analyzes the diffraction pattern of X-rays passed through a protein crystal to determine the atomic and molecular structure.LowVery High (Atomic-level)Provides a high-resolution static picture of the protein structure, including disulfide bonds.Requires the protein to be crystallizable, which is not always possible; the crystal structure may not fully represent the solution state.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurate and reproducible disulfide bond analysis.

Protocol 1: Sample Preparation for Mass Spectrometry with Prevention of Disulfide Scrambling

Disulfide scrambling, the artificial formation of non-native disulfide bonds during sample preparation, is a major challenge.[3] This protocol is designed to minimize this artifact.

  • Denaturation and Alkylation of Free Thiols:

    • Dissolve the protein sample (e.g., 1 mg/mL) in a denaturing buffer (e.g., 8 M Guanidine-HCl, 100 mM Tris-HCl, pH 7.5).

    • To block any free cysteine residues and prevent them from forming new disulfide bonds, add an alkylating agent such as N-ethylmaleimide (NEM) to a final concentration of 20 mM.

    • Incubate at room temperature for 30 minutes in the dark. Note: Performing this step at a slightly acidic pH (around 6.5) can further minimize scrambling.

  • Buffer Exchange:

    • Remove the denaturant and excess alkylating agent by buffer exchange into a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0) using a desalting column or dialysis.

  • Enzymatic Digestion (Non-reducing):

    • Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:20 (w/w).

    • Incubate at 37°C for 4-16 hours.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Sample Cleanup:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides, dry them down in a vacuum centrifuge, and reconstitute in an appropriate solvent for LC-MS/MS analysis.

Protocol 2: Bottom-Up Non-Reduced Peptide Mapping by LC-MS/MS
  • LC Separation:

    • Inject the prepared peptide sample onto a reverse-phase C18 analytical column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration in water with 0.1% formic acid.

  • MS and MS/MS Data Acquisition:

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode.

    • The mass spectrometer should be programmed to perform a full MS scan followed by MS/MS scans of the most abundant precursor ions.

    • Utilize a combination of fragmentation methods (e.g., CID and ETD, or EThcD) to obtain comprehensive fragmentation data.

  • Data Analysis:

    • Use specialized software (e.g., Byos, PEAKS, MassMatrix) to search the acquired MS/MS data against the protein sequence.

    • The software should be configured to identify disulfide-linked peptides by searching for pairs of peptides whose combined mass corresponds to a precursor ion, minus the mass of two hydrogen atoms.

    • Manually validate the identified disulfide-linked peptides by inspecting the MS/MS spectra for characteristic fragment ions.

Protocol 3: Top-Down Disulfide Bond Analysis by Mass Spectrometry
  • Sample Preparation:

    • Prepare the intact protein sample in a solution compatible with electrospray ionization (e.g., 50% acetonitrile, 0.1% formic acid).

    • The protein concentration should be optimized for the specific mass spectrometer being used.

  • Mass Spectrometry Analysis:

    • Introduce the intact protein into the mass spectrometer via direct infusion or liquid chromatography.

    • Acquire a high-resolution full MS spectrum to determine the mass of the intact protein and confirm the number of disulfide bonds (each disulfide bond results in a mass loss of 2 Da).

    • Perform MS/MS on the intact protein ions using fragmentation methods suitable for large molecules, such as ETD or EThcD.

  • Data Analysis:

    • Use specialized top-down proteomics software to deconvulate the charge states of the fragment ions and map them to the protein sequence.

    • The fragmentation pattern will reveal which regions of the protein are connected by disulfide bonds.

Protocol Overview 4: Disulfide Bond Determination by NMR Spectroscopy
  • Sample Preparation: Prepare a highly concentrated (>0.1 mM) and pure protein sample in a suitable NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O). Isotopic labeling (¹³C, ¹⁵N) of the protein is often required.

  • NMR Data Acquisition: Acquire a series of 2D and 3D NMR experiments (e.g., TOCSY, NOESY, HSQC) to assign the chemical shifts of the protein's atoms.

  • Structure Calculation: Use the distance restraints derived from the NOESY experiments to calculate an ensemble of 3D structures of the protein.

  • Disulfide Bond Identification: The proximity of cysteine residues in the calculated structures will reveal the disulfide bond connectivity.

Protocol Overview 5: Disulfide Bond Analysis by X-ray Crystallography
  • Crystallization: Screen a wide range of conditions to find the optimal conditions for growing high-quality protein crystals.

  • X-ray Diffraction Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

  • Data Processing and Structure Solution: Process the diffraction data to obtain an electron density map of the protein.

  • Model Building and Refinement: Build an atomic model of the protein into the electron density map and refine it. The final refined structure will show the precise location of the disulfide bonds.

Mandatory Visualizations

The following diagrams illustrate the typical workflows for mass spectrometry-based disulfide bond analysis.

BottomUp_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein Intact Protein Denature_Alkylate Denaturation & Alkylation (Free Thiols) Protein->Denature_Alkylate Digestion Enzymatic Digestion (Non-reducing) Denature_Alkylate->Digestion Peptides Disulfide-Linked Peptides Digestion->Peptides LC LC Separation Peptides->LC MS MS Scan (Precursor Ions) LC->MS MSMS MS/MS Fragmentation (e.g., ETD, EThcD) MS->MSMS Software Database Search & Spectral Interpretation MSMS->Software Result Disulfide Bond Map Software->Result

Caption: Bottom-Up Mass Spectrometry Workflow for Disulfide Bond Analysis.

TopDown_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Intact_Protein Intact Protein Solution MS-Compatible Solution Intact_Protein->Solution Infusion_LC Direct Infusion or LC Solution->Infusion_LC Intact_MS Intact Mass Measurement (MS) Infusion_LC->Intact_MS Intact_MSMS Intact Protein Fragmentation (MS/MS) Intact_MS->Intact_MSMS Deconvolution Deconvolution & Fragment Mapping Intact_MSMS->Deconvolution Result Complete Disulfide Connectivity Deconvolution->Result

References

A Comparative Guide to Analytical Techniques for Monitoring Acm Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the acetamidomethyl (Acm) group is a crucial tool for protecting the thiol moiety of cysteine residues. Its removal, or deprotection, is a critical step that requires careful monitoring to ensure the desired product is formed efficiently and selectively. This guide provides an objective comparison of the primary analytical techniques used to monitor Acm deprotection, supported by experimental data and detailed protocols.

At a Glance: Comparing Analytical Techniques

The selection of an analytical technique for monitoring Acm deprotection depends on various factors, including the specific requirements of the synthesis, the available instrumentation, and the desired level of detail. The following table summarizes the key performance metrics of the most common methods: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and the Ellman's Test.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Ellman's Test
Primary Use Purity assessment and quantification of starting material, intermediates, and final product.[1]Identity confirmation and quantification by mass-to-charge ratio.[1]Quantification of free thiol groups.[2]
Principle Separation of components in a mixture based on their physicochemical properties as they pass through a column.[3][4]Measurement of the mass-to-charge ratio (m/z) of ionized molecules.[1]Colorimetric assay based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with free sulfhydryl groups.[1][2]
Sensitivity High, capable of detecting low abundance impurities.[5]Very high, with limits of detection in the nanomolar (nM) range for peptides.[6]Moderate, with a limit of detection of approximately 3 µmol/L.[7]
Selectivity High, can separate closely related species.Very high, provides exact molecular weight information.[1]Specific for free thiol groups.[2]
Speed Relatively fast, with analysis times typically in the range of minutes to an hour.[3]Fast, providing results in a matter of minutes.[3]Very fast, a simple and rapid spectrophotometric assay.[8]
Cost Lower initial instrument cost compared to MS. A basic HPLC system can start around $10,000.[9]Higher initial instrument cost, ranging from $40,000 to over $500,000.[9][10] Per-sample analysis can cost between several hundred and several thousand RMB.[10]Low, requires a spectrophotometer and inexpensive reagents.
Quantitative Yes, provides quantitative data on the relative amounts of different species.[1]Yes, can be used for quantification, especially with the use of internal standards.[11]Yes, provides a quantitative measure of free thiol concentration.[2][10]

Visualizing the Workflow: From Acm-Protected Peptide to Analysis

The process of Acm deprotection and subsequent analysis follows a logical workflow. The specific deprotection method will vary, but the overall monitoring strategy remains consistent.

Acm_Deprotection_Workflow cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection cluster_analysis Analytical Monitoring Acm_Peptide Acm-Protected Peptide Deprotection_Step Acm Deprotection (e.g., Iodine, Hg(OAc)₂, NCS) Acm_Peptide->Deprotection_Step HPLC HPLC Deprotection_Step->HPLC Purity & Progress MS Mass Spectrometry Deprotection_Step->MS Identity Confirmation Ellmans Ellman's Test Deprotection_Step->Ellmans Free Thiol Quantification

Acm deprotection and analysis workflow.

In-Depth Comparison of Analytical Techniques

This diagram highlights the distinct roles each analytical technique plays in the monitoring of Acm deprotection.

Technique_Comparison cluster_hplc HPLC cluster_ms Mass Spectrometry cluster_ellmans Ellman's Test hplc_purity Purity Assessment hplc_quant Quantitative Analysis hplc_sep Separation of Reactants & Products ms_id Identity Confirmation ms_mass Precise Mass Measurement ms_struct Structural Information (MS/MS) ell_thiol Free Thiol Quantification ell_color Colorimetric Readout ell_simple Simple & Rapid Monitoring Monitoring Acm Deprotection HPLC HPLC Monitoring->HPLC How pure is my sample? MS MS Monitoring->MS Is it the right product? Ellmans Ellmans Monitoring->Ellmans How much free thiol is present?

Comparing analytical monitoring techniques.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Monitoring Acm Deprotection

This protocol outlines a general method for monitoring the progress of an Acm deprotection reaction using reverse-phase HPLC.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Reaction aliquots at different time points

  • Quenching solution (if necessary)

  • Sample vials and filters

Procedure:

  • Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture. If necessary, quench the reaction in the aliquot immediately. Dilute the aliquot with Mobile Phase A to a suitable concentration for HPLC analysis. Filter the sample through a 0.22 µm syringe filter before injection.[12]

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at 210-220 nm.[13]

    • Gradient: A typical starting gradient is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes. This may need to be optimized based on the hydrophobicity of the peptide. For peptides, shallower gradients are often used for better resolution.[14]

  • Analysis: Inject the prepared sample onto the HPLC system. Monitor the chromatogram for the disappearance of the peak corresponding to the Acm-protected starting material and the appearance of the peak for the deprotected product. The retention time of the deprotected peptide is typically different from the Acm-protected precursor. By integrating the peak areas, the percentage conversion can be calculated over time.

Mass Spectrometry (MS) for Confirmation of Acm Deprotection

This protocol describes the use of LC-MS to confirm the identity of the deprotected peptide.

Materials:

  • LC-MS system (e.g., ESI-QTOF or ESI-Orbitrap)

  • C18 reverse-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Reaction aliquot (final time point)

  • Sample vials

Procedure:

  • Sample Preparation: Take an aliquot from the completed deprotection reaction. Dilute the sample with Mobile Phase A to a final concentration of approximately 10-100 µM.

  • LC-MS Method:

    • Flow Rate: 0.2-0.4 mL/min

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the eluting species.

    • MS/MS Analysis (Optional): For further confirmation, perform tandem MS (MS/MS) on the precursor ion corresponding to the deprotected peptide to obtain fragmentation data for sequence verification.[5]

  • Analysis: Compare the experimentally observed m/z of the main product peak with the theoretical m/z of the expected deprotected peptide. A successful deprotection will result in a mass decrease of 71.08 Da per Acm group removed.

Ellman's Test for Quantification of Free Thiols

This protocol provides a method for quantifying the concentration of free sulfhydryl groups generated upon Acm deprotection.[2]

Materials:

  • UV-Vis spectrophotometer

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Deprotected peptide sample

  • Cysteine or another standard thiol for calibration curve (optional)

  • Cuvettes or microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of DTNB (e.g., 4 mg/mL) in the Reaction Buffer.

  • Sample Preparation: Dilute the deprotected peptide sample in the Reaction Buffer to a concentration that will result in an absorbance reading within the linear range of the spectrophotometer.

  • Reaction: To a cuvette or well of a microplate, add the diluted peptide sample and the DTNB solution. A typical ratio is 50 µL of DTNB solution to 1 mL of sample solution.

  • Incubation: Allow the reaction to proceed at room temperature for 15 minutes.[1][2]

  • Measurement: Measure the absorbance of the solution at 412 nm. Use a blank containing the Reaction Buffer and DTNB.

  • Calculation: The concentration of free sulfhydryl groups can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the TNB product (14,150 M⁻¹cm⁻¹ at pH 8.0), b is the path length of the cuvette, and c is the concentration of the thiol.[1] Alternatively, a calibration curve can be generated using a known concentration of a standard thiol like cysteine.[1]

References

Navigating the Acidic Terrain: A Comparative Guide to Cysteine Protecting Group Stability in TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the judicious selection of protecting groups is paramount to success. This is particularly true for cysteine, whose reactive thiol side chain necessitates robust protection to prevent unwanted side reactions. A critical step in many synthetic strategies, particularly in solid-phase peptide synthesis (SPPS), is the final cleavage from the resin and removal of side-chain protecting groups, often accomplished with trifluoroacetic acid (TFA). The stability of the cysteine protecting group to TFA is a determining factor in the overall synthetic design, influencing both the purity and yield of the final peptide.

This guide provides an objective comparison of the stability of commonly used cysteine protecting groups in the presence of TFA, supported by experimental data. Detailed methodologies for assessing protecting group stability are also provided to aid in the rational design and execution of your synthetic strategies.

Comparative Stability in Acidic Conditions

The stability of a protecting group is not absolute but is highly dependent on the specific reaction conditions, including the concentration of TFA, the presence of scavengers, temperature, and reaction time. The following table summarizes the stability of key cysteine (S) protecting groups under various TFA-based conditions.

Protecting GroupAbbreviationReagentTimeTemperature% DeprotectionReference
TritylTrt95% aq. TFA2 hoursRoom Temp>95% (complete)[1]
4-MethoxytritylMmt1% TFA in DCM, 5% TIS30 min (2x)Room Temp>95% (complete)[1]
DiphenylmethylDpm1-3% TFA in DCMOn-resinRoom TempStable[1]
DiphenylmethylDpm95% TFA2 hoursRoom Temp>95% (complete)[1]
4-MethoxybenzylMobNeat TFA12 hours37°C~90%[1]
4-MethoxybenzylMobTFA/TIS (98/2)-37°CHighly Labile[2][3]
tert-ButyltBuNeat TFA--~20% removal[4]
tert-ButyltBuTFA cleavage conditions--Stable[5]
AcetamidomethylAcmTFA cleavage conditions--Stable[5][6]
S-tert-butylthioStBuStandard TFA cleavage cocktails--Stable[7]
BenzylBzlRepetitive TFA treatments--Stable[8]

Note: The stability of these protecting groups can be influenced by the presence of scavengers in the TFA cocktail. For instance, triisopropylsilane (TIS) can act as a reducing agent and facilitate the removal of groups like Acm, Mob, and tBu in the presence of TFA.[2][3]

Experimental Workflow for Assessing Protecting Group Stability

A systematic approach is required to accurately determine the stability of a cysteine protecting group under specific TFA conditions. The following diagram illustrates a typical experimental workflow.

G cluster_0 Preparation cluster_1 TFA Treatment cluster_2 Analysis A Synthesize model peptide with Cys(PG) on solid support B Dry the peptide-resin A->B C Treat peptide-resin with TFA cleavage cocktail B->C D Vary TFA concentration, time, and temperature C->D Experimental Variables E Cleave peptide from resin D->E F Analyze crude peptide by HPLC and LC-MS E->F G Quantify percentage of deprotection F->G

Caption: Workflow for evaluating the stability of cysteine protecting groups in TFA.

Key Experimental Protocols

Reproducible and comparable data rely on well-defined experimental protocols. Below are representative methodologies for assessing the stability of cysteine protecting groups.

Protocol 1: On-Resin Stability Assay

This protocol is adapted from studies evaluating the lability of protecting groups on a solid support.[9]

1. Peptide Synthesis:

  • A model tripeptide, such as Fmoc-Ala-Cys(PG)-Leu-NH2, is synthesized on a suitable resin (e.g., Sieber amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).[9] The protecting group (PG) of interest is incorporated on the cysteine residue.

2. TFA Treatment:

  • Aliquots of the peptide-resin are treated with different TFA cleavage cocktails. For example:
  • Low TFA Concentration: 1-5% TFA in dichloromethane (DCM) with 2.5-5% triisopropylsilane (TIS) as a scavenger.[1][9]
  • High TFA Concentration: 95% TFA with 2.5% water and 2.5% TIS.[9]
  • The treatment is carried out for a defined period (e.g., 2 hours) at room temperature.

3. Analysis:

  • Following the TFA treatment, the resin is washed thoroughly with DCM and dried.
  • The peptide is then fully cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to liberate the peptide, including any portion where the protecting group remained intact.
  • The crude peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the fully protected and deprotected peptide species. The percentage of deprotection is calculated based on the relative peak areas.

Protocol 2: In-Solution Stability Assay for Reductive Cleavage

This protocol is based on studies investigating the reductive cleavage of protecting groups in the presence of TFA and a scavenger.[2][4]

1. Peptide Preparation:

  • A purified peptide containing a Cys(PG) residue is dissolved in a TFA-based solution. For example, a peptide containing Cys(Acm), Cys(Mob), or Cys(tBu).[4]

2. Incubation with TFA/Scavenger:

  • The peptide solution is incubated in a cleavage cocktail, such as TFA/TIS (98/2), at a controlled temperature (e.g., 37°C).[2][3]
  • Aliquots are taken at various time points to monitor the progress of the deprotection reaction.

3. Analysis:

  • The reaction in the aliquots is quenched, and the samples are analyzed by RP-HPLC and LC-MS.
  • The disappearance of the starting material (protected peptide) and the appearance of the deprotected peptide and any side products (such as disulfide-linked dimers) are monitored to determine the lability of the protecting group.[4]

Conclusion

The choice of a cysteine protecting group is a critical decision in peptide synthesis that directly impacts the success of the synthetic strategy. Understanding the comparative stability of these groups in TFA is essential for researchers to design robust and efficient protocols. The data and methodologies presented in this guide offer a foundation for making informed decisions, leading to improved peptide purity and yield. For complex peptides with multiple disulfide bonds, the concept of orthogonality, where protecting groups can be selectively removed under different conditions, becomes even more critical.[1][10] Researchers should carefully consider the desired final product and the overall synthetic scheme when selecting a cysteine protecting group.

References

Assessing the Orthogonality of the Acm Protecting Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, particularly those containing multiple disulfide bonds, the strategic selection of protecting groups is paramount. The acetamidomethyl (Acm) group is a widely employed protecting group for the thiol moiety of cysteine residues due to its perceived stability and orthogonal removal. This guide provides an objective comparison of the Acm group's performance against other common thiol protecting groups, supported by experimental data and detailed protocols, to facilitate informed decisions in peptide synthesis strategies.

The Acm Protecting Group: A Profile

The Acm group provides a stable thioether linkage that is resistant to the acidic and basic conditions commonly employed in both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies.[1] This stability makes Acm an ideal choice for synthetic routes requiring the protection of cysteine until a late stage or for the synthesis of peptides with multiple disulfide bonds where sequential and regioselective disulfide bond formation is necessary.[1][2]

Deprotection of the Acm group is typically achieved through oxidative methods, most commonly with iodine, or by treatment with heavy metal salts such as mercury(II) acetate.[1][3] Newer methods utilizing reagents like N-Chlorosuccinimide (NCS) offer milder and more efficient alternatives, particularly for on-resin applications.[3][4]

Orthogonality of the Acm Group

An ideal protecting group should be stable under the conditions used to remove other protecting groups in the synthetic scheme. The Acm group is valued for its orthogonality to many common protecting groups used in peptide synthesis.[5][6]

Key Aspects of Acm's Orthogonality:
  • Acid Stability: The Acm group is generally stable to the trifluoroacetic acid (TFA) cocktails used for the final cleavage of peptides from the resin and the removal of acid-labile side-chain protecting groups such as tert-butyl (tBu), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[7] However, some studies have reported partial removal of the Acm group under prolonged standard acidolysis conditions, which can lead to undesired side products.[8][9] The inclusion of scavengers like phenol can help suppress these side reactions.[8]

  • Base Stability: The Acm group is stable to the basic conditions (e.g., piperidine in DMF) used for the removal of the Fmoc group during SPPS.[1]

  • Compatibility with other Cysteine Protecting Groups: The Acm group's unique removal conditions allow it to be used in conjunction with other cysteine protecting groups to achieve regioselective disulfide bond formation. It is orthogonal to acid-labile groups like Trityl (Trt) and reductively cleaved groups like S-tert-butylthio (StBu).[5][6] This allows for the selective deprotection and disulfide bond formation of specific cysteine pairs in a multi-cysteine peptide.

Comparative Analysis of Cysteine Protecting Groups

The choice of a cysteine protecting group is a strategic decision that depends on the overall synthetic goal. The following table provides a comparison of the Acm group with other commonly used thiol protecting groups.

Protecting GroupAbbreviationCleavage/Deprotection ConditionsOrthogonality ConsiderationsKey AdvantagesKey Disadvantages
Acetamidomethyl AcmIodine (I₂), Mercury(II) Acetate (Hg(OAc)₂), Silver(I) salts (e.g., AgOTf), N-Chlorosuccinimide (NCS)[3][5]Orthogonal to acid-labile (e.g., Trt) and reductively cleaved (e.g., StBu) groups.[5] Generally stable to TFA and piperidine.Allows for late-stage deprotection and regioselective disulfide bond formation.[1]Removal often requires toxic heavy metals or harsh oxidative conditions that can cause side reactions.[3][5]
Trityl TrtTrifluoroacetic acid (TFA), Iodine (I₂)[1][10]Not orthogonal to other acid-labile groups. Can be selectively removed in the presence of Acm with mild acid.Easily removed during the final TFA cleavage step.[1] Cost-effective.Not suitable for strategies requiring late-stage thiol manipulation. Steric hindrance can sometimes be an issue.
S-tert-butylthio StBuReducing agents: Dithiothreitol (DTT), β-mercaptoethanol, Tris(2-carboxyethyl)phosphine (TCEP)[5]Orthogonal to both acid-labile (e.g., Trt) and oxidatively removed (e.g., Acm) protecting groups.[5]Provides a distinct, mild deprotection strategy.Removal can sometimes be sluggish.[5]
Tetrahydropyranyl THPAcid-labile, but more stable than Trt.[5]Can be selectively removed in the presence of more acid-sensitive groups.Shown to reduce racemization of the C-terminal cysteine during synthesis.[5]Introduced as a diastereomeric mixture, though this does not affect the final peptide.[5]

Experimental Protocols

Protocol 1: On-Resin Acm Deprotection and Disulfide Bond Formation using N-Chlorosuccinimide (NCS)

This protocol describes a rapid and efficient method for on-resin disulfide bond formation.[3]

  • Swell the peptidyl-resin (e.g., 0.05 mmol) in DMF.[3]

  • Add a solution of NCS (3 equivalents) in DMF to the resin.[3]

  • Agitate the mixture for 3.5 minutes.[3]

  • Drain the solution and repeat the NCS treatment one more time for 3.5 minutes.[3]

  • Wash the resin thoroughly with DMF and then DCM.

  • Proceed with the final cleavage of the cyclized peptide from the resin.

Protocol 2: Solution-Phase Acm Deprotection and Disulfide Bond Formation using Iodine

This protocol is suitable for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond in solution.

  • Dissolve the purified Acm-protected peptide in a suitable solvent such as aqueous acetic acid or methanol to a concentration that favors intramolecular reaction (typically 10⁻³ to 10⁻⁴ M).

  • Add a 10-50 fold excess of Iodine (I₂) solution.[3]

  • Stir the reaction at room temperature and monitor its progress by HPLC. The reaction is typically complete within 60 minutes.[3]

  • Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.

  • Isolate the cyclized peptide by preparative HPLC.

Protocol 3: HPLC Analysis of Acm-Protected and Deprotected Peptides

This protocol is a standard method for analyzing the purity of peptides before and after Acm deprotection.

  • Sample Preparation: Dissolve the crude or purified peptide in the initial mobile phase (e.g., 0.1% TFA in water).

  • HPLC System: Utilize a Reverse-Phase HPLC (RP-HPLC) system with a C18 column.

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient would be from 5% to 95% B over 30 minutes.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Analysis: The Acm-protected peptide will have a different retention time than the deprotected peptide. The presence of the Acm group (mass increase of 71.04 Da per group) can be confirmed by mass spectrometry.[11]

Visualizing Orthogonality and Deprotection

To better illustrate the concepts of orthogonality and the deprotection process, the following diagrams are provided.

Orthogonality_of_Acm cluster_Peptide Protected Peptide cluster_Deprotection Deprotection Conditions cluster_Result Result Peptide Peptide-Resin (Fmoc-AA-...)n-Cys(Acm)-... TFA TFA (Trt, tBu, Pbf removal) Peptide->TFA Stable Piperidine Piperidine (Fmoc removal) Peptide->Piperidine Stable Reducing_Agents Reducing Agents (StBu removal) Peptide->Reducing_Agents Stable Iodine Iodine / NCS (Acm removal) Peptide->Iodine Labile Acm_Intact Acm group remains intact TFA->Acm_Intact Piperidine->Acm_Intact Reducing_Agents->Acm_Intact Acm_Removed Acm group is removed Iodine->Acm_Removed

Orthogonality of the Acm protecting group.

Acm_Deprotection_Workflow start Start: Acm-Protected Peptide deprotection Acm Deprotection (e.g., Iodine or NCS) start->deprotection disulfide_formation Disulfide Bond Formation (Intra- or Intermolecular) deprotection->disulfide_formation purification Purification (RP-HPLC) disulfide_formation->purification analysis Analysis (HPLC, Mass Spectrometry) purification->analysis end Final Product: Deprotected Peptide analysis->end

Workflow for Acm deprotection and analysis.

Conclusion

The Acm protecting group is an invaluable tool in peptide chemistry, offering a high degree of orthogonality that is essential for the synthesis of complex, multi-disulfide-containing peptides. Its stability to common acidic and basic deprotection conditions allows for its strategic removal at a late stage of the synthesis. While traditional deprotection methods involving heavy metals pose toxicity concerns, the development of milder reagents like NCS has enhanced the utility of the Acm group. A thorough understanding of its stability, deprotection conditions, and compatibility with other protecting groups, as outlined in this guide, is crucial for researchers to design and execute successful peptide synthesis campaigns.

References

literature comparison of yields for different Cys(Acm) incorporation methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of S-acetamidomethyl-protected cysteine (Cys(Acm)) is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for complex peptides requiring regioselective disulfide bond formation. The stability of the Acm group to standard Fmoc-SPPS conditions allows for the synthesis and purification of the linear peptide before directed disulfide bridging. However, the efficiency of incorporating Fmoc-Cys(Acm)-OH can be sequence-dependent, with significant challenges arising in "difficult" or aggregation-prone sequences.

This guide provides an objective comparison of two primary methods for incorporating Cys(Acm) into a growing peptide chain: the standard coupling of the Fmoc-Cys(Acm)-OH monomer and the use of Cys(Acm)-containing pseudoproline dipeptides. The comparison is supported by literature-derived experimental data to aid researchers in selecting the optimal strategy for their synthetic targets.

Performance Comparison of Cys(Acm) Incorporation Methods

The choice of incorporation method can significantly impact the overall yield and purity of the final peptide, especially for sequences prone to aggregation.

Table 1: Yield Comparison for the Synthesis of Difficult Peptides

MethodPeptide ExampleObserved Yield/PurityKey Findings & RemarksReference(s)
Standard Fmoc-Cys(Acm)-OH Coupling Human Amylin (1-37)Inefficient; "traces of the desired product"Standard methods fail due to poor coupling efficiencies, particularly after certain residues, leading to significant aggregation on the resin. The crude product is often not pure enough for subsequent manipulations like cyclization.[1][2]
Cys(Acm)-Containing Pseudoproline Dipeptide Human Amylin (1-37)"High yield and purity"; Purified yields of 10-30% of theoretical maximum.The pseudoproline dipeptide introduces a "kink" in the peptide backbone, disrupting inter-chain hydrogen bonding and preventing aggregation. This leads to significantly improved coupling efficiencies and a much higher quality crude product.[1][2]

Table 2: Representative Yields of Subsequent On-Resin Disulfide Bond Formation from Cys(Acm) Precursors

While not a direct measure of incorporation yield, the efficiency of subsequent reactions is a strong indicator of the quality of the initial peptide chain assembly.

PeptideCyclization MethodYield of Cyclic ProductReference(s)
Conotoxin reg3bIodine (I₂)90.2%[3]
Conotoxin MVIIAIodine (I₂) in 90% AcOH/H₂O78.1%[3]

Experimental Workflows and Methodologies

The fundamental difference between the two incorporation methods lies in the building block used during SPPS. The standard method uses a single protected amino acid, while the pseudoproline method uses a pre-formed dipeptide.

SPPS_Workflow cluster_resin Solid Support cluster_synthesis Peptide Elongation Cycle cluster_cleavage Final Steps Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for next cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection End of sequence Cleavage Cleavage from Resin (e.g., TFA Cocktail) Final_Deprotection->Cleavage Acm_Deprotection Acm Deprotection & Disulfide Formation (e.g., Iodine) Cleavage->Acm_Deprotection Purification Purification (HPLC) Acm_Deprotection->Purification Standard_AA Standard Fmoc-Cys(Acm)-OH + Coupling Reagents Standard_AA->Coupling Standard Method Pseudo_Dipeptide Fmoc-Xaa-Cys(Acm,ΨPro)-OH + Coupling Reagents Pseudo_Dipeptide->Coupling Pseudoproline Method

Caption: A generalized workflow for SPPS incorporating Cys(Acm).

Experimental Protocols

Protocol 1: Standard Fmoc-Cys(Acm)-OH Coupling

This protocol describes the manual synthesis of a peptide using the standard monomeric Fmoc-Cys(Acm)-OH.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution and add a fresh 20% piperidine in DMF solution. Agitate for an additional 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

3. Fmoc-Cys(Acm)-OH Coupling:

  • In a separate vessel, dissolve Fmoc-Cys(Acm)-OH (3 equivalents relative to resin loading), a coupling agent such as HCTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Add the coupling solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature. For difficult couplings, the time can be extended or a double coupling can be performed.

  • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

  • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (except Acm).

  • Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet.

Protocol 2: Cys(Acm)-Containing Pseudoproline Dipeptide Coupling

This protocol is for the incorporation of a Cys(Acm)-containing pseudoproline dipeptide, which is particularly useful for preventing aggregation in difficult sequences.

1. Resin Preparation and Fmoc Deprotection:

  • Follow steps 1 and 2 from Protocol 1.

2. Pseudoproline Dipeptide Coupling:

  • In a separate vessel, dissolve the Fmoc-Xaa-Cys(Acm,ΨPro)-OH dipeptide (2-3 equivalents), a coupling agent such as HCTU (1.9 equivalents), and a base like DIPEA (4 equivalents) in DMF.

  • Add the activated dipeptide solution to the deprotected peptide-resin.

  • Allow the reaction to proceed for 2-4 hours.

  • Monitor for completion using the ninhydrin test.

  • Drain and wash the resin as described in Protocol 1.

3. Chain Elongation and Cleavage:

  • Continue with standard Fmoc-SPPS cycles (Protocol 1, steps 2 and 3) for subsequent amino acids.

  • Cleavage from the resin (Protocol 1, step 5) with TFA will simultaneously open the thiazolidine ring of the pseudoproline, yielding the native cysteine residue, while the Acm group remains intact.

Protocol 3: On-Resin Acm Deprotection and Disulfide Bond Formation

This protocol is for the formation of a disulfide bridge from two Cys(Acm) residues while the peptide is still attached to the solid support.

1. Peptide Synthesis:

  • Synthesize the linear peptide containing two Cys(Acm) residues on the solid support as described in Protocol 1 or 2.

2. Resin Swelling:

  • Swell the peptidyl-resin in DMF.

3. Iodine-Mediated Acm Removal and Oxidation:

  • Prepare a solution of iodine (5-10 equivalents relative to the peptide) in DMF or a mixture of DMF/DCM.

  • Add the iodine solution to the resin and agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.

4. Washing:

  • Once the reaction is complete, filter the resin and wash thoroughly with DMF to remove excess iodine.

  • Wash with a solution of ascorbic acid in DMF to quench any remaining iodine, followed by extensive washing with DMF and DCM.

5. Cleavage:

  • Cleave the now-cyclized peptide from the resin using a standard TFA cocktail as described in Protocol 1, step 5.

Conclusion

The standard incorporation of Fmoc-Cys(Acm)-OH is a robust and widely used method for the synthesis of a broad range of peptides. However, for sequences that are prone to aggregation, leading to poor coupling efficiencies and low yields, the use of Cys(Acm)-containing pseudoproline dipeptides offers a significant advantage. By disrupting the formation of secondary structures on-resin, pseudoproline dipeptides can dramatically improve the yield and purity of "difficult" peptides like human amylin. The choice of method should therefore be guided by the nature of the target peptide sequence. For routine syntheses, the standard monomeric approach is often sufficient, but for challenging sequences, the investment in a pseudoproline dipeptide strategy can be critical for success.

References

Safety Operating Guide

Proper Disposal of S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe laboratory environment.

While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008, it is crucial to follow proper disposal protocols for all laboratory chemicals.[1]

Summary of Disposal Procedures

The following table summarizes the key procedures for the disposal of this compound.

Aspect Procedure Reference
Waste Classification Treat all unused, expired, or contaminated material as chemical waste.[2]
Solid Waste Sweep up and shovel the solid material. Place in a suitable, closed, and clearly labeled container for disposal.[1]
Contaminated Materials Promptly dispose of any materials that have come into contact with the chemical in accordance with appropriate laws and regulations.[2]
Primary Disposal Method Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber system.[2]
Environmental Precautions Prevent the product from entering drains, surface water, or ground water.[2][3]
Regulatory Compliance Observe all federal, state, and local environmental regulations when disposing of this substance.[2]
Institutional Procedures Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup and follow their specific procedures.

Experimental Protocol: Standard Disposal Workflow

The recommended procedure for the disposal of this compound waste is as follows:

  • Segregation: Isolate the this compound waste from other laboratory waste streams. This includes unused product, reaction byproducts, and contaminated labware (e.g., gloves, weighing paper, etc.).

  • Containment:

    • For solid waste, carefully sweep the material to avoid dust formation and place it into a designated, leak-proof, and sealable waste container.[1]

    • For contaminated items, place them in a separate, clearly labeled, and sealed container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

  • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be away from incompatible materials.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department or the equivalent authority to arrange for the collection and disposal of the chemical waste. Do not attempt to dispose of this chemical in the regular trash or down the drain.

Disposal Procedure Workflow

A Waste Generated This compound B Is the material contaminated? A->B C Solid Waste (Unused/Expired) B->C No D Contaminated Labware (e.g., gloves, paper) B->D Yes E Place in a labeled, sealed hazardous waste container. C->E D->E F Store in designated hazardous waste area. E->F G Contact EHS for pickup and incineration. F->G H Do NOT dispose in regular trash or drain.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine (Boc-Cys(Acm)-OH). Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.

While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008, it is crucial to follow standard laboratory safety practices to minimize any potential risks.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact with the chemical.[1][2][3]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles.[3]
Body Protection A long-sleeved lab coat, fully buttoned.To protect skin and clothing from contamination.[1][2]
Respiratory Protection Work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be used for nuisance dust.[1][2][3]To prevent inhalation of the powdered compound.[2][3]

Operational Plan: Handling and Storage

Engineering Controls:

  • All procedures that may generate dust, such as weighing and transferring the solid, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]

Personal Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly.

  • Weighing and Transfer: Use spatulas and weigh boats for transferring the powder. Avoid creating dust clouds.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Dispose of contaminated gloves and other disposable materials in the appropriate waste container.[2][3]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

Emergency Procedures

SituationProcedure
Skin Contact Wash off with soap and plenty of water.[1]
Eye Contact Flush eyes with water as a precaution.[1]
Inhalation If breathed in, move the person into fresh air. If not breathing, give artificial respiration.[1]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]
Minor Spill Sweep up the spilled solid, avoiding dust formation, and place it in a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[2]

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container.[2][3]

  • Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers.[2]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat B Work within a certified chemical fume hood A->B C Weigh and transfer powder carefully B->C D Prepare solutions by slowly adding solid to solvent C->D E Dispose of contaminated waste in designated containers D->E F Wash hands thoroughly E->F

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine
Reactant of Route 2
Reactant of Route 2
S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.